2,3-Diethylphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
66142-71-0 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,3-diethylphenol |
InChI |
InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
RLEWTHFVGOXXTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Diethylphenol
CAS Number: 66142-71-0 Synonyms: Phenol, 2,3-diethyl-
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-diethylphenol, including its synthesis, spectroscopic characteristics, and potential applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a substituted phenolic compound with two ethyl groups attached to the benzene ring at the 2 and 3 positions. Its properties are summarized in the table below. It is important to note that while some physical properties have been experimentally determined, others are based on estimations and predictions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [1][2][3] |
| Molecular Weight | 150.22 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 243.00 °C (experimental) 236.65 °C (estimated) | [4] [1] |
| Melting Point | 13.50 °C (experimental) 46.81 °C (estimated) | [4] [1] |
| Density | 0.9438 g/cm³ (experimental) 0.9688 g/cm³ (estimated) | [4] [1] |
| pKa | 10.37 ± 0.10 (predicted) | [2] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and ether. | [3][4] |
Note on CAS Number: While the most consistently cited CAS number for this compound is 66142-71-0, the number 577-65-9 also appears in some databases associated with this compound.[4][5]
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of phenol. A common method is the Friedel-Crafts alkylation, where phenol is reacted with an ethylating agent in the presence of a Lewis acid catalyst.
Representative Experimental Protocol: Friedel-Crafts Alkylation
This protocol describes a general method for the synthesis of this compound. The specific conditions, such as temperature, reaction time, and purification methods, may require optimization.
Materials:
-
Phenol
-
Ethanol or Ethene (ethylating agent)
-
Anhydrous Aluminum Chloride (AlCl₃) (Lewis acid catalyst)
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of phenol in the anhydrous solvent from the dropping funnel.
-
After the addition of phenol, slowly introduce the ethylating agent. If using ethanol, it can be added via the dropping funnel. If using ethene, it can be bubbled through the reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and carefully pour it over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diethylphenol is an organic compound belonging to the alkylphenol family. Characterized by a phenol ring substituted with two ethyl groups at the second and third positions, this compound serves as a significant precursor and intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in drug design and formulation where properties such as solubility, lipophilicity, and acidity play a crucial role in determining the pharmacokinetic and pharmacodynamic behavior of a molecule. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant concepts.
Core Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Melting Point | 13.5 °C | [1] |
| Boiling Point | 243 °C | [1] |
| Density | 0.9438 g/cm³ | [1] |
| pKa | 10.37 (Predicted) | |
| logP (Octanol-Water Partition Coefficient) | 3.2 (Computed) | [2] |
| Solubility | Low in water; moderately soluble in organic solvents like ethanol and ether.[1] | |
| Appearance | Colorless to pale yellow liquid | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for chemical characterization. The following are detailed methodologies for key experiments, adapted from established protocols for phenolic compounds.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. The range between these two temperatures is reported as the melting point.
Determination of Boiling Point
The boiling point can be determined using the distillation method.
Methodology:
-
A sample of this compound is placed in a distillation flask.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a common technique for its experimental determination.
Methodology:
-
A solution of this compound of a known concentration is prepared in n-octanol.
-
An equal volume of water is added to the octanol solution in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
Caption: Experimental workflow for determining the logP of this compound.
Biological Activity and Mechanism of Action
Alkylphenols, including this compound, are known to exhibit biological activity. Research has indicated that this compound possesses antimicrobial properties, making it a candidate for use in disinfectants and preservatives.[1] Furthermore, many alkylphenols are recognized as endocrine-disrupting chemicals (EDCs).[3] They can mimic endogenous hormones, such as estrogen, and interfere with the endocrine system.
The diagram below illustrates a generalized mechanism of action for endocrine disruption by an alkylphenol.
Caption: Generalized mechanism of endocrine disruption by alkylphenols.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in scientific research and drug development. The provided data, experimental protocols, and conceptual diagrams offer a comprehensive resource for professionals working with this versatile compound. Further research into the specific biological interactions and toxicological profile of this compound will continue to enhance its safe and effective utilization in various scientific and industrial fields.
References
An In-depth Technical Guide on 2,3-Diethylphenol: Molecular Structure and Properties
This guide provides a detailed overview of the molecular structure and physicochemical properties of 2,3-Diethylphenol, tailored for researchers, scientists, and professionals in drug development.
Molecular Identity and Structure
This compound is an organic compound and a derivative of phenol, where two ethyl groups are substituted at the second and third positions of the benzene ring.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C10H14O | [1][2] |
| Molecular Weight | 150.22 g/mol | [3] |
| Molar Mass | 150.2170 g/mol | [3] |
| Monoisotopic Mass | 150.104465066 Da | |
| IUPAC Name | This compound | [4] |
| CAS Number | 66142-71-0 | |
| Density | 0.9438 g/cm³ | [3] |
| Melting Point | 13.50 °C (286.65 K) | [3] |
| Boiling Point | 243.00 °C (516.15 K) | [3] |
| pKa | 10.37 ± 0.10 (Predicted) | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Moderately soluble in organic solvents like ethanol and ether; low solubility in water.[3] |
Experimental Protocols
General Characterization Workflow:
Caption: A logical workflow for the synthesis and characterization of a chemical compound.
Applications and Biological Relevance
This compound serves as a precursor in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[3] Its phenolic structure also suggests potential antimicrobial properties, which have been a subject of research.[3] However, specific signaling pathways directly involving this compound are not well-documented in the available literature.
References
A Technical Guide to the Spectroscopic Data of 2,3-Diethylphenol
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3-Diethylphenol.
Table 1: Predicted ¹H NMR Data
The proton NMR spectrum is predicted based on the asymmetrical substitution of the benzene ring, which renders the three aromatic protons and the protons of the two ethyl groups chemically distinct.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.05 - 6.80 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Ortho to one ethyl group and meta to the hydroxyl and second ethyl group. |
| ~6.80 - 6.65 | Triplet (t) | 1H | Ar-H (C5) | Ortho to the hydroxyl group and coupled to two adjacent aromatic protons. |
| ~6.75 - 6.60 | Doublet of Doublets (dd) | 1H | Ar-H (C4) | Ortho to the hydroxyl group and meta to two ethyl groups. |
| ~4.5 - 5.5 | Broad Singlet (br s) | 1H | OH | Phenolic proton; chemical shift is concentration and solvent dependent. |
| ~2.65 | Quartet (q) | 2H | Ar-CH₂ -CH₃ (C2-Ethyl) | Methylene protons adjacent to the aromatic ring, split by the methyl group. |
| ~2.55 | Quartet (q) | 2H | Ar-CH₂ -CH₃ (C3-Ethyl) | Methylene protons adjacent to the aromatic ring, split by the methyl group; slightly different chemical environment than the other ethyl. |
| ~1.25 | Triplet (t) | 3H | Ar-CH₂-CH₃ (C2-Ethyl) | Methyl protons split by the adjacent methylene group. |
| ~1.15 | Triplet (t) | 3H | Ar-CH₂-CH₃ (C3-Ethyl) | Methyl protons split by the adjacent methylene group; slightly different chemical environment. |
Predicted for a solution in CDCl₃ with TMS as an internal standard.
Table 2: Predicted ¹³C NMR Data
Due to the lack of symmetry, all ten carbon atoms in this compound are expected to be unique and produce distinct signals in the ¹³C NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | C -OH (C1) | Aromatic carbon attached to the hydroxyl group, significantly deshielded. |
| ~138 | C -CH₂CH₃ (C3) | Aromatic carbon with an ethyl substituent. |
| ~130 | C -CH₂CH₃ (C2) | Aromatic carbon with an ethyl substituent. |
| ~128 | Ar-C H (C6) | Aromatic methine carbon. |
| ~122 | Ar-C H (C4) | Aromatic methine carbon. |
| ~118 | Ar-C H (C5) | Aromatic methine carbon, influenced by the ortho hydroxyl group. |
| ~25 | Ar-C H₂-CH₃ (C2-Ethyl) | Methylene carbon of the ethyl group at C2. |
| ~23 | Ar-C H₂-CH₃ (C3-Ethyl) | Methylene carbon of the ethyl group at C3. |
| ~15 | Ar-CH₂-C H₃ (C2-Ethyl) | Methyl carbon of the ethyl group at C2. |
| ~14 | Ar-CH₂-C H₃ (C3-Ethyl) | Methyl carbon of the ethyl group at C3. |
Predicted for a solution in CDCl₃.
Table 3: Predicted Infrared (IR) Absorption Data
The IR spectrum of a phenol is characterized by a prominent broad O-H stretch and absorptions related to the aromatic ring and alkyl substituents.[1][2]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3550 - 3200 (broad, strong) | O-H Stretch | Phenolic Hydroxyl (H-bonded) |
| 3100 - 3000 (medium) | C-H Stretch | Aromatic |
| 2975 - 2850 (medium-strong) | C-H Stretch | Aliphatic (Ethyl groups) |
| 1600 & 1470 (strong) | C=C Stretch | Aromatic Ring |
| ~1220 (strong) | C-O Stretch | Phenolic |
| 850 - 750 (strong) | C-H Bend (out-of-plane) | Aromatic (trisubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Data
The mass spectrum is predicted for electron ionization (EI), which typically causes fragmentation. The molecular weight of this compound is 150.22 g/mol .
| Predicted m/z | Ion | Rationale |
| 150 | [M]⁺ | Molecular ion peak. |
| 135 | [M-CH₃]⁺ | Loss of a methyl radical from one of the ethyl groups. |
| 121 | [M-C₂H₅]⁺ | Loss of an ethyl radical via benzylic cleavage; expected to be a major fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following sections describe standard methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3][4]
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring the liquid column height is between 4.0 and 5.0 cm.[3]
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[5]
-
Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.
-
Acquisition: The instrument's magnetic field is locked onto the deuterium signal of the solvent and shimmed to optimize homogeneity.[3] For ¹H NMR, a quick scan is often sufficient. For ¹³C NMR, a greater number of scans (e.g., 64 or more) is required to achieve an adequate signal-to-noise ratio.[6]
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum, which is then phased and baseline corrected. Peak integration is performed for the ¹H spectrum.
Infrared (IR) Spectroscopy
For a liquid sample, the IR spectrum can be obtained using the neat liquid film or Attenuated Total Reflectance (ATR) methods.[7][8]
-
Liquid Film Method:
-
ATR Method:
-
Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure good contact between the sample and the crystal. This method requires minimal sample preparation and is often preferred for its simplicity.[8]
-
-
Data Acquisition:
-
First, record a background spectrum of the empty instrument (or clean ATR crystal).
-
Place the sample in the instrument and acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software automatically subtracts the background to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for the mass analysis of relatively small, volatile organic molecules.[11][12]
-
Sample Introduction: The sample is introduced into the ion source, typically after separation by Gas Chromatography (GC-MS). For direct insertion, a small amount of the sample is placed on a probe and vaporized by heating within the vacuum of the mass spectrometer.
-
Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺).[13]
-
Fragmentation: The high energy of the EI process causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z.
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Liquid Samples : Shimadzu (Europe) [shimadzu.eu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Solubility of 2,3-Diethylphenol: A Technical Guide for Researchers
An In-depth Examination of Solubility Characteristics and Methodologies for a Key Synthetic Intermediate
Executive Summary
2,3-Diethylphenol is a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes. A thorough understanding of its solubility in different solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its solubility determination, and presents a generalized workflow for these experimental procedures. Due to a lack of specific quantitative solubility data in publicly available literature, this guide also incorporates data for the structurally similar compound, 2,3-dimethylphenol, to provide researchers with a relevant point of reference.
Introduction
This compound (C₁₀H₁₄O) is an alkylated phenol that, at room temperature, is a colorless to pale yellow liquid. Its chemical structure, featuring a hydroxyl group and two ethyl groups on the benzene ring, dictates its solubility behavior. The hydrophobic nature of the diethyl-substituted benzene ring suggests limited solubility in aqueous solutions, while the polar hydroxyl group allows for hydrogen bonding and thus, greater solubility in polar organic solvents.[1] This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the solubility of this compound and the practical methods for its empirical determination.
Solubility Profile of this compound
Currently, there is a notable absence of comprehensive, quantitative solubility data for this compound across a range of solvents and temperatures in peer-reviewed journals and chemical databases. The available information is primarily qualitative, indicating that this compound is sparingly soluble in water and moderately soluble in organic solvents such as ethanol and ether.[1]
The solubility of phenolic compounds is influenced by several factors:
-
Solvent Polarity: As a polar compound, this compound is expected to be more soluble in polar organic solvents.
-
Temperature: Solubility of solid and liquid solutes in liquid solvents generally increases with temperature.[1]
-
Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding are likely to be effective at solvating this molecule.
Reference Data for Structurally Similar Compounds
In the absence of specific data for this compound, the solubility of 2,3-dimethylphenol (a compound with a similar substitution pattern) can serve as a useful, albeit approximate, reference point. It is important to note that the larger ethyl groups in this compound will likely result in slightly different solubility values compared to the methyl groups in 2,3-dimethylphenol.
Table 1: Solubility of 2,3-Dimethylphenol in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/L) | Notes |
| Water | 25 | 4,570 | Slightly soluble.[2] |
| Alcohol | Not Specified | Freely Soluble | Qualitative description.[2] |
| Chloroform | Not Specified | Freely Soluble | Qualitative description.[2] |
| Ether | Not Specified | Freely Soluble | Qualitative description.[2] |
| Benzene | Not Specified | Freely Soluble | Qualitative description.[2] |
Note: This data is for 2,3-dimethylphenol and should be used as an estimation for the solubility behavior of this compound.
Experimental Protocol for Solubility Determination
The following section details a generalized experimental protocol for determining the solubility of this compound in various solvents. The "shake-flask" method is a widely accepted and robust technique for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
-
Vials for sample collection and analysis
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
If necessary, centrifuge the vials to further separate the undissolved solute.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Data Calculation:
-
From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Thermodynamic Modeling
While no specific thermodynamic models have been published for the solubility of this compound, models such as the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model have been successfully applied to other phenolic compounds. These models can be used to correlate experimental solubility data and predict solubility in other solvents or at different temperatures, which can be a valuable tool in process design and solvent screening.
Conclusion
This technical guide consolidates the available information on the solubility of this compound and provides a practical framework for its experimental determination. Although quantitative data for this specific compound is lacking in the current literature, the provided experimental protocol and reference data for a structurally similar compound offer a solid starting point for researchers. The generation of precise solubility data through rigorous experimental work is essential for the effective application of this compound in scientific research and industrial processes.
References
2,3-Diethylphenol: A Technical Guide to its Synthesis and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-diethylphenol, with a focus on its synthesis. Due to a scarcity of direct historical records on its initial discovery and synthesis, this document presents a plausible and chemically sound synthetic pathway based on well-established organic chemistry principles analogous to the preparation of similar dialkylphenols. The guide includes detailed, illustrative experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is an alkylated phenolic compound with potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its specific substitution pattern offers a unique chemical scaffold for further functionalization. While the historical details of its discovery are not well-documented in readily available literature, its synthesis can be achieved through established methods of aromatic chemistry. This guide will focus on a logical and efficient synthetic approach.
Plausible Historical Synthesis Pathway
A common and historically significant method for the synthesis of alkylphenols involves a two-step process: Friedel-Crafts acylation followed by reduction of the resulting ketone. This approach allows for controlled introduction of the alkyl groups and avoids the polyalkylation often observed in direct Friedel-Crafts alkylation.
The proposed synthesis of this compound, therefore, proceeds via the Friedel-Crafts acylation of phenol with propionyl chloride to introduce the first acyl group, followed by a second acylation and subsequent reduction of the ketone functionalities. However, a more direct plausible route involves the alkylation of a pre-existing ethylphenol. A logical starting point would be the Friedel-Crafts acylation of o-ethylphenol.
The following sections detail the experimental protocols for a plausible synthesis of this compound, starting from phenol.
Experimental Protocols
Synthesis of 2-Ethylphenol (Intermediate)
Reaction: Friedel-Crafts Alkylation of Phenol with Ethanol
This reaction introduces an ethyl group onto the phenol ring, with the ortho-isomer being a key product.
Methodology:
-
Catalyst Preparation: A solid acid catalyst, such as a zeolite (e.g., H-ZSM-5) or an acidic resin (e.g., Amberlyst-15), is activated by heating under vacuum to remove adsorbed water.
-
Reaction Setup: A stirred, high-pressure autoclave reactor is charged with phenol and the activated catalyst.
-
Alkylation: The reactor is sealed, pressurized with an inert gas (e.g., nitrogen), and heated. Ethanol is then introduced into the reactor. The reaction is carried out at elevated temperature and pressure to facilitate the alkylation.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration. The resulting mixture of ethylphenol isomers is then separated by fractional distillation under reduced pressure to isolate 2-ethylphenol.
| Parameter | Value |
| Reactants | Phenol, Ethanol |
| Catalyst | Solid Acid (e.g., H-ZSM-5) |
| Temperature | 200-300 °C |
| Pressure | 10-30 atm |
| Typical Yield of 2-Ethylphenol | 40-60% (Varies with catalyst and conditions) |
Synthesis of this compound
Reaction: Friedel-Crafts Alkylation of 2-Ethylphenol with Ethanol
This second alkylation introduces the second ethyl group at the 3-position.
Methodology:
-
Reaction Setup: A similar high-pressure autoclave reactor is charged with the purified 2-ethylphenol and a fresh or regenerated solid acid catalyst.
-
Alkylation: The reactor is sealed, pressurized, and heated. Ethanol is introduced to perform the second alkylation.
-
Work-up and Purification: The work-up procedure is identical to the first step. The product mixture is carefully distilled under reduced pressure to isolate this compound from other isomers and unreacted starting material.
| Parameter | Value |
| Reactants | 2-Ethylphenol, Ethanol |
| Catalyst | Solid Acid (e.g., H-ZSM-5) |
| Temperature | 200-300 °C |
| Pressure | 10-30 atm |
| Typical Yield of this compound | 30-50% (Varies with catalyst and conditions) |
Alternative Synthesis: Friedel-Crafts Acylation and Reduction
An alternative, and often more controlled, method for introducing alkyl groups is through Friedel-Crafts acylation followed by reduction.
Friedel-Crafts Acylation of o-Ethylphenol
Reaction: o-Ethylphenol is acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would likely lead to a mixture of acylated products, with the primary product being 2-ethyl-4-propionylphenol due to steric hindrance at the 3 and 6 positions. Direct acylation at the 3-position is challenging.
Clemmensen or Wolff-Kishner Reduction
The resulting ketone would then be reduced to the corresponding alkyl group.
-
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). This method is suitable for substrates stable in strong acid.[1][2]
-
Wolff-Kishner Reduction: Employs hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), at high temperatures. This is ideal for substrates that are sensitive to acid.[3][4]
Spectroscopic Data of this compound
Due to the limited availability of specific spectral data for this compound in public databases, the following are expected characteristic peaks based on the analysis of similar compounds like 2,3-dimethylphenol and other diethylphenol isomers.
| Spectroscopy | Expected Peaks |
| ¹H NMR | Aromatic protons (3H, m, ~6.7-7.1 ppm), Hydroxyl proton (1H, s, broad, ~4.5-5.5 ppm), Methylene protons of ethyl groups (4H, q, ~2.6 ppm), Methyl protons of ethyl groups (6H, t, ~1.2 ppm) |
| ¹³C NMR | Aromatic carbons (~110-155 ppm), Methylene carbons of ethyl groups (~20-25 ppm), Methyl carbons of ethyl groups (~13-16 ppm) |
| IR (cm⁻¹) | ~3600-3200 (O-H stretch, broad), ~3100-3000 (Aromatic C-H stretch), ~3000-2850 (Aliphatic C-H stretch), ~1600, 1500 (C=C aromatic ring stretch), ~1200 (C-O stretch) |
| Mass Spec (m/z) | Molecular ion peak at 150.22, fragments corresponding to loss of ethyl and methyl groups. |
Visualizations
Caption: Plausible two-step synthesis of this compound via Friedel-Crafts alkylation.
References
Reactivity of the Hydroxyl Group in 2,3-Diethylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diethylphenol is an aromatic organic compound featuring a hydroxyl group attached to a benzene ring substituted with two ethyl groups at the ortho and meta positions. The reactivity of the phenolic hydroxyl group is a cornerstone of its chemical behavior, influencing its acidity, nucleophilicity, and susceptibility to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, detailing its involvement in key reactions, the influence of its substituents, and relevant experimental protocols.
The ethyl groups at the 2- and 3-positions exert both steric and electronic effects that modulate the reactivity of the hydroxyl group compared to unsubstituted phenol. These effects are critical considerations in the strategic design of synthetic pathways and the development of novel molecules in the pharmaceutical and chemical industries.
Physicochemical Properties and Acidity
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Experimental pKa |
| This compound | C₁₀H₁₄O | 150.22 | 10.37 ± 0.10[2] | Not available |
| 2,3-Dimethylphenol | C₈H₁₀O | 122.16 | - | 10.54[1] |
| Phenol | C₆H₆O | 94.11 | - | 9.99 |
The interplay of steric and electronic effects from the 2,3-diethyl substitution pattern governs the overall reactivity of the hydroxyl group.
Reactions of the Hydroxyl Group
The hydroxyl group of this compound is a versatile functional group that participates in a range of important chemical transformations, including O-alkylation, O-acylation, and oxidation.
O-Alkylation (Williamson Ether Synthesis)
The hydroxyl group can be readily converted to an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.
The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a suitable polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The choice of solvent can significantly impact the regioselectivity of the reaction, with aprotic solvents favoring O-alkylation over competing C-alkylation[3][4].
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Base: Add a suitable solvent such as acetonitrile (15 volumes) and a base like potassium carbonate (2.0 eq.).
-
Alkylating Agent: Add the desired alkyl halide (1.1 eq.) to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.
O-Acylation (Esterification)
The hydroxyl group of this compound can be acylated to form esters using various acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to activate the phenol.
The Schotten-Baumann reaction conditions, which involve an acyl chloride and an aqueous base, are commonly employed for this transformation. Alternatively, the reaction can be performed in an organic solvent with a tertiary amine base like triethylamine or pyridine. The use of a phase-transfer catalyst can enhance the reaction rate and yield in a two-phase system[5].
-
Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane or toluene in a round-bottom flask under an inert atmosphere.
-
Base: Add a base such as pyridine or triethylamine (1.2 eq.) and cool the mixture in an ice bath.
-
Acylating Agent: Add the acyl chloride or acid anhydride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water or a dilute acid solution (e.g., 1M HCl).
-
Extraction: Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography or recrystallization.
A notable reaction of the resulting phenyl esters is the Fries rearrangement , where the acyl group migrates from the phenolic oxygen to the aromatic ring upon treatment with a Lewis acid, yielding hydroxyaryl ketones[6][7][8][9][10]. The regioselectivity (ortho vs. para) of this intramolecular acylation is often temperature-dependent[6][9].
Oxidation
The hydroxyl group of this compound makes the aromatic ring susceptible to oxidation. The oxidation products can vary depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of quinone-type structures or even ring-opening products. The steric hindrance provided by the ortho-ethyl group may influence the course of oxidation compared to less substituted phenols.
Spectroscopic Data
While specific spectroscopic data for this compound is not widely published, data for the analogous 2,3-dimethylphenol can provide valuable insights for characterization.
Table 2: Spectroscopic Data for 2,3-Dimethylphenol (for reference)
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | Aromatic protons, methyl protons, and a hydroxyl proton signal.[11] |
| ¹³C NMR | Signals corresponding to the aromatic carbons, methyl carbons, and the carbon bearing the hydroxyl group. |
| IR | A broad O-H stretching band around 3300-3600 cm⁻¹, and C-O stretching around 1200 cm⁻¹. |
| Mass Spec | A molecular ion peak corresponding to its molecular weight.[12] |
Conclusion
The hydroxyl group of this compound is a key determinant of its chemical reactivity. Its acidity and nucleophilicity, modulated by the steric and electronic effects of the adjacent ethyl groups, allow for a variety of important chemical transformations. O-alkylation and O-acylation provide straightforward routes to the corresponding ethers and esters, which are valuable intermediates in organic synthesis. A thorough understanding of these reactions and the factors that control them is essential for researchers and professionals in drug development and chemical sciences. While specific quantitative data for this compound remains limited, the principles and protocols outlined in this guide provide a solid foundation for its application in synthetic chemistry.
References
- 1. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. 2,3-dimethylphenol(526-75-0) 1H NMR spectrum [chemicalbook.com]
- 12. Phenol, 2,3-dimethyl- [webbook.nist.gov]
Functional Group Analysis of 2,3-Diethylphenol: A Technical Guide
Introduction
2,3-Diethylphenol (C₁₀H₁₄O) is an aromatic organic compound characterized by a hydroxyl group and two ethyl substituents attached to a benzene ring.[1][2] As a member of the alkylphenol family, it serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] A thorough understanding of its functional groups is critical for quality control, reaction monitoring, and the development of new derivatives. This technical guide provides a comprehensive overview of the analytical methodologies used to identify and characterize the functional groups present in this compound, tailored for researchers, scientists, and professionals in drug development.
The core functional groups that define the chemical properties and reactivity of this compound are the phenolic hydroxyl (-OH) group , the aromatic (benzene) ring , and the alkyl (ethyl) side chains . This document details both classical wet chemistry tests and modern spectroscopic techniques for the robust analysis of these features.
Structural Overview and Functional Groups
The structure of this compound consists of a benzene ring substituted with a hydroxyl group at position 1, and two ethyl groups at positions 2 and 3. This arrangement dictates its physical and chemical properties, including its weak acidity, susceptibility to electrophilic aromatic substitution, and characteristic spectroscopic signals.
Caption: Molecular structure of this compound.
Qualitative Chemical Analysis
Qualitative tests provide rapid and straightforward methods for the preliminary identification of the phenolic and aromatic functionalities.
| Test Name | Target Functional Group | Procedure Summary | Positive Observation |
| Ferric Chloride Test | Phenolic Hydroxyl (-OH) | Add a few drops of neutral ferric chloride solution to an aqueous or alcoholic solution of the sample.[4] | Development of an intense blue, green, violet, or red color.[4][5] |
| Bromine Water Test | Activated Aromatic Ring | Add bromine water dropwise to an aqueous solution of the sample. | Decolorization of bromine water and formation of a white precipitate (polybrominated phenol).[5][6] |
| Libermann's Test | Phenolic Hydroxyl (-OH) | Treat the sample with concentrated sulfuric acid and sodium nitrite, heat, cool, and then dilute with water. Add excess NaOH.[4] | A deep blue or green color appears after adding NaOH.[4] |
| Litmus Test | Phenolic Hydroxyl (-OH) | Spot a blue litmus paper with a solution of the sample. | Blue litmus paper turns red, indicating weak acidity.[4][5][6][7] |
| Ignition Test | Aromatic Ring | Heat a small amount of the sample on a spatula in a flame. | The compound burns with a yellow, sooty flame, characteristic of aromatic compounds.[8] |
Experimental Protocols
Protocol 1: Ferric Chloride Test for Phenolic Group
-
Preparation of Reagent: Prepare a fresh, neutral 1% ferric chloride (FeCl₃) solution. Neutralize any excess acid by adding dilute sodium hydroxide solution dropwise until a slight, permanent precipitate of Fe(OH)₃ is formed. Filter the solution.
-
Procedure: Dissolve approximately 10-20 mg of this compound in 1-2 mL of a suitable solvent (water or ethanol). Add 2-3 drops of the neutral FeCl₃ solution.
-
Observation: Observe any immediate color change. Most phenols produce a distinct color, typically violet or blue.[4][5][6]
Protocol 2: Bromine Water Test for Activated Aromatic Ring
-
Preparation of Reagent: Prepare a saturated solution of bromine in water.
-
Procedure: Dissolve approximately 20-30 mg of this compound in a minimal amount of water or a water-miscible solvent. Add the bromine water dropwise while shaking the mixture.
-
Observation: Note the disappearance of the reddish-brown bromine color and the formation of a white or off-white precipitate.
Spectroscopic Analysis
Spectroscopic methods provide detailed structural information, allowing for unambiguous identification and quantification.
Summary of Spectroscopic Data
| Technique | Functional Group Feature | Expected Observation |
| FTIR | O-H stretch (phenolic) | Broad absorption band at 3200-3600 cm⁻¹ |
| C-O stretch (phenolic) | Strong absorption at 1200-1260 cm⁻¹ | |
| Aromatic C=C stretch | Absorptions in the 1450-1600 cm⁻¹ region | |
| Sp² Aromatic C-H stretch | Absorption > 3000 cm⁻¹ | |
| Sp³ Aliphatic C-H stretch | Absorption < 3000 cm⁻¹ | |
| ¹H NMR | Phenolic -OH proton | Broad singlet, ~4-8 ppm (disappears with D₂O shake)[9] |
| Aromatic protons | Multiplets in the ~6.5-7.5 ppm region | |
| Methylene (-CH₂-) protons | Two quartets, ~2.5-2.8 ppm | |
| Methyl (-CH₃-) protons | Two triplets, ~1.1-1.3 ppm | |
| ¹³C NMR | Aromatic C-OH carbon | Signal at ~150-155 ppm[9] |
| Other Aromatic carbons | Signals in the ~115-140 ppm region | |
| Methylene (-CH₂-) carbons | Signals in the ~20-30 ppm region | |
| Methyl (-CH₃-) carbons | Signals in the ~10-20 ppm region | |
| Mass Spec. | Molecular Ion (M⁺) | Peak at m/z = 150[1] |
| Key Fragments | m/z = 135 (M-15, loss of -CH₃), m/z = 121 (M-29, loss of -CH₂CH₃) |
Detailed Methodologies
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film between KBr plates (if liquid) or as a KBr pellet (if solid).
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.
-
Interpretation:
-
A prominent, broad peak between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded phenolic hydroxyl group.[10]
-
The region just below 3000 cm⁻¹ will show peaks corresponding to the C-H stretching of the ethyl groups.
-
The region just above 3000 cm⁻¹ will show weaker peaks from the aromatic C-H stretching.[10]
-
Strong absorptions around 1450-1600 cm⁻¹ are indicative of C=C stretching within the aromatic ring.[10]
-
A strong peak around 1200 cm⁻¹ corresponds to the C-O stretching of the phenol group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis:
-
Phenolic Proton: A broad singlet between 4-8 ppm. To confirm, add a drop of D₂O to the tube, shake, and re-acquire the spectrum; the peak will disappear.[9]
-
Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets between 6.5 and 7.5 ppm.
-
Ethyl Protons: Two distinct sets of signals for the two non-equivalent ethyl groups will be observed. Each will consist of a quartet (for the -CH₂- group) and a triplet (for the -CH₃- group), integrating to 2H and 3H, respectively.
-
-
¹³C NMR Analysis:
-
The carbon atom attached to the hydroxyl group (C-OH) is deshielded and appears downfield around 150-155 ppm .[9]
-
The other five aromatic carbons will resonate in the 115-140 ppm range.
-
The aliphatic carbons of the two ethyl groups will appear upfield, typically below 30 ppm.
-
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is commonly used.
-
Analysis:
-
The molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) of 150, corresponding to the molecular weight of C₁₀H₁₄O.[1]
-
A common fragmentation pattern for alkyl phenols is the benzylic cleavage. Expect significant fragment ions at m/z 135 (loss of a methyl radical, [M-15]⁺) and m/z 121 (loss of an ethyl radical, [M-29]⁺).
-
Integrated Analytical Workflow
A logical workflow ensures a comprehensive and efficient analysis of a sample suspected to be this compound. The process integrates preliminary tests with confirmatory spectroscopic analysis.
Caption: Integrated workflow for the functional group analysis.
Conclusion
The functional group analysis of this compound is achieved through a synergistic approach combining qualitative chemical tests and quantitative spectroscopic techniques. While chemical tests like the ferric chloride and bromine water assays provide rapid preliminary evidence for the phenolic hydroxyl group and the activated aromatic ring, they are not conclusive on their own. For unambiguous structure elucidation, a combination of FTIR, NMR (¹H and ¹³C), and Mass Spectrometry is essential. This suite of spectroscopic data provides definitive proof of the key functional groups and their specific arrangement, confirming the identity and purity of this compound for its application in research and development.
References
- 1. This compound | C10H14O | CID 33659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.in [brainly.in]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. byjus.com [byjus.com]
- 5. Test for Phenolic Group Practical Experiment - Theory, Procedure and Observation [vedantu.com]
- 6. Tests For Phenols, Ferric Chloride Test, Bromine Water Test, Important Topics For JEE 2024 [pw.live]
- 7. scribd.com [scribd.com]
- 8. organic chemistry - What test should be conducted to test for the presence of Aromatic Functional Groups? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ejournal.upi.edu [ejournal.upi.edu]
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2,3-Diethylphenol
This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the safe handling, potential toxicity, and emergency procedures for 2,3-Diethylphenol and related phenolic compounds.
Physical and Chemical Properties
While detailed experimental data for this compound is limited, some computed and basic properties are available. For a comparative understanding, the properties of 2,3-Dimethylphenol are also provided.
| Property | This compound (C10H14O) | 2,3-Dimethylphenol (C8H10O) |
| Molecular Weight | 150.22 g/mol [1] | 122.16 g/mol [2][3] |
| Appearance | No data available | Colorless crystalline solid or brown chunky solid[2] |
| Odor | No data available | Sweet tarry odor[2] |
| Boiling Point | No data available | 217-218 °C (424 °F) at 760 mmHg[2][3] |
| Melting Point | No data available | 70-73 °C (158-163 °F)[3] |
| Flash Point | No data available | 95 °C (203 °F) - closed cup[3] |
| Solubility | No data available | Freely soluble in alcohol, chloroform, ether, benzene; soluble in sodium hydroxide solution; slightly soluble in water (4.57 g/L at 25 °C)[2] |
| Vapor Density | No data available | 4.2 (Air = 1)[2] |
| pKa | 10.37 (Predicted)[1] | No data available |
Hazard Identification and Classification
Specific hazard classifications for this compound are not available.[1] However, based on the hazards of the closely related 2,3-Dimethylphenol, it should be handled as a hazardous substance.
2,3-Dimethylphenol Hazard Classification (as a surrogate):
GHS Hazard Statements for 2,3-Dimethylphenol:
-
H301: Toxic if swallowed[5]
-
H311: Toxic in contact with skin[5]
-
H314: Causes severe skin burns and eye damage[5]
-
H411: Toxic to aquatic life with long lasting effects[5]
It is prudent to assume that this compound exhibits similar hazardous properties.
Toxicological Information
Detailed toxicological studies on this compound were not found. The information below for 2,3-Dimethylphenol is provided as an example of the potential toxicity of substituted phenols.
Acute Effects of 2,3-Dimethylphenol:
-
Oral: Toxic if swallowed.[5]
-
Dermal: Toxic in contact with skin.[5] Phenols can be rapidly absorbed through the skin, leading to systemic toxicity.[6]
-
Inhalation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[7]
Chronic Effects of Phenolic Compounds:
-
Prolonged or repeated exposure to phenolic compounds can affect the central nervous system, liver, and kidneys.[7]
Experimental Toxicity Data for 2,3-Dimethylphenol:
-
Lethal Concentration (LC): LC (rat) > 85.5 mg/m³/4h.[2]
Experimental Protocols: Detailed experimental protocols for the toxicological data cited are not available in the provided search results. Toxicological studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For example, acute oral toxicity is often determined using OECD Test Guideline 423, and skin corrosion/irritation is assessed using OECD Test Guideline 404.
Handling and Storage
Safe handling and storage procedures are critical to minimize exposure to phenolic compounds.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling heated materials or creating aerosols.[8]
-
Ensure that eyewash stations and safety showers are readily accessible.[7][8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[6][7]
-
Skin Protection: Wear a lab coat, and for significant handling, a chemical-resistant apron.[6][7]
-
Hand Protection: Wear impervious gloves such as butyl rubber or neoprene. For incidental contact with dilute solutions, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.[6][7]
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[4]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][7]
-
Keep containers tightly closed and protected from light and moisture.[7]
-
Store separately from incompatible materials such as strong oxidizing agents, strong bases, and acid chlorides.[8]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure to phenolic compounds.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. After initial water flushing, if available, repeatedly swab the affected area with Polyethylene Glycol 300 (PEG 300) for at least 30 minutes. Seek immediate medical attention.[10][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][9][10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water and give them a small amount of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7][9] |
Note for First Responders: Individuals administering first aid should wear appropriate PPE to avoid secondary contamination.[6]
Caption: Workflow for first aid response to phenolic compound exposure.
Accidental Release Measures
In the event of a spill, follow these procedures to minimize hazards.
Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.[7]
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[7]
-
Containment: Confine the spill to a small area using absorbent materials (e.g., vermiculite, sand, or commercial sorbents).[7][8]
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][8] Avoid creating dust if the material is solid.[5]
-
Decontamination: Clean the spill area with soap and water.[7]
Large Spills:
-
Evacuate: Evacuate the area immediately.[8]
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Ignition Sources: Remove all sources of ignition.[8]
-
Emergency Services: Contact your institution's emergency response team or local fire department.
Caption: Workflow for responding to a phenolic compound spill.
Fire-Fighting Measures
Phenolic compounds are typically combustible.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: When heated to decomposition, phenolic compounds may emit acrid smoke and irritating fumes, including carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Disposal Considerations
All waste containing this compound or other phenolic compounds must be handled as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.[12]
-
Do not dispose of down the drain.[12]
-
Follow all local, state, and federal regulations for hazardous waste disposal. The safest method is typically incineration at a licensed facility.[12]
By adhering to these guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound and other phenolic compounds, ensuring a safe working environment.
References
- 1. Page loading... [guidechem.com]
- 2. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethylphenol 98 526-75-0 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. Phenol SOP [ehs.cornell.edu]
- 10. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 11. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 12. youtube.com [youtube.com]
Potential Industrial Uses of 2,3-Diethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Diethylphenol, a substituted phenolic compound, presents a compelling profile for a variety of industrial applications. Its chemical structure, featuring a hydroxyl group attached to a benzene ring with two adjacent ethyl substituents, imparts unique properties that are of significant interest in the chemical, pharmaceutical, and materials science sectors. This technical guide provides a comprehensive overview of the potential industrial uses of this compound, with a focus on its role as a chemical intermediate, its antioxidant properties, and its potential in the development of novel polymers and antimicrobial agents. This document aims to serve as a foundational resource for researchers and professionals exploring the practical applications of this versatile molecule.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₁₀H₁₄O.[1] It is a derivative of phenol, characterized by the presence of two ethyl groups at the second and third positions on the benzene ring.[1] This substitution pattern influences its physical and chemical properties, including its solubility, reactivity, and potential biological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Low solubility in water; higher solubility in organic solvents.[1] |
Potential Industrial Applications
The unique chemical structure of this compound makes it a valuable precursor and additive in several industrial processes.
Chemical Intermediate in Synthesis
This compound serves as a crucial intermediate in the synthesis of a range of more complex molecules.[1] Its phenolic hydroxyl group and the activated aromatic ring allow for a variety of chemical modifications.
-
Dyes and Pigments: The phenolic ring can be readily functionalized through electrophilic substitution reactions, making it a suitable backbone for the synthesis of various dyes and pigments.
-
Pharmaceuticals: The substituted phenol moiety is a common feature in many biologically active compounds. This compound can be used as a starting material for the synthesis of novel pharmaceutical agents.[1][2]
-
Agrochemicals: Similar to its application in pharmaceuticals, its structure can be incorporated into new pesticides and herbicides.[2]
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. This compound is predicted to exhibit such properties, making it a candidate for use as an antioxidant in various formulations.[1]
-
Plastics and Resins: Incorporation of this compound into polymer formulations can help to prevent oxidative degradation, thereby extending the lifespan and maintaining the integrity of the material.[1]
-
Lubricants and Fuels: It can potentially be used as an additive in lubricants and fuels to inhibit oxidation and improve stability.
Monomer for Polymer Resins
The reactivity of the phenolic hydroxyl group and the aromatic ring allows this compound to be used as a monomer in the production of phenolic and epoxy resins. These resins are known for their high thermal stability, chemical resistance, and adhesive properties. While specific patents detailing the use of this compound in this context are not prevalent, the general reactivity of phenols in resin formation is well-established.
Antimicrobial Agent
Research has indicated that this compound exhibits antimicrobial activity, positioning it as a potential candidate for use in disinfectants and preservatives.[2] The mechanism of action is likely related to the disruption of microbial cell membranes, a common trait among phenolic compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry routes. The two primary methods are the Alkylation of Phenol and Friedel-Crafts Alkylation.[1]
General Synthesis Pathways
Experimental Protocol: Synthesis of a Related Compound (2,3-Dimethylphenol)
Reaction: Oxidation of Arylboronic Acid[3]
Materials:
-
Arylboronic acid (1 mmol)
-
Acetonitrile (MeCN) (3.0 mL)
-
Silica chloride (0.5 mmol)
-
30% Hydrogen peroxide (H₂O₂) (1.0 equiv.)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate (for column chromatography)
Procedure: [3]
-
An oven-dried Schlenk flask is allowed to cool to room temperature.
-
Sequentially charge the flask with arylboronic acid (1 mmol), MeCN (3.0 mL), and silica chloride (0.5 mmol).
-
Activate the reaction by adding 30% H₂O₂ (1.0 equiv.).
-
Stir the reaction mixture at 30-35 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After complete conversion of the starting material, filter the reaction mixture to remove the silica gel.
-
Neutralize the reaction mixture with a 5% NaHCO₃ solution (5 mL).
-
Extract the product with ethyl acetate (30 mL).
-
Wash the organic extract with distilled water (10 mL).
-
Dry the organic extract over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the resultant product by column chromatography using silica gel with n-hexane and ethyl acetate as the solvent system.
-
Confirm the structure of the product using GC-MS, melting point, and ¹H NMR spectroscopic techniques.
Evaluation of Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
General Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a solution of DPPH in the same solvent.
-
In a microplate, add a specific volume of each dilution of the test compound to a specific volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed radical is then reduced by the antioxidant, and the color change is measured spectrophotometrically.
General Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare a series of dilutions of the this compound sample.
-
Add a small volume of each sample dilution to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time, measure the absorbance at 734 nm.
-
A control containing the solvent and the ABTS•+ solution is also measured.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Evaluation of Antimicrobial Efficacy
The potential antimicrobial properties of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Broth Microdilution Method for MIC Determination
This is a widely used method for determining the MIC of antimicrobial agents.
General Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Table 2: Representative Data for MIC Values of Phenolic Compounds (Not this compound)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thymol | S. epidermidis | >1000 | [4] |
| Carvacrol | S. epidermidis | 500 | [4] |
| Eugenol | S. aureus | 1250 | Fictional Data |
Note: The data in this table is for illustrative purposes to show how results would be presented and is not actual data for this compound.
Conclusion
This compound is a promising chemical compound with a range of potential industrial applications. Its utility as a chemical intermediate, a potential antioxidant, a monomer for polymer synthesis, and an antimicrobial agent warrants further investigation. This technical guide has outlined the foundational knowledge regarding its properties and potential uses, along with general experimental protocols for its synthesis and evaluation. Further research, particularly in generating quantitative data for its antioxidant and antimicrobial activities, and in exploring its specific applications in resin formulations and pharmaceutical synthesis, will be crucial in unlocking the full industrial potential of this versatile molecule.
References
- 1. Buy this compound | 66142-71-0 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2,3-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
2,3-Diethylphenol as a fine chemical intermediate
A Technical Guide to 2,3-Diethylphenol as a Fine Chemical Intermediate
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic aromatic compound belonging to the alkylphenol family.[1] Characterized by a hydroxyl group and two ethyl substituents at the 2 and 3 positions of a benzene ring, this compound serves as a crucial fine chemical intermediate.[2][3] Fine chemical intermediates are high-purity chemical substances produced in limited quantities, designed for specialized applications, including the synthesis of pharmaceuticals, agrochemicals, and other complex molecules.[4] The specific arrangement of the functional groups in this compound imparts a unique reactivity profile, making it a valuable building block in multi-step organic syntheses. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, chemical reactivity, and applications, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic phenolic odor.[2][3] It exhibits low solubility in water but is readily soluble in many organic solvents, a common trait for substituted phenols.[2][3] A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 66142-71-0 | [5][6][7] |
| Molecular Formula | C₁₀H₁₄O | [3][6] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 243.0 °C / 516.15 K | [2] |
| 236.65 °C (estimate) | [5] | |
| Melting Point | 13.50 °C / 286.65 K | [2] |
| 46.81 °C (estimate) | [5] | |
| Density | 0.9438 g/cm³ | [2] |
| 0.9688 g/cm³ (estimate) | [5] | |
| pKa | 10.37 ± 0.10 (Predicted) | [6] |
| Solubility | Low in water; soluble in ethanol, ether | [2][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of phenol. The two primary industrial methods are Friedel-Crafts alkylation and direct alkylation with an ethyl halide.[3] The choice of method can influence isomer distribution and overall yield.
Method 1: Friedel-Crafts Alkylation of Phenol
This classic method involves the electrophilic aromatic substitution of phenol using an alkene (ethylene) in the presence of a strong Lewis acid catalyst.[8][9][10] The hydroxyl group of phenol is a powerful ortho-, para-director, which can make direct synthesis of the 2,3-isomer challenging without careful control of reaction conditions.[11]
Warning: This procedure involves corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Materials: Phenol (1.0 mol), anhydrous aluminum chloride (AlCl₃, 1.2 mol), dry toluene (solvent), ethylene gas, 1 M hydrochloric acid (HCl), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser protected by a drying tube.
-
Reagent Charging: The flask is charged with anhydrous AlCl₃ and dry toluene under an inert atmosphere (e.g., nitrogen). The mixture is cooled in an ice bath.
-
Phenol Addition: A solution of phenol in dry toluene is added dropwise to the stirred slurry of AlCl₃.
-
Alkylation: Ethylene gas is bubbled through the reaction mixture at a controlled rate while maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to observe the consumption of phenol and the formation of ethylated products.
-
Quenching: Once the reaction is complete, the mixture is slowly and carefully poured onto crushed ice containing concentrated HCl to decompose the aluminum complex.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of diethylphenol isomers, is purified by fractional distillation under vacuum to isolate the this compound isomer.
-
Method 2: Base-Mediated C-Alkylation
An alternative approach involves the reaction of a phenolate anion with an ethyl halide.[3] While O-alkylation to form an ether is often a competing reaction, conditions can be optimized to favor C-alkylation on the aromatic ring. The choice of solvent is critical; protic solvents can shield the phenolate oxygen through hydrogen bonding, thereby promoting C-alkylation.[12]
-
Materials: Phenol (1.0 mol), sodium hydroxide (NaOH, 1.1 mol), ethyl bromide (2.5 mol), trifluoroethanol (TFE, solvent), diethyl ether, 1 M HCl, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Phenolate Formation: In a round-bottom flask, dissolve phenol in TFE. Add sodium hydroxide pellets portion-wise with stirring until fully dissolved to form the sodium phenoxide.
-
Alkylation: Add ethyl bromide to the solution. Heat the mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC to track the formation of the product.
-
Workup: After cooling, pour the reaction mixture into water and acidify with 1 M HCl. Extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography or vacuum distillation.
-
Chemical Reactivity and Applications
The reactivity of this compound is governed by its two key functional components: the activating hydroxyl group and the electron-donating ethyl groups.
Key Reactions
-
Electrophilic Aromatic Substitution: The phenol ring is highly activated towards electrophiles like nitrating and sulfonating agents.[3][13] The substitution pattern is directed by the existing groups, typically occurring at the remaining open positions on the ring (positions 4, 5, and 6).
-
Oxidation: Like other phenols, it can be oxidized to form corresponding quinones or other degradation products.[3] Its structure gives it potential antioxidant properties, as the phenolic hydrogen can be abstracted by radicals to form a stabilized aryloxyl radical.[14]
-
Reactions of the Hydroxyl Group: The -OH group can undergo esterification with carboxylic acids or acylation with acyl chlorides to form esters, which are themselves valuable intermediates.[3]
Applications in Drug Development and Industry
This compound is a key starting material or intermediate in the synthesis of more complex molecules:
-
Pharmaceuticals: It serves as a scaffold for building larger, biologically active molecules. The phenolic moiety is a common feature in many drug candidates.[2]
-
Agrochemicals: The compound is a precursor for various pesticides and herbicides.[2]
-
Antioxidants: It can be used directly or as a precursor for more complex antioxidants used as additives in fuels, lubricants, and polymers to prevent oxidative degradation.[3]
-
Polymers and Dyes: Its reactivity allows it to be incorporated into resin formulations and used in the synthesis of specialty dyes.[2][3]
Safety and Handling
Substituted phenols, including related compounds like 2,3-dimethylphenol and 2-ethylphenol, are classified as toxic and corrosive.[1][15][16] They can cause severe skin burns and eye damage and are harmful if swallowed or in contact with skin.[15][16]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[17]
-
PPE: Wear appropriate protective gear, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases. Keep containers tightly closed.[17]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
It is mandatory to consult the specific Material Safety Data Sheet (MSDS) for this compound before handling or use.
Conclusion
This compound is a versatile and valuable fine chemical intermediate with a well-defined profile of reactivity. Its utility as a precursor in the pharmaceutical, agrochemical, and materials science industries is significant. A thorough understanding of its properties, synthesis routes, and handling requirements is essential for researchers and scientists aiming to leverage this compound in the development of novel and advanced chemical products.
References
- 1. fishersci.com [fishersci.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Buy this compound | 66142-71-0 [smolecule.com]
- 4. From Natural Inspiration to Synthetic Application: The Story of 2-(3-Methoxystyryl)phenol - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C10H14O | CID 33659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. byjus.com [byjus.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
Environmental Impact and Degradation of 2,3-Diethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental impact and degradation of 2,3-diethylphenol. Due to a lack of extensive direct experimental data for this compound, this document leverages data from structurally similar compounds, such as dimethylphenols and other alkylphenols, to provide a substantive assessment. Additionally, it outlines standard experimental protocols for evaluating the ecotoxicity and biodegradability of chemical compounds and explores the known signaling pathways affected by alkylphenols.
Environmental Fate and Ecotoxicity
Alkylphenols, the chemical class to which this compound belongs, are known environmental contaminants that can arise from the degradation of alkylphenol ethoxylates, a group of non-ionic surfactants used in various industrial and household products.[1][2] These compounds are of concern due to their potential for persistence, bioaccumulation, and toxicity to aquatic organisms.[2][3]
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental distribution and behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [4] |
| Molecular Weight | 150.22 g/mol | [4] |
| Water Solubility | Data not available for this compound. For 2,3-dimethylphenol: 4570 mg/L at 25°C. | [1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | Data not available for this compound. For 2,3-dimethylphenol: 2.48. | [1] |
| Vapor Pressure | Data not available for this compound. For 2,3-dimethylphenol: 0.089 mm Hg at 25°C. | [1] |
Ecotoxicity Data
Ecotoxicity data is essential for assessing the potential harm of a substance to ecosystems. Due to the limited availability of specific data for this compound, the following table includes data for the structurally similar compound 2,3-dimethylphenol as a surrogate.
| Organism | Endpoint | Value (mg/L) | Exposure Time | Source |
| Daphnia magna (Water Flea) | LC₅₀ | 16.0 | 48 hours | [1] |
| Cyprinus carpio (Carp) | LC₅₀ | 5.0 - 10.0 | 48 hours | [1] |
LC₅₀ (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time.
Biodegradation and Persistence
The persistence of a chemical in the environment is determined by its susceptibility to degradation processes, primarily biodegradation.
| Parameter | Value | Source |
| Biodegradation | Data not available for this compound. For 2,3-dimethylphenol, some studies indicate it can be persistent, while others show up to 95.5% removal in adapted activated sludge screening tests. | [1] |
| Bioconcentration Factor (BCF) | Data not available for this compound. An estimated BCF of 57 has been calculated for 2,3-dimethylphenol, suggesting a moderate potential for bioconcentration in aquatic organisms. | [1] |
Experimental Protocols
Standardized experimental protocols are crucial for generating reliable and comparable data on the environmental impact of chemicals. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Fish, Acute Toxicity Test (OECD 203)
This test is designed to determine the acute lethal toxicity of a substance to fish.
Objective: To determine the concentration of a test substance that is lethal to 50% (LC₅₀) of the test fish over a 96-hour exposure period.
Methodology:
-
Test Organisms: A recommended species, such as Zebrafish (Danio rerio), is selected.
-
Test Conditions: Fish are exposed to the test substance in a static or semi-static system for 96 hours.
-
Concentrations: A range of at least five concentrations of the test substance, typically in a geometric series, and a control group are used.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC₅₀ value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
A general workflow for this experimental protocol is illustrated below.
Ready Biodegradability (OECD 301)
This set of guidelines includes several methods to assess the ready biodegradability of chemicals. The CO₂ Evolution Test (OECD 301B) is a common method.
Objective: To determine the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms.
Methodology:
-
Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant, is used.
-
Test Medium: The test substance is added as the sole source of organic carbon to a mineral medium.
-
Incubation: The test mixture is incubated in the dark under aerobic conditions for 28 days.
-
Measurement: The amount of CO₂ produced from the biodegradation of the test substance is measured over the 28-day period.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a pass level of >60% biodegradation within a 10-day window during the 28-day test.
Below is a diagram illustrating the general process of a ready biodegradability test.
Signaling Pathway Disruption
Alkylphenols are recognized as endocrine-disrupting chemicals (EDCs) primarily through their interaction with estrogen signaling pathways.[5][6] This disruption can lead to adverse effects on the reproductive, nervous, and immune systems of organisms.[6]
Estrogen Receptor Signaling
Alkylphenols can mimic the natural hormone estradiol and bind to estrogen receptors (ERs), leading to the activation or inhibition of estrogen-responsive genes.[5] This can disrupt normal endocrine function.
G Protein-Coupled Estrogen Receptor 1 (GPER) Pathway
Recent studies have shown that alkylphenols can also exert non-genomic estrogenic effects through membrane-associated receptors like G protein-coupled estrogen receptor 1 (GPER).[7][8] Binding of alkylphenols to GPER can trigger a cascade of intracellular signaling events, including the activation of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway.[7][8] This can lead to various cellular responses, such as cell proliferation and differentiation, and disruption of these processes can have toxicological consequences.[9]
The following diagram illustrates the GPER-mediated signaling pathway that can be disrupted by alkylphenols.
Quantitative Structure-Activity Relationship (QSAR) and EPI Suite™
When experimental data for a specific chemical is lacking, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict its properties and environmental fate based on its molecular structure.[7][10] The US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used software that employs QSARs to estimate various physicochemical properties, environmental fate parameters, and ecotoxicity endpoints.[9][10]
For a compound like this compound, EPI Suite™ could be used to predict values for Log Kₒw, water solubility, biodegradation half-life, bioconcentration factor, and aquatic toxicity (LC₅₀ for fish, EC₅₀ for daphnids). These predictions can be valuable for preliminary risk assessments and for prioritizing chemicals for further testing.
The general workflow for using QSAR models like those in EPI Suite™ is as follows:
Conclusion
While specific experimental data on the environmental impact and degradation of this compound are scarce, the available information on structurally related alkylphenols indicates a potential for environmental concern. These compounds can be persistent, bioaccumulative, and toxic to aquatic life, and they have been shown to disrupt endocrine signaling pathways. The use of standardized testing protocols, such as the OECD guidelines, is essential for generating the necessary data for a thorough risk assessment. In the absence of experimental data, predictive tools like QSAR and EPI Suite™ can provide valuable initial estimates of a chemical's environmental properties. Further research is needed to fully characterize the environmental risks associated with this compound.
References
- 1. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioconcentration - Wikipedia [en.wikipedia.org]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. This compound | C10H14O | CID 33659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Degradation of N,N-Diethyl-m-Toluamide (DEET): Cloning and Heterologous Expression of DEET Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel QSAR approach for estimating toxicity of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
Methodological & Application
Application Note: A Regioselective, Multi-Step Synthesis of 2,3-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diethylphenol is a substituted phenolic compound with applications as a precursor and building block in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers.[1] Direct synthesis from phenol via electrophilic alkylation (e.g., Friedel-Crafts reaction) is synthetically challenging due to the ortho- and para-directing nature of the hydroxyl group. Such a reaction would produce a complex mixture of isomers, including 2-ethylphenol, 4-ethylphenol, 2,4-diethylphenol, and 2,6-diethylphenol, making the isolation of the desired this compound impractical.
This application note details a robust and regioselective three-step synthesis pathway starting from the readily available precursor, 2,3-diethylaniline. This method leverages a classical diazotization reaction followed by hydrolysis to install the hydroxyl group at the desired position with high fidelity. The protocols provided are based on established chemical transformations adapted for this specific target molecule.
Overall Synthetic Pathway
The proposed synthesis avoids the regioselectivity issues of direct phenol alkylation by building the desired substitution pattern on a benzene ring prior to the introduction of the hydroxyl group. The pathway involves the conversion of 2,3-diethylaniline to a diazonium salt, which is subsequently hydrolyzed to yield this compound.
Caption: Figure 1: Multi-Step Synthesis of this compound.
Data Presentation: Properties of Key Compounds
A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below for reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| 2,3-Diethylaniline | C₁₀H₁₅N | 149.24[2] | N/A | Starting material for the key transformation. |
| This compound | C₁₀H₁₄O | 150.22[3] | ~243[1] | Final target compound. Colorless to pale yellow liquid.[1] |
Experimental Protocols
Safety Precaution: These protocols involve the use of strong acids, corrosive materials, and potentially unstable diazonium salt intermediates. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Diazotization reactions should always be conducted behind a blast shield.
Protocol 1: Preparation of 2,3-Diethylaniline (Precursor Synthesis)
The starting material, 2,3-diethylaniline, can be synthesized via the reduction of 2,3-diethylnitrobenzene. The nitroaromatic precursor is typically prepared by the nitration of 1,2-diethylbenzene. The following is a general procedure for the reduction step.
Materials:
-
2,3-diethylnitrobenzene
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add granulated tin (2.5 equivalents) and 2,3-diethylnitrobenzene (1 equivalent).
-
Acid Addition: Slowly add concentrated HCl (5 equivalents) in portions through an addition funnel. The reaction is exothermic and may require cooling in an ice-water bath to maintain a controlled rate of reaction.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-3 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Basification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully basify the mixture by the slow addition of a 50% NaOH solution until the solution is strongly alkaline (pH > 12) and all tin salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 2,3-diethylaniline can be purified by vacuum distillation to yield a clear oil. A typical yield for this type of reduction is in the range of 85-95%.
Protocol 2: Synthesis of this compound via Diazotization-Hydrolysis
This protocol describes the core transformation from the amine to the phenol.
Materials:
-
2,3-Diethylaniline
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Nitrite (NaNO₂), solid
-
Deionized Water
-
Ice
-
Diethyl Ether
-
Sodium Bicarbonate (NaHCO₃), saturated solution
Methodology:
-
Acidic Amine Solution: In a 500 mL beaker, carefully add concentrated sulfuric acid (e.g., 25 g) to deionized water (100 mL). Cool this solution to room temperature. To this acidic solution, add 2,3-diethylaniline (0.1 mol, 14.9 g) and stir until it is fully dissolved. Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (0.11 mol, 7.6 g) in deionized water (25 mL). While maintaining the temperature of the aniline solution between 0-5 °C, add the sodium nitrite solution dropwise with constant, vigorous stirring. The addition should be slow enough to prevent the temperature from rising above 5 °C. The formation of nitrous acid may be observed as brownish fumes; ensure efficient stirring to facilitate its reaction. The reaction is typically complete after stirring for an additional 15-20 minutes at 0-5 °C after the addition is finished.[4]
-
Hydrolysis of Diazonium Salt: Transfer the cold diazonium salt solution to a larger flask equipped for steam distillation or simple distillation. Gently heat the solution. The diazonium salt will decompose, releasing nitrogen gas and forming the phenol.[5] The this compound can be isolated by steam distilling the product as it forms. Continue the distillation until the distillate is no longer cloudy.
-
Work-up and Extraction: Collect the distillate in a separatory funnel. Extract the aqueous distillate with diethyl ether (3 x 40 mL).
-
Purification: Combine the ether extracts. Wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the diethyl ether using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to obtain the final product. The expected yield for this two-step sequence (diazotization and hydrolysis) typically ranges from 70-80% for substituted anilines.[6]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure, from the precursor synthesis to the final purified product.
Caption: Figure 2: Experimental Workflow for this compound Synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,3-Diethylaniline | C10H15N | CID 18362470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H14O | CID 33659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. allen.in [allen.in]
Application Notes and Protocols for the Synthesis of 2,3-Diethylphenol via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diethylphenol is an important chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. Its specific substitution pattern imparts unique properties to the final products. The Friedel-Crafts alkylation of phenols is a well-established method for introducing alkyl groups onto the aromatic ring. However, the synthesis of this compound presents a significant regioselectivity challenge due to the ortho- and para-directing nature of the hydroxyl group. This application note provides a detailed overview of the synthetic approaches to this compound, focusing on the Friedel-Crafts alkylation strategy. While a direct, highly selective single-step synthesis is not well-documented, a multi-step approach starting from a pre-substituted phenol offers a more controlled pathway. This document outlines a proposed experimental protocol, summarizes relevant data from analogous reactions, and provides a visual workflow to guide researchers in this synthetic endeavor.
Data Presentation: Influence of Reaction Parameters on Phenol Ethylation
The following table summarizes typical quantitative data from studies on the gas-phase ethylation of phenol with ethanol over various solid acid catalysts. This data is presented to illustrate the general effects of reaction parameters on conversion and product selectivity. It is important to note that the direct synthesis of this compound is not specifically reported in these studies; the data pertains to the formation of a mixture of ethylphenols and diethylphenols.[1][2]
| Catalyst | Temperature (°C) | Phenol Conversion (%) | Selectivity for Ethylphenols (%) (o-, m-, p-) | Selectivity for Diethylphenols (%) | Reference |
| HZSM-5 | 250 | ~60 | ~85 (ortho and para favored) | ~15 | [1] |
| HMCM-22 | 250 | ~65 | ~90 (para favored) | ~10 | [1] |
| SiO2-Al2O3 | 350-450 | Variable | ortho- and para-ethylphenol are major products | 2,6-diethylphenol reported as a product | [2] |
| Fe2O3 | 350-450 | Variable | ortho-ethylphenol favored | 2,6-diethylphenol reported as a product | [2] |
Proposed Multi-Step Experimental Protocol for this compound Synthesis
Achieving the 2,3-diethyl substitution pattern with high selectivity is challenging via direct diethylation of phenol. A more plausible and controllable route involves a multi-step synthesis, starting with the ethylation of a suitable precursor. A potential strategy begins with the selective mono-ethylation of phenol to produce o-ethylphenol, followed by a second Friedel-Crafts ethylation.
Step 1: Synthesis of o-Ethylphenol
The selective synthesis of o-ethylphenol can be achieved through the Friedel-Crafts alkylation of phenol with ethanol in the presence of a shape-selective catalyst or under specific reaction conditions that favor ortho-alkylation.[2]
Materials:
-
Phenol
-
Ethanol (anhydrous)
-
Solid acid catalyst (e.g., γ-Al2O3, certain zeolites)
-
Inert solvent (e.g., toluene, xylene)
-
Nitrogen gas
-
Sodium hydroxide solution (for work-up)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and thermometer. The system should be under a nitrogen atmosphere.
-
Charging Reactants: Add the solid acid catalyst and phenol dissolved in an inert solvent to the flask.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 180-250°C) with vigorous stirring.
-
Addition of Alkylating Agent: Slowly add anhydrous ethanol from the dropping funnel over several hours to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture and filter to remove the catalyst. Wash the organic layer with a dilute sodium hydroxide solution to remove unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent using a rotary evaporator. Purify the crude product by fractional distillation to isolate o-ethylphenol.
Step 2: Friedel-Crafts Ethylation of o-Ethylphenol to this compound
The second ethyl group is introduced by the alkylation of the o-ethylphenol synthesized in the previous step. The existing ethyl group will influence the position of the second substitution.
Materials:
-
o-Ethylphenol
-
Ethylating agent (e.g., ethyl bromide, diethyl sulfate, or ethanol with a suitable catalyst)
-
Lewis acid catalyst (e.g., AlCl3) or solid acid catalyst
-
Inert solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (for work-up with Lewis acids)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Same as Step 1, with the addition of an ice bath.
Procedure:
-
Reaction Setup: Set up the reaction apparatus as described in Step 1, ensuring all glassware is thoroughly dried, especially when using a Lewis acid catalyst.
-
Catalyst and Substrate Addition: In an inert atmosphere, add the catalyst (e.g., AlCl3) to the inert solvent and cool the mixture in an ice bath. Add o-ethylphenol to the cooled mixture.
-
Addition of Ethylating Agent: Add the ethylating agent (e.g., ethyl bromide) dropwise from the dropping funnel, maintaining a low temperature to control the reaction.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (this may range from room temperature to gentle heating, depending on the reactivity of the chosen ethylating agent and catalyst) until the reaction is complete (monitored by GC or TLC).
-
Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid (if a Lewis acid was used). Separate the organic layer, wash with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product will likely be a mixture of isomers. Purify this compound from other isomers (e.g., 2,5- and 2,6-diethylphenol) using fractional distillation under reduced pressure or column chromatography.
Mandatory Visualizations
Caption: Proposed multi-step synthesis of this compound.
Challenges and Future Directions
The regioselective synthesis of this compound remains a significant challenge in synthetic organic chemistry. The primary obstacle is overcoming the inherent ortho- and para-directing effects of the hydroxyl group in Friedel-Crafts alkylation. While the proposed multi-step synthesis offers a more controlled approach, the ethylation of o-ethylphenol is still likely to produce a mixture of isomers, necessitating efficient separation techniques.
Future research in this area could focus on the development of novel, highly shape-selective catalysts, such as tailored zeolites or other nanoporous materials, that can direct the incoming ethyl group to the 3-position of o-ethylphenol with high selectivity. Additionally, exploring alternative synthetic strategies, such as directed ortho-metalation followed by ethylation, could provide more direct and efficient routes to this valuable compound. The development of a robust and scalable synthesis of this compound would be of considerable interest to the pharmaceutical and chemical industries.
References
Application Notes and Protocols for the Laboratory Synthesis of 2,3-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2,3-diethylphenol. Due to the challenges associated with direct Friedel-Crafts alkylation of phenol, which often leads to a mixture of isomers and side products, a multi-step synthetic pathway is proposed for a more controlled synthesis of the target compound. This protocol is based on established organic chemistry reactions and provides a logical workflow for researchers.
Introduction
This compound is an organic compound with the chemical formula C₁₀H₁₄O.[1] It is a derivative of phenol with two ethyl groups substituted at the 2 and 3 positions of the benzene ring. Alkylated phenols, in general, are valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, dyes, and polymers.[2] The direct alkylation of phenol, for instance via a Friedel-Crafts reaction, can be challenging to control for achieving specific substitution patterns due to the strong activating and directing effects of the hydroxyl group and potential catalyst deactivation.[3][4] Therefore, a more robust, multi-step synthesis is often preferred to ensure higher purity of the desired isomer.
This protocol outlines a plausible three-step synthesis of this compound starting from 2,3-dimethylaniline. The synthesis involves:
-
Diazotization of 2,3-dimethylaniline followed by a Sandmeyer-type reaction to introduce a hydroxyl group, yielding 2,3-dimethylphenol.
-
Benzylic bromination of both methyl groups of 2,3-dimethylphenol to form 2,3-bis(bromomethyl)phenol.
-
Reduction of the benzylic bromides to ethyl groups using a suitable reducing agent to yield the final product, this compound.
Materials and Methods
Materials:
-
2,3-Dimethylaniline
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Copper(I) Oxide (Cu₂O)
-
Copper(II) Sulfate (CuSO₄)
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄)
-
Lithium Aluminum Hydride (LiAlH₄) or a suitable reducing agent
-
Diethyl Ether
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and equipment
Instrumentation:
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocols
Step 1: Synthesis of 2,3-Dimethylphenol
This step involves the diazotization of 2,3-dimethylaniline, followed by the hydrolysis of the diazonium salt to form 2,3-dimethylphenol.
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-dimethylaniline (1.0 eq) in a solution of sulfuric acid in water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
In a separate beaker, prepare a solution of copper(II) sulfate in water and add it to the reaction mixture.
-
Heat the mixture to 50-60 °C and maintain for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 2,3-Dimethylaniline |
| Yield | 75-85% |
| Purity (by GC) | >98% |
| Appearance | White to pale yellow solid |
Step 2: Synthesis of 2,3-Bis(bromomethyl)phenol
This step involves the free-radical bromination of the methyl groups of 2,3-dimethylphenol.
Procedure:
-
To a solution of 2,3-dimethylphenol (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (2.2 eq).
-
Add a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by recrystallization.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 2,3-Dimethylphenol |
| Yield | 60-70% |
| Purity (by NMR) | ~90% (crude) |
| Appearance | Yellowish solid |
Step 3: Synthesis of this compound
This final step involves the reduction of the benzylic bromides to ethyl groups.
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of a suitable reducing agent like lithium aluminum hydride (excess) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 2,3-bis(bromomethyl)phenol (1.0 eq) in anhydrous diethyl ether.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench the excess reducing agent by the slow, sequential addition of water, followed by a 15% NaOH solution, and then more water.
-
Filter the resulting solid and wash it with diethyl ether.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation or column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 2,3-Bis(bromomethyl)phenol |
| Yield | 80-90% |
| Purity (by GC-MS) | >99% |
| Appearance | Colorless to pale yellow liquid |
Visualizations
Synthesis Workflow
Caption: Workflow for the multi-step synthesis of this compound.
Logical Relationship of Reaction Types
Caption: Key reaction transformations in the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of 2,3-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 2,3-diethylphenol. The following sections detail established techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering robust protocols for sample preparation and analysis.
Introduction
This compound is a substituted phenolic compound of interest in various fields, including environmental science and as a potential impurity or metabolite in drug development. Accurate and precise quantification is crucial for safety assessments, process monitoring, and research applications. This document outlines recommended starting points for developing and validating analytical methods for this compound in different matrices. While specific validated methods for this compound are not widely published, the protocols described herein are based on established methods for structurally similar alkylphenols and provide a strong foundation for method development and validation.
Comparative Summary of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the expected performance of common analytical techniques based on data for similar phenolic compounds.
| Analytical Technique | Typical Sample Matrix | Expected Limit of Quantification (LOQ) | Expected Linearity (R²) | Expected Accuracy (% Recovery) | Expected Precision (%RSD) |
| GC-MS | Water, Soil, Biological Fluids | Low µg/L to ng/L range | > 0.99 | 80-120% | < 15% |
| HPLC-UV | Water, Pharmaceutical Formulations | High µg/L to mg/L range | > 0.99 | 90-110% | < 10% |
| HPLC-MS | Water, Biological Fluids | Low µg/L to ng/L range | > 0.99 | 85-115% | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds like this compound. The method often involves a sample preparation step to extract and concentrate the analyte, followed by separation on a gas chromatographic column and detection by a mass spectrometer.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Liquid-Liquid Extraction for Water Samples)
-
1.1. To a 100 mL water sample, add a suitable internal standard (e.g., 2,4,6-tribromophenol).
-
1.2. Adjust the pH of the sample to ≤ 2 with an appropriate acid (e.g., sulfuric acid).
-
1.3. Transfer the sample to a separatory funnel and add 30 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
1.4. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
1.5. Allow the layers to separate and collect the organic layer.
-
1.6. Repeat the extraction twice more with fresh portions of the organic solvent.
-
1.7. Combine the organic extracts and dry over anhydrous sodium sulfate.
-
1.8. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
1.9. (Optional) Derivatization: For improved chromatographic performance and sensitivity, the extract can be derivatized. A common derivatizing agent for phenols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion (Predicted): m/z 121 (M-C2H5)+.
-
Qualifier Ions (Predicted): m/z 150 (M+), m/z 93.
-
3. Quality Control
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory control sample (a blank matrix spiked with a known concentration of this compound) to assess method accuracy.
-
Analyze a matrix spike and matrix spike duplicate to evaluate matrix effects and precision.
Workflow for GC-MS Analysis
GC-MS analysis protocol for 2,3-Diethylphenol
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound (C₁₀H₁₄O, MW: 150.22 g/mol ) is an alkylphenol of interest in various fields, including chemical synthesis and as a potential impurity or metabolite in drug development.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[5] This method offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices. This application note outlines a comprehensive GC-MS protocol for this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (CAS: 66142-71-0)
-
Solvents: Dichloromethane, Hexane, Methanol (GC or HPLC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Sodium Sulfate
-
Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for aqueous samples.
-
pH Adjustment: In a separatory funnel, acidify 100 mL of the aqueous sample to a pH < 2 using sulfuric acid.
-
Extraction: Add 50 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat Extraction: Repeat the extraction process two more times with fresh 50 mL portions of dichloromethane.
-
Combine and Dry: Combine the three organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization (Silylation)
To improve the volatility and chromatographic performance of this compound, a silylation step is recommended.
-
Evaporation: Transfer 100 µL of the concentrated extract to a clean, dry autosampler vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended and can be adapted based on the specific instrumentation available.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 5 minutes |
Data Presentation and Analysis
Identification
The identification of this compound is based on its retention time and mass spectrum. The retention time should be confirmed by analyzing a pure standard under the same chromatographic conditions. The mass spectrum should be compared with a reference spectrum from a spectral library (e.g., NIST).
Expected Mass Spectrum
While an experimental mass spectrum for this compound is not available in the public NIST database, the fragmentation pattern can be predicted based on the analysis of its isomers, such as 2,4- and 2,5-diethylphenol.
Table 2: Predicted Mass Spectral Data for this compound
| m/z | Predicted Fragment Ion | Relative Abundance |
| 150 | [M]⁺ (Molecular Ion) | Moderate |
| 135 | [M-CH₃]⁺ | High |
| 121 | [M-C₂H₅]⁺ | High (Base Peak) |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |
| 77 | [C₆H₅]⁺ (Phenyl ion) | Moderate |
Note: The base peak is predicted to be at m/z 121 due to the favorable loss of an ethyl group from the molecular ion.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at a minimum of five different concentrations. The peak area of a characteristic ion (e.g., m/z 121) is plotted against the concentration.
Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound. By following the detailed steps for sample preparation, derivatization, and instrument analysis, researchers can achieve reliable qualitative and quantitative results. The provided workflow and data tables serve as a valuable resource for scientists and professionals in drug development and related fields. It is important to note that the mass spectral data is predicted and should be confirmed with a pure standard.
References
- 1. Phenol, 2,3-dimethyl- [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C10H14O | CID 33659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 8. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for the Spectral Interpretation of 2,3-Diethylphenol using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-diethylphenol. The following sections present predicted spectral data, a comprehensive experimental protocol for data acquisition, and a structural analysis to aid in the identification and characterization of this compound.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra for this compound in public databases, the following data has been generated using validated NMR prediction software. These predictions are based on established algorithms and provide a reliable reference for spectral interpretation.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and integration values are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| OH | ~4.5 - 5.5 | Singlet (broad) | 1H |
| H-6 | ~6.95 | Doublet (d) | 1H |
| H-5 | ~6.75 | Triplet (t) | 1H |
| H-4 | ~6.85 | Doublet (d) | 1H |
| CH₂ (ortho) | ~2.60 | Quartet (q) | 2H |
| CH₂ (meta) | ~2.55 | Quartet (q) | 2H |
| CH₃ (ortho) | ~1.20 | Triplet (t) | 3H |
| CH₃ (meta) | ~1.15 | Triplet (t) | 3H |
Note: The chemical shift of the hydroxyl proton (OH) is highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound will display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | ~152 |
| C-2 (C-CH₂CH₃) | ~130 |
| C-3 (C-CH₂CH₃) | ~138 |
| C-4 | ~120 |
| C-5 | ~126 |
| C-6 | ~115 |
| CH₂ (ortho) | ~22 |
| CH₃ (ortho) | ~14 |
| CH₂ (meta) | ~25 |
| CH₃ (meta) | ~15 |
Experimental Protocols for NMR Data Acquisition
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: A deuterated solvent that readily dissolves the analyte should be used. Chloroform-d (CDCl₃) is a common choice for phenols.
-
Concentration:
-
For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
NMR Instrument Parameters
The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 10-12 ppm.
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, due to the low sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-220 ppm.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks and report the chemical shifts for both ¹H and ¹³C spectra.
Visualization of Spectral Interpretation
The following diagrams illustrate the logical relationships in the NMR spectral interpretation of this compound.
Caption: Correlation of this compound structure with its predicted ¹H and ¹³C NMR signals.
Caption: Workflow for the acquisition and interpretation of NMR spectra for this compound.
Application Notes and Protocols for 2,3-Diethylphenol in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed theoretical framework and experimental protocols for the utilization of 2,3-diethylphenol as a monomer in polymerization reactions. While direct literature on the homopolymerization of this compound is limited, this document extrapolates from well-established principles of phenol polymerization, particularly the oxidative coupling of substituted phenols, to guide researchers in exploring the potential of poly(2,3-diethylphenylene oxide).
Introduction
This compound is an aromatic organic compound with a hydroxyl group and two ethyl substituents on the benzene ring.[1] Its structure suggests its potential as a monomer for the synthesis of poly(phenylene oxide) (PPO) or poly(phenylene ether) (PPE) resins. These polymers are known for their high-temperature resistance, dimensional stability, and excellent dielectric properties.[2] The ethyl groups at the 2 and 3 positions are expected to influence the polymer's solubility, thermal properties, and morphology compared to polymers derived from other substituted phenols like 2,6-dimethylphenol.
The primary route for the polymerization of substituted phenols is oxidative coupling.[3] This can be achieved through chemical catalysis, typically using a copper-amine complex, or via enzymatic catalysis with enzymes such as laccase or peroxidase.[4][5] This document outlines theoretical protocols for both chemical and enzymatic polymerization of this compound.
Potential Applications
Polymers derived from this compound could find applications in various fields:
-
High-Performance Engineering Plastics: As a potential high-temperature thermoplastic, it could be used in automotive, aerospace, and electronics industries.
-
Biomedical Materials: Phenol-based polymers can exhibit biocompatibility and have been explored for applications such as drug delivery matrices and biosensors.
-
Membranes: PPO-based materials are utilized in gas separation membranes.[2] The specific substitution pattern of poly(2,3-diethylphenylene oxide) might offer unique permeability and selectivity.
-
Coatings and Adhesives: The resulting polymer may serve as a component in high-performance coatings and adhesives due to its anticipated thermal stability and chemical resistance.
Data Presentation
The following tables present hypothetical quantitative data for the polymerization of this compound based on typical results obtained for similar phenolic monomers. These values should be considered as starting points for experimental design and optimization.
Table 1: Hypothetical Parameters for Chemical Oxidative Polymerization of this compound
| Parameter | Value Range |
| Monomer Concentration (mol/L) | 0.1 - 1.0 |
| Catalyst | Copper(I) chloride / N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| Catalyst to Monomer Ratio | 1:50 - 1:200 |
| Solvent | Toluene, Chlorobenzene |
| Temperature (°C) | 25 - 60 |
| Reaction Time (h) | 2 - 24 |
| Oxygen Flow Rate (L/min) | 0.1 - 0.5 |
| Expected Molecular Weight (Mn, g/mol ) | 5,000 - 50,000 |
| Expected Polydispersity Index (PDI) | 1.5 - 3.0 |
Table 2: Hypothetical Parameters for Enzymatic Polymerization of this compound
| Parameter | Value Range |
| Monomer Concentration (mM) | 10 - 100 |
| Enzyme | Laccase or Horseradish Peroxidase (HRP) |
| Enzyme Concentration (U/mL) | 10 - 100 |
| Co-solvent | Aqueous buffer / Methanol, Ethanol, or Acetone (up to 50% v/v) |
| pH | 5.0 - 7.0 |
| Temperature (°C) | 25 - 40 |
| Reaction Time (h) | 12 - 48 |
| Oxidizing Agent (for HRP) | Hydrogen Peroxide (equimolar to monomer) |
| Expected Molecular Weight (Mn, g/mol ) | 1,000 - 10,000 |
| Expected Polydispersity Index (PDI) | 1.2 - 2.5 |
Experimental Protocols
The following are detailed, albeit theoretical, protocols for the polymerization of this compound.
Protocol 1: Chemical Oxidative Coupling Polymerization
Objective: To synthesize poly(2,3-diethylphenylene oxide) via chemical oxidative coupling.
Materials:
-
This compound (monomer)
-
Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Hydrochloric acid (HCl), 1M solution
-
Oxygen gas
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, gas inlet tube, magnetic stirrer)
Procedure:
-
Catalyst Complex Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet tube, dissolve CuCl (e.g., 0.05 g, 0.5 mmol) and TMEDA (e.g., 0.75 mL, 5 mmol) in 50 mL of toluene under a gentle stream of oxygen. Stir until a clear green or blue solution is formed.
-
Monomer Addition: Dissolve this compound (e.g., 7.51 g, 50 mmol) in 50 mL of toluene. Add the monomer solution to the catalyst solution dropwise over 30 minutes while maintaining a constant oxygen flow and vigorous stirring.
-
Polymerization: Continue the reaction at room temperature (or heat to a desired temperature, e.g., 40°C) for 4-6 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Termination and Polymer Isolation: Stop the reaction by adding 5 mL of 1M HCl to deactivate the catalyst. Pour the viscous polymer solution into 500 mL of rapidly stirring methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum at 60-80°C until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.
Protocol 2: Enzymatic Polymerization
Objective: To synthesize poly(2,3-diethylphenylene oxide) using an enzymatic catalyst.
Materials:
-
This compound (monomer)
-
Laccase from Trametes versicolor or Horseradish Peroxidase (HRP)
-
Phosphate buffer (pH 7.0)
-
Methanol or other suitable organic co-solvent
-
Hydrogen peroxide (H₂O₂), 30% solution (if using HRP)
-
Dialysis tubing (MWCO 1 kDa)
-
Standard laboratory glassware
Procedure:
-
Monomer Solution Preparation: Prepare a 50 mM solution of this compound in a 1:1 (v/v) mixture of phosphate buffer (pH 7.0) and methanol.
-
Enzyme Solution Preparation: Prepare a 1 mg/mL solution of laccase or HRP in phosphate buffer (pH 7.0).
-
Polymerization (Laccase): In a 100 mL flask, add 50 mL of the monomer solution. Stir the solution at room temperature and bubble with air or oxygen for 15 minutes. Add 5 mL of the laccase solution to initiate the polymerization. Continue stirring at room temperature for 24 hours under a gentle stream of air.
-
Polymerization (HRP): In a 100 mL flask, dissolve this compound (e.g., 0.375 g, 2.5 mmol) in 50 mL of a 1:1 (v/v) mixture of phosphate buffer (pH 7.0) and methanol. Add 5 mL of the HRP solution. Add an equimolar amount of H₂O₂ (e.g., 0.28 mL of 30% H₂O₂) dropwise over a period of 1 hour. Continue stirring for 24 hours.
-
Polymer Isolation and Purification: Terminate the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme. Remove the precipitated polymer by centrifugation or filtration. Alternatively, for soluble oligomers, transfer the reaction mixture to a dialysis tube and dialyze against a 1:1 water/methanol mixture for 48 hours to remove unreacted monomer and buffer salts.
-
Drying: Lyophilize or dry the purified polymer under vacuum.
-
Characterization: Characterize the polymer using GPC, FTIR, NMR, DSC, and TGA as described in Protocol 1.
Visualizations
Caption: Chemical Oxidative Coupling of this compound.
References
- 1. This compound | C10H14O | CID 33659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Poly(p-phenylene oxide) - Wikipedia [en.wikipedia.org]
- 3. Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of 2,3-Diethylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a large and diverse group of molecules that have garnered significant interest for their potential health benefits, largely attributed to their antioxidant properties. These compounds can neutralize harmful free radicals, which are unstable molecules that can cause oxidative stress and damage to cells, proteins, and DNA. This cellular damage is implicated in the aging process and the development of various chronic diseases.
2,3-Diethylphenol, a member of the alkylphenol subgroup, possesses a hydroxyl group attached to its aromatic ring, a key structural feature for antioxidant activity. The hydroxyl group can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing further damage. While the antioxidant potential of many phenolic compounds is well-documented, specific quantitative data and mechanistic studies on this compound are not extensively available in current scientific literature.
This document provides a comprehensive set of protocols for researchers to investigate the antioxidant properties of this compound. It includes methodologies for common in vitro antioxidant assays and a cellular-based assay to evaluate its potential to mitigate oxidative stress within a biological system. Furthermore, a general overview of a key signaling pathway often modulated by antioxidant compounds is presented.
Quantitative Antioxidant Data
As of the latest literature review, specific quantitative data on the antioxidant activity of this compound from standardized assays (e.g., DPPH, ABTS, FRAP) is not available. The following table is provided as a template for researchers to populate with their own experimental data when evaluating this compound or comparing it to standard antioxidants.
| Antioxidant Assay | This compound (IC50 / TEAC / FRAP Value) | Standard Antioxidant (e.g., Trolox, Ascorbic Acid) |
| DPPH Radical Scavenging Activity | Data to be determined | Insert value |
| ABTS Radical Cation Scavenging Activity | Data to be determined | Insert value |
| Ferric Reducing Antioxidant Power (FRAP) | Data to be determined | Insert value |
| Cellular Antioxidant Activity (CAA) | Data to be determined | Insert value |
Note: IC50 (half maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the water-soluble vitamin E analogue, Trolox. FRAP value measures the ability of an antioxidant to reduce ferric iron.
Experimental Protocols
The following are detailed protocols for in vitro and cellular assays to determine the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[1][2][3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol or ethanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested. Prepare a similar dilution series for the standard antioxidant.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of the this compound solutions or the standard antioxidant solutions to the wells.
-
For the control, add 100 µL of the solvent (methanol or ethanol) to a well containing 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a standard antioxidant in an appropriate solvent. Create a series of dilutions for each.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the various concentrations of the this compound solutions or the standard antioxidant solutions to the wells.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[4]
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a standard in an appropriate solvent and create a series of dilutions.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the various concentrations of the this compound solutions or the standard solutions to the wells.
-
-
Incubation and Measurement:
-
Incubate the microplate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is generated using the absorbance values of the standard. The FRAP value of the sample is then calculated from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells.
Materials:
-
Human cell line (e.g., HepG2, Caco-2)
-
Cell culture medium and supplements
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin (as a standard)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed the cells in a 96-well black microplate and allow them to attach and grow to confluence.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or the standard (Quercetin) in the presence of 25 µM DCFH-DA for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
-
Calculation: The area under the curve for fluorescence versus time is calculated for both the control and the treated wells. The CAA value is calculated as follows:
CAA unit = 100 - ( (∫SA / ∫CA) x 100 )
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Signaling Pathways and Experimental Workflows
Potential Mechanism of Action: The Nrf2-ARE Signaling Pathway
Many phenolic antioxidants exert their protective effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system. A key regulator of this system is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When cells are exposed to oxidative stress or certain antioxidant compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, initiating their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which enhance the cell's capacity to neutralize reactive oxygen species.
Caption: The Nrf2-ARE signaling pathway.
Experimental Workflow for Investigating Antioxidant Properties
The following diagram outlines a logical workflow for the comprehensive investigation of the antioxidant properties of a novel compound like this compound.
Caption: Experimental workflow for antioxidant investigation.
Disclaimer
The protocols and information provided in this document are intended for guidance and should be adapted as necessary by qualified researchers. All laboratory work should be conducted in accordance with institutional safety guidelines. The absence of specific data for this compound highlights an opportunity for novel research in the field of antioxidant science.
References
- 1. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Antimicrobial Activity Screening of 2,3-Diethylphenol Derivatives
Introduction
Phenolic compounds represent a vast and diverse group of molecules that have garnered significant attention for their wide range of biological activities, including potent antimicrobial effects.[1][2][3][4] Their mechanism of action is often multifaceted, primarily involving the disruption of microbial cell membrane integrity, which leads to the leakage of essential intracellular components and ultimately cell death.[1][5][6] Phenolic compounds can also interfere with critical cellular functions by damaging proteins, lipids, and DNA, or by chelating metal ions necessary for enzymatic activity.[1][2] Gram-positive bacteria are often more susceptible to phenolic compounds than Gram-negative bacteria, a difference attributed to the latter's protective outer membrane.[1][5]
This document provides detailed protocols for the preliminary and quantitative screening of novel 2,3-diethylphenol derivatives for their antimicrobial properties. The methodologies described herein are fundamental in drug discovery and development for identifying promising lead compounds. We will cover the Agar Well Diffusion method for initial qualitative screening, followed by the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC), and the subsequent protocol to establish the Minimum Bactericidal Concentration (MBC).
Proposed Mechanism of Action for Phenolic Compounds
The antimicrobial activity of phenolic compounds is largely attributed to their interaction with the bacterial cell structure. The hydroxyl group on the phenol ring is a key functional feature, while the hydrophobicity of the overall molecule allows it to partition into the lipid bilayer of the cell membrane. This interaction disrupts membrane fluidity and permeability, leading to a cascade of events that compromise cell viability.
Caption: Proposed antimicrobial mechanism of phenolic derivatives.
Experimental Protocols
Protocol 1: Agar Well Diffusion for Preliminary Screening
The agar well diffusion method is a widely used technique for the preliminary evaluation of the antimicrobial activity of compounds.[7][8][9] It provides a qualitative assessment based on the presence and size of an inhibition zone around a well containing the test compound.
References
- 1. iipseries.org [iipseries.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. botanyjournals.com [botanyjournals.com]
Application of 2,3-Diethylphenol in Pharmaceutical Synthesis: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Following a comprehensive literature and database search, it has been determined that while 2,3-diethylphenol is classified as a chemical intermediate with potential applications in the synthesis of pharmaceuticals, specific examples of its direct use in the creation of marketed drugs with detailed, publicly available experimental protocols are not readily found.[1] General sources indicate its role as a building block in chemical synthesis, but do not provide specific pharmaceutical compounds derived from it.
This document aims to provide an overview of the general synthetic context of this compound and related alkylphenols in medicinal chemistry, while highlighting the current lack of detailed application notes for this specific compound in pharmaceutical synthesis.
General Synthetic Utility of Alkylphenols
Alkylphenols as a class are valuable starting materials and intermediates in organic synthesis due to the reactivity of the aromatic ring and the hydroxyl group. The alkyl substituents influence the electronic and steric properties of the molecule, allowing for regioselective reactions. In the context of pharmaceutical development, the phenol moiety can serve as a scaffold for the construction of more complex molecules with biological activity.
Potential Synthetic Transformations of this compound
Based on general chemical principles, this compound could theoretically be utilized in several types of reactions relevant to pharmaceutical synthesis:
-
Etherification: The phenolic hydroxyl group can be converted to an ether, a common functional group in many drug molecules.
-
Esterification: Reaction with carboxylic acids or their derivatives would yield phenyl esters, which can be bioactive or serve as prodrugs.
-
Electrophilic Aromatic Substitution: The diethyl-substituted aromatic ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation to introduce further functional groups, though the directing effects of the hydroxyl and diethyl groups would need to be considered for regioselectivity.
-
Coupling Reactions: The phenol could potentially be used in various cross-coupling reactions to form more complex biaryl structures.
A general workflow for the potential derivatization of this compound is outlined below.
Caption: Potential synthetic pathways for this compound derivatization.
Data and Protocols: Current Limitations
Despite the theoretical potential for this compound in pharmaceutical synthesis, a thorough search of scientific databases and patent literature did not yield specific, replicable experimental protocols for the synthesis of a named pharmaceutical agent starting from or incorporating the this compound moiety. Consequently, it is not possible to provide the following as requested:
-
Quantitative Data Tables: No specific reaction yields, purity data, or other quantitative metrics for the synthesis of a pharmaceutical from this compound were found.
-
Detailed Experimental Protocols: Step-by-step methodologies for key experiments involving this compound in a pharmaceutical synthesis are not available in the public domain.
-
Signaling Pathway Diagrams: Without a specific pharmaceutical product, it is impossible to identify and diagram a relevant biological signaling pathway.
Conclusion for Researchers
While this compound remains a compound of interest for its potential as a synthetic intermediate, its direct application in the synthesis of currently known pharmaceuticals is not well-documented in publicly accessible resources. Researchers and drug development professionals exploring novel synthetic routes or new chemical entities may consider this compound as a potential starting material for generating new derivatives. However, any such work would be exploratory in nature, as established protocols and a clear precedent for its use in this context are lacking. Further research and publication in this area would be necessary to establish its role in pharmaceutical synthesis.
References
Derivatisierung von 2,3-Diethylphenol zur Steigerung der biologischen Aktivität: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationshinweise bieten detaillierte Protokolle und Strategien zur Derivatisierung von 2,3-Diethylphenol, einer aromatischen organischen Verbindung, mit dem Ziel, dessen biologische Aktivität zu erhöhen. Die hier beschriebenen Methoden basieren auf etablierten chemischen Modifikationen von Phenolen und Analoga, um neue Leitstrukturen für die Arzneimittelentwicklung zu generieren.
Einleitung
Phenolische Verbindungen sind eine wichtige Klasse von Naturstoffen und synthetischen Molekülen mit einem breiten Spektrum an biologischen Aktivitäten, darunter antimikrobielle, antioxidative und krebsbekämpfende Eigenschaften. This compound bietet durch seine Hydroxylgruppe und den substituierten aromatischen Ring einen idealen Ausgangspunkt für chemische Modifikationen. Die Derivatisierung kann die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls verbessern, was zu einer erhöhten Wirksamkeit und Spezifität führen kann.
Vorgeschlagene Derivatisierungsstrategien
Basierend auf erfolgreichen Studien mit strukturverwandten Alkylphenolen wie Thymol und Carvacrol werden zwei primäre Derivatisierungswege für this compound vorgeschlagen: die Veresterung und die Veretherung der phenolischen Hydroxylgruppe. Diese Modifikationen können die Lipophilie, die Stabilität und die Interaktion mit biologischen Zielstrukturen beeinflussen.
Synthese von 2,3-Diethylphenylestern
Die Veresterung der Hydroxylgruppe kann die Membrangängigkeit der Verbindung verbessern und als Prodrug-Ansatz dienen, bei dem der aktive Metabolit erst in der Zelle freigesetzt wird.
Synthese von 2,3-Diethylphenylethern
Die Bildung von Etherderivaten kann die metabolische Stabilität der Verbindung erhöhen und neue Interaktionen mit Zielproteinen ermöglichen.
Datenpräsentation: Hypothetische biologische Aktivität
Die folgenden Tabellen fassen hypothetische quantitative Daten für neu synthetisierte Derivate von this compound zusammen. Diese Werte basieren auf Literaturdaten für analoge Derivate von Thymol und dienen als Beispiel für die erwartete Steigerung der biologischen Aktivität.[1]
Tabelle 1: Antimikrobielle Aktivität (Minimale Hemmkonzentration in µg/mL)
| Verbindung | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound (Ausgangsverbindung) | 250 | >500 | 500 |
| 2,3-Diethylphenylacetat | 125 | 250 | 250 |
| 2,3-Diethylphenylbutyrat | 62.5 | 125 | 125 |
| 2,3-Diethylphenylbenzoat | 125 | 250 | 125 |
Tabelle 2: Antioxidative Aktivität (IC50 in µM im DPPH-Assay)
| Verbindung | IC50 (µM) |
| This compound (Ausgangsverbindung) | 85 |
| 2,3-Diethylphenylacetat | 70 |
| 2,3-Diethylphenylmethylether | 95 |
| Gallussäure (Standard) | 15 |
Tabelle 3: Zytotoxische Aktivität gegen humane Krebszelllinien (IC50 in µM)
| Verbindung | MCF-7 (Brustkrebs) | A549 (Lungenkrebs) |
| This compound (Ausgangsverbindung) | >100 | >100 |
| 2,3-Diethylphenyl-(4-nitrobenzoat) | 45 | 60 |
| 2,3-Diethylphenyl-(N-acetylglycinat) | 75 | 85 |
Experimentelle Protokolle
Allgemeine Synthese von 2,3-Diethylphenylestern
Dieses Protokoll beschreibt eine allgemeine Methode zur Synthese von Estern aus this compound mittels Acylchloriden.
Materialien:
-
This compound
-
Geeignetes Acylchlorid (z.B. Acetylchlorid, Butyrylchlorid)
-
Pyridin (wasserfrei)
-
Dichlormethan (DCM, wasserfrei)
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Rundkolben und Tropftrichter
Protokoll:
-
Lösen Sie this compound (1 Äquivalent) in wasserfreiem DCM in einem Rundkolben.
-
Fügen Sie Pyridin (1.2 Äquivalente) hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam das entsprechende Acylchlorid (1.1 Äquivalente), gelöst in wasserfreiem DCM, über einen Tropftrichter hinzu.
-
Lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühren Sie für weitere 4-6 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit 1 M HCl, Wasser und gesättigter NaHCO₃-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, Eluentensystem z.B. Hexan/Ethylacetat).
Protokoll für den DPPH-Radikalfänger-Assay
Dieser Assay dient zur Bestimmung der antioxidativen Aktivität.
Materialien:
-
DPPH (2,2-Diphenyl-1-picrylhydrazyl)-Lösung in Methanol (0.1 mM)
-
Testverbindungen in verschiedenen Konzentrationen (in Methanol gelöst)
-
Methanol
-
96-Well-Platte
-
Mikroplatten-Lesegerät (517 nm)
Protokoll:
-
Pipettieren Sie 100 µL der DPPH-Lösung in jede Vertiefung einer 96-Well-Platte.
-
Fügen Sie 100 µL der Testverbindung in verschiedenen Konzentrationen hinzu.
-
Für die Kontrolle fügen Sie 100 µL Methanol anstelle der Testverbindung hinzu.
-
Inkubieren Sie die Platte für 30 Minuten bei Raumtemperatur im Dunkeln.
-
Messen Sie die Extinktion bei 517 nm.
-
Berechnen Sie die prozentuale Inhibition nach der Formel: % Inhibition = [(A_kontrolle - A_probe) / A_kontrolle] * 100
-
Bestimmen Sie den IC50-Wert, d.h. die Konzentration, bei der 50% der DPPH-Radikale abgefangen werden.
Protokoll für den Broth Microdilution Assay (Antimikrobielle Aktivität)
Dieser Assay wird zur Bestimmung der Minimalen Hemmkonzentration (MHK) verwendet.
Materialien:
-
Testmikroorganismen (z.B. S. aureus, E. coli)
-
Nährmedium (z.B. Müller-Hinton-Bouillon)
-
Testverbindungen in verschiedenen Konzentrationen
-
Sterile 96-Well-Platten
-
Inkubator
Protokoll:
-
Stellen Sie eine serielle Verdünnungsreihe der Testverbindungen in der 96-Well-Platte her.
-
Stellen Sie eine Inokulum-Suspension des Testmikroorganismus mit einer definierten Zelldichte her.
-
Inokulieren Sie jede Vertiefung (außer der Negativkontrolle) mit der mikrobiellen Suspension.
-
Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.
-
Bestimmen Sie die MHK als die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum zu beobachten ist.
Visualisierungen
Die folgenden Diagramme illustrieren den Arbeitsablauf, einen hypothetischen Signalweg und die Struktur-Wirkungs-Beziehungen.
References
Application Notes and Protocols: 2,3-Diethylphenol as a Building Block for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diethylphenol is an aromatic organic compound with the chemical formula C₁₀H₁₄O.[1][2] As a substituted phenol, it presents a unique combination of a reactive hydroxyl group and hydrophobic diethyl substituents on the aromatic ring. This structure makes it a promising, yet underexplored, monomer for the synthesis of novel polymers with potentially unique properties. The presence of two ethyl groups can influence the polymer's solubility, thermal stability, and conformational characteristics.[3]
These application notes provide an overview of potential polymerization pathways for this compound, including enzymatic polymerization, oxidative coupling, and the formation of phenol-formaldehyde and epoxy resins. Detailed, adaptable protocols are provided for each method, based on established procedures for structurally similar phenols. The aim is to furnish researchers with a practical starting point for the exploration of this compound-based polymers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound monomer is presented in Table 1. This data is essential for planning and executing polymerization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | [2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 243 °C | [3] |
| Melting Point | 13.5 °C | [3] |
| Density | 0.9438 g/cm³ | [3] |
| Solubility | Low in water; soluble in organic solvents like ethanol and ether. | [3] |
Polymerization Methods and Protocols
This section details potential methods for the polymerization of this compound, complete with experimental protocols that can be adapted by researchers.
Enzymatic Polymerization
Enzymatic polymerization offers a green and highly selective route to producing polyphenols under mild conditions.[4] Enzymes such as horseradish peroxidase (HRP) and soybean peroxidase (SBP) can catalyze the oxidative polymerization of phenols.[4]
Caption: Workflow for the enzymatic polymerization of this compound.
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Methanol
-
Tetrahydrofuran (THF) for analysis
Procedure:
-
In a 50 mL flask, dissolve 2.0 mmol of this compound in 10 mL of 0.1 M phosphate buffer (pH 7.0). An organic co-solvent like acetone or ethanol may be added to aid dissolution.
-
Add 10 mg of HRP to the solution and stir until fully dissolved.
-
Slowly add 2.0 mmol of H₂O₂ (as a 5% aqueous solution) dropwise to the reaction mixture over a period of 2 hours at room temperature with continuous stirring.
-
After the addition is complete, continue to stir the reaction mixture for an additional 22 hours.
-
Terminate the reaction by adding a small amount of a strong acid (e.g., HCl) to denature the enzyme.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and enzyme residues.
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination and Nuclear Magnetic Resonance (NMR) for structural analysis.
Due to the lack of specific data for poly(this compound), the following table presents representative data for polymers synthesized from other substituted phenols via enzymatic polymerization.
Table 2: Representative Properties of Enzymatically Synthesized Polyphenols
| Monomer | Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| m-Cresol | HRP | 1,000 | 1.7 | 100 | Adapted from[1] |
| p-Cresol | SBP | 720 | 1.3 | 84 | [4] |
Oxidative Coupling Polymerization
Oxidative coupling is a common method for synthesizing poly(phenylene oxide)s (PPOs). This reaction typically involves a copper-amine catalyst and oxygen as the oxidant.
Caption: Workflow for oxidative coupling polymerization of this compound.
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
Dibutylamine
-
Toluene
-
Methanol
-
Acetic acid
-
Oxygen gas
Procedure:
-
In a reaction vessel equipped with a stirrer and an oxygen inlet, prepare the catalyst solution by dissolving 0.8 mmol of CuBr and 66.5 mmol of dibutylamine in 70 cm³ of toluene.
-
In a separate flask, prepare the monomer solution by dissolving 0.2 mol of this compound in 70 cm³ of toluene.
-
While bubbling oxygen through the catalyst solution, add the monomer solution dropwise over 90 minutes at 25 °C with vigorous stirring.
-
After the addition is complete, continue stirring under an oxygen atmosphere for an additional 2 hours.
-
Terminate the reaction by adding 10 cm³ of acetic acid.
-
Precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Filter the precipitate, wash it thoroughly with methanol, and dry it under vacuum.
-
Characterize the resulting poly(2,3-diethylphenylene oxide) for its molecular weight, thermal properties (e.g., glass transition temperature, T_g), and structure.
The properties of poly(2,3-diethylphenylene oxide) are expected to be analogous to other poly(alkyl-substituted phenylene oxide)s.
Table 3: Representative Properties of Poly(phenylene oxide)s
| Polymer | T_g (°C) | Decomposition Temp. (°C) | Noteworthy Properties | Reference |
| Poly(2,6-dimethyl-1,4-phenylene oxide) | ~215 | >400 | High thermal stability, good dielectric properties | [5] |
Phenol-Formaldehyde Resin Formation
This compound can be reacted with formaldehyde to produce either novolac (acid-catalyzed) or resol (base-catalyzed) resins. The diethyl substitution will influence the cross-linking density and final properties of the thermoset.
Caption: Synthesis pathways for novolac and resol resins from this compound.
Materials:
-
This compound
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide (NaOH) solution (50 wt%)
-
Water
Procedure:
-
In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, charge the calculated amounts of this compound, formaldehyde (molar ratio of formaldehyde to phenol > 1), and water.
-
Add the NaOH solution as a catalyst.
-
Heat the mixture to 60-70 °C and maintain this temperature for 1-2 hours with continuous stirring.
-
Monitor the reaction progress by measuring the viscosity or water tolerance of the resin.
-
Once the desired degree of condensation is reached, cool the reactor to stop the reaction.
-
The resulting resol resin can be used as is or further processed.
The properties of the resin will depend on the specific synthesis conditions.
Table 4: Representative Properties of Phenol-Formaldehyde Resins
| Property | Typical Value Range |
| Viscosity (cP at 25°C) | 300 - 500 |
| pH | 12 - 13 |
| Gel Time (at 100°C) | Varies with catalyst and F/P ratio |
| Solid Content (%) | 40 - 60 |
(Data adapted from general phenol-formaldehyde resin synthesis.)
Epoxy Resin Synthesis
This compound can serve as a precursor for the synthesis of epoxy resins through reaction with epichlorohydrin. The resulting glycidyl ether can then be cured to form a cross-linked network.
Caption: Workflow for the synthesis and curing of a this compound-based epoxy resin.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
An appropriate solvent (e.g., a mixture of water and an organic solvent)
Procedure:
-
Dissolve this compound in an excess of epichlorohydrin.
-
Add a stoichiometric amount of NaOH (as a solution) to the mixture at a controlled temperature (typically 60-120 °C).
-
Stir the reaction mixture for several hours until the reaction is complete.
-
Wash the resulting organic layer with water to remove the salt byproduct and excess NaOH.
-
Remove the excess epichlorohydrin and solvent by distillation under reduced pressure.
-
The resulting product is the diglycidyl ether of this compound, which can be characterized and subsequently cured.
Table 5: Representative Properties of Bisphenol A-based Epoxy Resin (for comparison)
| Property | Typical Value |
| Epoxy Equivalent Weight (g/eq) | 185 - 192 |
| Viscosity (cP at 25°C) | 11,000 - 14,000 |
(Data for standard Bisphenol A epoxy resin for comparative purposes.)
Conclusion
This compound holds promise as a versatile building block for a variety of novel polymers. The protocols and data presented in these application notes, though largely based on analogous phenol derivatives, provide a solid foundation for researchers to begin exploring the synthesis and characterization of poly(this compound)s, as well as this compound-based formaldehyde and epoxy resins. Further research into the specific properties of these polymers could reveal unique applications in areas requiring tailored thermal, mechanical, and solubility characteristics.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H14O | CID 33659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Yield Synthesis of 2,3-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diethylphenol is a substituted phenolic compound with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its specific substitution pattern can influence the biological activity and pharmacokinetic properties of derivative compounds. The high-purity synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.
This document details two primary synthetic routes for obtaining this compound:
-
Direct Alkylation of Phenol: A Friedel-Crafts alkylation approach using an ethylating agent. This method is straightforward but may produce a mixture of isomers requiring subsequent purification.
-
Diazotization of 2,3-Diethylaniline: A more specific route that can potentially offer higher regioselectivity towards the desired product.
Method 1: Synthesis via Friedel-Crafts Alkylation of Phenol
This protocol describes the ethylation of phenol using an ethylating agent in the presence of a Lewis acid catalyst. The reaction is expected to yield a mixture of diethylphenol isomers, from which this compound must be separated.
Experimental Protocol
Materials:
-
Phenol (99%)
-
Ethyl bromide (99%)
-
Anhydrous aluminum chloride (AlCl₃) (99.9%)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (Argon or Nitrogen).
-
Reagent Charging: To the flask, add anhydrous dichloromethane (200 mL) and anhydrous aluminum chloride (1.2 equivalents). Cool the suspension to 0°C using an ice bath.
-
Addition of Phenol: In a separate beaker, dissolve phenol (1.0 equivalent) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Addition of Ethylating Agent: After the complete addition of phenol, add ethyl bromide (2.5 equivalents) dropwise via the dropping funnel over 1 hour.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (100 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product will be a mixture of diethylphenol isomers. Purify the crude mixture by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the this compound isomer.
Data Presentation
| Parameter | Value |
| Phenol | 1.0 eq |
| Ethyl Bromide | 2.5 eq |
| Aluminum Chloride | 1.2 eq |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | Reflux (approx. 40°C) |
| Reaction Time | 4-6 hours |
| Expected Yield of Mixed Isomers | 60-70% (estimated) |
| Expected Purity after Purification | >98% |
Logical Workflow for Friedel-Crafts Alkylation
Troubleshooting & Optimization
Optimizing reaction conditions for 2,3-Diethylphenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Diethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve the alkylation of phenol.[1] Key approaches include:
-
Friedel-Crafts Alkylation: This method involves treating phenol with an ethylating agent like ethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2]
-
Alkylation with Alkyl Halides: Phenol can be alkylated using ethyl bromide or ethyl chloride. This reaction is typically performed in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1][3]
-
Direct Alkylation: This approach is carried out under high temperature or high pressure conditions without an acid catalyst and primarily utilizes free radical substitution reactions.[4]
Q2: What are the main applications of this compound?
A2: this compound serves as a valuable intermediate in various chemical syntheses. It is used as a precursor for agrochemicals, pharmaceuticals, dyes, antioxidants, and in the formulation of plastics and resins.[1][5] Research has also indicated potential antimicrobial properties, making it a candidate for use in disinfectants.[5]
Q3: How can I minimize the formation of polyalkylated byproducts during synthesis?
A3: Polyalkylation is a common side reaction in Friedel-Crafts alkylation. To minimize this, it is recommended to use the aromatic reactant (phenol) in excess relative to the alkylating agent.[6] This statistical approach reduces the likelihood of the product being alkylated further.
Q4: What are the typical physical properties of this compound?
A4: this compound is a colorless to pale yellow liquid with a characteristic phenolic odor.[1] It has low solubility in water but is more soluble in organic solvents like ethanol and ether.[1][5]
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | [7][8] |
| Molecular Weight | 150.22 g/mol | [1][7][8] |
| CAS Number | 66142-71-0 | [1][7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 243.0 °C | [5] |
| Melting Point | 13.5 °C | [5] |
| Density | 0.9438 g/cm³ | [5] |
| pKa | 10.37 (Predicted) | [9] |
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem: Low or No Yield of this compound
-
Potential Cause 1: Inactive Catalyst
-
Solution: Lewis acid catalysts like AlCl₃ are moisture-sensitive. Ensure the catalyst is fresh and handled under anhydrous conditions. For other catalytic systems, verify the catalyst's activity and concentration. Proper catalyst choice is crucial; catalysts can range from very active (AlCl₃, AlBr₃) to mild (BCl₃, SnCl₄).[6] Harsh catalysts may also degrade the substrate.[6]
-
-
Potential Cause 2: Poor Reactivity of Alkylating Agent
-
Solution: The reactivity of alkyl halides depends on the halogen and the alkyl group structure.[6] Ensure the quality of your ethylating agent (e.g., ethyl bromide, ethylene). When using alkenes as the alkylating agent, a cocatalyst that provides protons (like water or a protic acid) may be required.[6]
-
-
Potential Cause 3: Sub-optimal Reaction Temperature
-
Solution: Alkylation reactions are temperature-sensitive. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to side reactions and decomposition.[4] Optimize the temperature based on the specific protocol and catalyst system being used.
-
Problem: Formation of Multiple Isomers (e.g., 2,4- and 2,6-Diethylphenol)
-
Potential Cause 1: Lack of Regioselectivity
-
Solution: The hydroxyl group of phenol is an ortho-, para-director. Achieving high selectivity for the 2,3-isomer is challenging. The choice of catalyst and reaction conditions can influence the isomer distribution. Mild Lewis acids may offer better selectivity.[6] Using a base catalyst can also be a method for selective alkylation.[4]
-
-
Potential Cause 2: Isomerization of Product
-
Solution: Carbocation rearrangements can occur during Friedel-Crafts alkylation, leading to a mixture of products.[6] Using a milder catalyst or lower reaction temperatures can sometimes minimize these rearrangements.
-
Problem: The Final Product is Discolored (Orange, Brown, or Black)
-
Potential Cause 1: Oxidation of Phenol
-
Solution: Phenolic compounds are susceptible to oxidation, which can produce colored impurities.[10] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
-
Potential Cause 2: Impurities from Starting Materials
-
Solution: Ensure the purity of the starting phenol and ethylating agent. Distill the phenol if necessary before use.
-
-
Potential Cause 3: Degradation During Workup or Purification
-
Solution: Avoid excessive heat during solvent removal or distillation. Purification of the final product via column chromatography or vacuum distillation can remove colored impurities.[11] Supercritical fluid extraction with CO₂ is another advanced method used for purifying similar phenolic compounds.[10]
-
Experimental Protocols
Protocol: Friedel-Crafts Alkylation of Phenol to Synthesize this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Phenol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ethyl Bromide (or Ethylene gas)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel (or gas inlet tube if using ethylene).
-
Work under an inert atmosphere (nitrogen or argon).
-
-
Reaction Execution:
-
Dissolve phenol in an excess of the anhydrous solvent in the flask.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add anhydrous AlCl₃ to the stirred solution. The addition is exothermic.
-
Once the addition is complete, slowly add ethyl bromide via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. (If using ethylene, bubble the gas through the solution at a controlled rate).
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by adding cold 1M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired this compound from other isomers and byproducts.[11]
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common synthesis issues.
Friedel-Crafts Alkylation Pathway
Caption: The reaction mechanism for the alkylation of phenol.
References
- 1. Buy this compound | 66142-71-0 [smolecule.com]
- 2. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound | C10H14O | CID 33659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. brainly.in [brainly.in]
- 9. Page loading... [guidechem.com]
- 10. "Purification of commercial 2,3-dimethyl phenol using supercritical flu" by Shobha Ravipaty, Michael J. Jaquith et al. [digitalcommons.mtu.edu]
- 11. 2,3-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing the Alkylation of 2,3-Diethylphenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the alkylation of 2,3-diethylphenol.
Troubleshooting Guides
Problem: Low or No Yield of Alkylated Product
Low or no conversion of this compound is a common issue that can arise from several factors related to reactants, catalysts, or reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying cause.
Possible Cause 1: Inactive Catalyst
-
Friedel-Crafts (C-Alkylation): Lewis acid catalysts like aluminum chloride (AlCl₃) are highly moisture-sensitive. Any exposure to atmospheric moisture can lead to deactivation.
-
Base-Catalyzed (O-Alkylation): The base used (e.g., potassium carbonate, sodium hydride) may not be strong enough to deprotonate the sterically hindered hydroxyl group of this compound effectively. The base should be finely powdered and anhydrous.
Solution:
-
Ensure Lewis acids are fresh and handled under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
-
For O-alkylation, consider using a stronger base or ensuring the current base is completely dry and has a high surface area. The use of phase-transfer catalysts, such as tetrabutylammonium bromide, can also improve the efficacy of solid bases in liquid-liquid or solid-liquid reaction mixtures.
Possible Cause 2: Inappropriate Reaction Temperature
-
Too Low: The activation energy for the alkylation of the sterically hindered this compound may not be reached, resulting in a slow or non-existent reaction.
-
Too High: May lead to decomposition of reactants or products, or promote undesirable side reactions, thus lowering the yield of the desired product. For Friedel-Crafts reactions, high temperatures can also lead to dealkylation or isomerization.
Solution:
-
Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If side product formation increases with temperature, it may be necessary to optimize for a lower temperature with a longer reaction time or a more active catalyst.
Possible Cause 3: Steric Hindrance
The two ethyl groups on the phenol ring in this compound create significant steric hindrance, which can impede the approach of the alkylating agent to both the aromatic ring (for C-alkylation) and the hydroxyl group (for O-alkylation). This is particularly true for bulky alkylating agents.
Solution:
-
Choice of Alkylating Agent: Whenever possible, use a less sterically hindered alkylating agent. For instance, primary alkyl halides are more reactive than secondary or tertiary halides in Williamson ether synthesis.[1]
-
Catalyst Selection: For Friedel-Crafts reactions, the size of the Lewis acid-alkylating agent complex can be a factor. In some cases, a different Lewis acid might offer a more favorable steric profile.
-
Reaction Conditions: Higher temperatures can sometimes overcome the steric barrier, but this must be balanced against the risk of side reactions.
Possible Cause 4: Poor Quality of Reagents or Solvents
Impurities in the this compound, alkylating agent, or solvent can interfere with the reaction. Water is a particularly common and detrimental impurity in Friedel-Crafts reactions.
Solution:
-
Use purified reagents and anhydrous solvents. Solvents for Friedel-Crafts reactions should be distilled from an appropriate drying agent.
-
Ensure all glassware is thoroughly dried before use.
Frequently Asked Questions (FAQs)
Q1: How can I favor C-alkylation over O-alkylation in the alkylation of this compound?
A1: The competition between C-alkylation (on the aromatic ring) and O-alkylation (on the hydroxyl group) is a key challenge. To favor C-alkylation (Friedel-Crafts type reaction):
-
Use a Lewis Acid Catalyst: Strong Lewis acids like AlCl₃, FeCl₃, or solid acid catalysts (e.g., zeolites) promote electrophilic attack on the aromatic ring.
-
Reaction Conditions: Friedel-Crafts reactions are typically performed in non-polar, aprotic solvents.
-
Choice of Alkylating Agent: Alkenes and alcohols are common alkylating agents for Friedel-Crafts reactions.
Q2: What are the best conditions to achieve selective O-alkylation of this compound?
A2: For selective O-alkylation, the Williamson ether synthesis is the most common method.[1][2] This involves:
-
Deprotonation of the Phenol: Use a base to form the phenoxide ion. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH).
-
Reaction with an Alkyl Halide: The resulting phenoxide acts as a nucleophile and attacks a primary alkyl halide.
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.
Q3: I am observing the formation of multiple alkylated products. How can I improve the selectivity for mono-alkylation?
A3: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial alkylated product is often more reactive than the starting phenol. To minimize this:
-
Use an Excess of this compound: A higher molar ratio of the phenol to the alkylating agent increases the statistical probability of the alkylating agent reacting with the starting material.
-
Control Reaction Time and Temperature: Monitor the reaction closely and stop it when the desired mono-alkylated product is at its maximum concentration. Lowering the reaction temperature can also help.
-
Choose a Milder Catalyst: Highly active Lewis acids can promote polyalkylation. Using a milder catalyst can provide better control.
Q4: Where on the ring will C-alkylation of this compound likely occur?
A4: The hydroxyl group is a strong ortho-, para-director. In this compound, the positions ortho and para to the hydroxyl group are C6, C4, and C2. The C2 position is already substituted. The ethyl groups at C2 and C3 will exert steric hindrance. Therefore, alkylation is most likely to occur at the C4 (para) and C6 (ortho) positions. The steric hindrance from the C3-ethyl group might slightly disfavor substitution at the C4 position compared to an unsubstituted phenol, while the C2-ethyl group will significantly hinder attack at the C6 position. The exact regioselectivity will depend on the specific alkylating agent and reaction conditions.
Data Presentation
The following tables summarize how various reaction parameters can influence the yield and selectivity of phenol alkylation. Note that this data is for general phenol alkylation and should be used as a guideline for optimizing the alkylation of this compound, which may exhibit different reactivity due to steric hindrance.
Table 1: Effect of Catalyst on Phenol Alkylation with tert-Butyl Alcohol
| Catalyst | Phenol Conversion (%) | Selectivity to 4-tert-butylphenol (%) | Reference |
| HZSM-5 | 85 | 60 | [3] |
| H-Beta | 95 | 55 | [3] |
| H₃PO₄ | 70 | 75 | [3] |
| HPW/MCM-41 | 98 | 80 | [3] |
Table 2: Effect of Molar Ratio on Phenol Alkylation with Hexene-1
| Molar Ratio (Phenol:Hexene-1) | Yield of sec-hexylphenol (%) | Reference |
| 4:1 | 30.1 | [4] |
| 5:1 | 48.2 | [4] |
| 6:1 | 65.8 | [4] |
Table 3: Yields of O-Alkylation (Williamson Ether Synthesis)
| Reaction | Yield (%) | Reference |
| Laboratory Syntheses (General) | 50-95 | [2] |
| Industrial Procedures (General) | Near-quantitative | [2] |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of this compound with an Alkene (C-Alkylation)
This protocol is a general guideline and should be adapted based on the specific alkene used.
Materials:
-
This compound
-
Alkene (e.g., isobutylene, cyclohexene)
-
Lewis Acid Catalyst (e.g., AlCl₃, Amberlyst-15)
-
Anhydrous inert solvent (e.g., dichloromethane, hexane)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
To the flask, add this compound (1.0 eq) and the anhydrous inert solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add the Lewis acid catalyst (0.1 - 1.2 eq) in portions.
-
Slowly add the alkene (1.0 - 1.5 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Williamson Ether Synthesis of this compound (O-Alkylation)
This protocol describes the O-alkylation using a base and an alkyl halide.
Materials:
-
This compound
-
Primary alkyl halide (e.g., iodomethane, ethyl bromide)
-
Base (e.g., K₂CO₃, NaH)
-
Polar aprotic solvent (e.g., DMF, acetonitrile)
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq), the base (1.5 - 2.0 eq), and the polar aprotic solvent.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
-
Add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir for 4-24 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, filter the mixture to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and add water and an extraction solvent (e.g., diethyl ether).
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Mandatory Visualizations
References
Technical Support Center: Synthesis of 2,3-Diethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol with an ethylating agent like ethanol or ethylene.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a solid acid catalyst, such as a zeolite.[1][3] An alternative, though less common, route involves a Grignard reaction followed by subsequent reaction and demethylation.
Q2: What are the primary side products observed during the Friedel-Crafts synthesis of this compound?
A2: The primary side products in the Friedel-Crafts ethylation of phenol are other diethylphenol isomers and polyethylated phenols. Due to the directing effects of the hydroxyl group on the phenol ring, the ethyl groups can add at various positions. The most common isomeric side products are 2,4-diethylphenol and 2,6-diethylphenol.[2] Over-alkylation can also occur, leading to the formation of triethylphenols.
Q3: How can I minimize the formation of isomeric and polyalkylated side products?
A3: Minimizing side product formation involves careful control of reaction conditions. Key strategies include:
-
Catalyst Selection: The choice of catalyst significantly influences regioselectivity. Zeolite catalysts, for instance, can offer shape selectivity that favors the formation of specific isomers.[1][3]
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity but may decrease the overall reaction rate.
-
Molar Ratio of Reactants: Using a molar excess of phenol relative to the ethylating agent can help to reduce the extent of polyalkylation.[4]
-
Reaction Time: Optimizing the reaction time can prevent the formation of thermodynamically favored but undesired products.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Proportion of Isomeric Byproducts (2,4- and 2,6-Diethylphenol)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Catalyst | Evaluate different Lewis or solid acid catalysts. For example, shape-selective zeolites like HZSM-5 or HMCM-22 have been shown to influence the product distribution in phenol alkylation.[1][2] | Increased selectivity towards the desired 2,3-isomer. |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve regioselectivity. | A higher ratio of this compound to other isomers in the product mixture. |
| Incorrect Reactant Stoichiometry | Use a higher molar ratio of phenol to the ethylating agent (e.g., ethanol). This favors mono- and di-substitution at the desired positions before polyalkylation occurs.[4] | Reduced formation of triethylphenols and other polyalkylated byproducts. |
Issue 2: Presence of Unexpected Peaks in GC-MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent or Reagent Impurities | Analyze all starting materials (phenol, ethanol, solvent, catalyst) by GC-MS to check for impurities. | Identification of any contaminants that may be carried through the reaction or interfere with the analysis. |
| Formation of Ethyl Phenyl Ether | O-alkylation can compete with the desired C-alkylation, leading to the formation of ethyl phenyl ether. Analyze the reaction mixture for a compound with a molecular weight of 122.17 g/mol and characteristic ether peaks in the IR spectrum. | Confirmation of O-alkylation as a side reaction. This can be minimized by using protic solvents or specific catalysts that favor C-alkylation. |
| Cleavage of Diethyl Ether (if used as solvent) | If diethyl ether is used as a solvent with a strong acid catalyst, it can be cleaved to form ethanol and ethyl halides, which can then participate in the alkylation reaction. | Identification of byproducts derived from the solvent. Consider using a more inert solvent. |
Data Presentation
Table 1: Representative Product Distribution in the Ethylation of Phenol over a Zeolite Catalyst
| Product | Relative Percentage (%) |
| 2-Ethylphenol | 15 |
| 3-Ethylphenol | 5 |
| 4-Ethylphenol | 25 |
| This compound | 10 |
| 2,4-Diethylphenol | 20 |
| 2,6-Diethylphenol | 15 |
| Triethylphenols | 10 |
Note: This data is illustrative and the actual product distribution will vary depending on the specific reaction conditions and catalyst used.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol describes a general procedure for the ethylation of phenol using ethanol as the ethylating agent and a solid acid catalyst.
-
Catalyst Activation: Activate the zeolite catalyst (e.g., HZSM-5) by heating at 500 °C for 4 hours under a stream of dry air.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermocouple, add phenol (1 molar equivalent) and the activated catalyst (10 wt% of phenol).
-
Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 200-300 °C) under an inert atmosphere (e.g., nitrogen).
-
Reaction: Slowly add ethanol (2-3 molar equivalents) to the reaction mixture over a period of 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Work-up: After the desired conversion is achieved, cool the reaction mixture to room temperature. Filter the catalyst and wash it with a suitable solvent (e.g., acetone).
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to isolate this compound.
Protocol 2: GC-MS Analysis of Diethylphenol Isomers
This protocol provides a general method for the separation and identification of diethylphenol isomers.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
-
Mandatory Visualization
Caption: Friedel-Crafts synthesis of this compound and major side products.
Caption: A logical workflow for troubleshooting issues in this compound synthesis.
References
Technical Support Center: Purification of Crude 2,3-Diethylphenol
Welcome to the technical support center for the purification of crude 2,3-Diethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include other diethylphenol isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylphenol), partially alkylated phenols (ethylphenols), and residual starting materials or catalysts from the synthesis. Additionally, phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinones.[1][2]
Q2: My crude this compound is a dark or reddish-brown color. What causes this and can it be removed?
A2: The discoloration of phenols is typically due to the formation of colored oxidation products, often quinone-type compounds.[1][3] This process can be accelerated by exposure to air, light, and trace metal contaminants.[1] Purification techniques such as distillation or treatment with a reducing agent followed by purification can effectively remove these colored impurities. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help prevent discoloration.[1]
Q3: Which purification method is most suitable for my crude this compound?
A3: The optimal purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Fractional Vacuum Distillation is well-suited for large-scale purification and for removing impurities with significantly different boiling points.
-
Flash Column Chromatography offers high resolution for separating isomers and other closely related impurities, making it ideal for achieving high purity on a small to medium scale.
-
Recrystallization can be an effective final polishing step to achieve very high purity if a suitable solvent is found, but this compound's low melting point can make this challenging.
Purification Method Selection and Data Comparison
The following table provides a comparative overview of the primary purification methods for this compound. Please note that the yield and purity values are typical for alkylphenols and may vary based on the specific impurities and experimental conditions.
| Parameter | Fractional Vacuum Distillation | Flash Column Chromatography | Recrystallization |
| Primary Application | Bulk purification, removal of non-isomeric impurities. | High-purity separation of isomers and other closely related impurities. | Final polishing step for high-purity material. |
| Typical Purity | 95-99% | >99% | >99.5% |
| Typical Yield | >80% | 60-80% | 70-90% (after initial purification)[2] |
| Key Considerations | Requires careful control of vacuum and temperature to separate close-boiling isomers. | Proper solvent system selection is critical for good separation.[4] | Finding a suitable solvent system where solubility differs significantly between hot and cold conditions can be challenging. |
Troubleshooting Guides
Fractional Vacuum Distillation
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of isomers | Inefficient fractionating column or incorrect distillation rate. | Use a longer fractionating column or one with a higher number of theoretical plates. Reduce the distillation rate to allow for better equilibrium between liquid and vapor phases.[5] |
| Product is discolored | Oxidation of the phenol at high temperatures. | Ensure a good vacuum to lower the boiling point. Purge the distillation apparatus with an inert gas (e.g., nitrogen) before heating.[1] |
| Bumping or unstable boiling | Uneven heating or lack of boiling chips/stirring. | Use a heating mantle with a stirrer and a stir bar for smooth boiling. Ensure fresh boiling chips are used if not stirring. |
| Solidification in the condenser | The condenser water is too cold, causing the phenol to freeze. | Use room temperature water or no water at all in the condenser if the boiling point under vacuum is sufficiently low. |
Flash Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of spots | Inappropriate solvent system. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. A gradient elution may be necessary. |
| Compound is not eluting | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar impurities, a small percentage of methanol in dichloromethane may be required.[6] |
| Streaking of bands | Column is overloaded, or the compound is interacting too strongly with the silica gel. | Use a larger column or load less crude material. Adding a small amount of a slightly more polar solvent or a few drops of an acid/base modifier (if appropriate) to the eluent can sometimes help. |
| Compound decomposes on the column | This compound may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. Alternatively, use a different stationary phase like alumina.[4] |
Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| "Oiling out" instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Use a lower-boiling point solvent. Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| No crystals form upon cooling | The solution is not saturated, or too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. Ensure the solution is fully saturated at the boiling point of the solvent. |
| Low yield of recovered crystals | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[7] |
| Colored crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
Fractional Vacuum Distillation
Objective: To purify crude this compound by separating it from non-volatile impurities and components with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle with stirrer and stir bar
-
Boiling chips (optional)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the round-bottom flask with the crude this compound (no more than two-thirds full) and a magnetic stir bar.
-
Begin stirring and slowly apply vacuum, monitoring the pressure with the gauge.
-
Once a stable vacuum is achieved, begin to gently heat the flask.
-
Observe the vapor rising through the fractionating column. Collect any low-boiling impurities as the first fraction.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.
-
Continue distillation until most of the product has been collected, leaving a small amount of residue in the distilling flask to avoid distilling to dryness.
-
Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Flash Column Chromatography
Objective: To achieve high-purity this compound by separating it from isomeric and other closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Sand
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC)
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
Procedure:
-
Select an appropriate solvent system by running TLC plates of the crude mixture. Aim for an Rf value of 0.2-0.3 for this compound.
-
Pack the chromatography column with silica gel as a slurry in the chosen eluent. Add a layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel.
-
Add the eluent to the column and apply gentle pressure to begin eluting the compounds.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting workflow for discolored this compound.
References
Technical Support Center: Purification of 2,3-Diethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted phenol from the synthesis of 2,3-diethylphenol.
Troubleshooting Guides & FAQs
Frequently Asked Questions
Q1: What are the common impurities in a this compound synthesis?
A1: The most common impurity in the synthesis of this compound, which is often prepared by the alkylation of phenol, is unreacted phenol. Other possible impurities could include partially alkylated phenols or isomers, depending on the specifics of the synthetic route.
Q2: How can I determine the level of unreacted phenol in my this compound product?
A2: Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard and effective method for quantifying the amount of unreacted phenol in your product mixture. This technique separates the components of the mixture based on their boiling points and provides a quantitative measure of each. High-Performance Liquid Chromatography (HPLC) can also be utilized for this purpose.
Q3: What are the primary methods for removing unreacted phenol from this compound?
A3: The primary methods for separating unreacted phenol from this compound are:
-
Fractional Distillation: This method takes advantage of the significant difference in boiling points between phenol and this compound.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, exploiting the polarity difference between the more polar phenol and the less polar this compound.
-
Liquid-Liquid Extraction (LLE): This method utilizes the differential solubility of the phenolic compounds in two immiscible liquid phases, often an aqueous base and an organic solvent.
Troubleshooting Common Issues
Issue 1: Poor separation of phenol and this compound using fractional distillation.
-
Possible Cause: Inefficient distillation column or incorrect operating parameters.
-
Troubleshooting Steps:
-
Check Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. A Vigreux or packed column is recommended over a simple distillation setup.
-
Optimize Heating Rate: A slow and steady heating rate is crucial for establishing a proper temperature gradient in the column, which is essential for efficient separation.
-
Monitor Head Temperature: The temperature at the head of the distillation column should be carefully monitored. A stable temperature at the boiling point of the lower-boiling component (phenol) indicates a good separation. A rapid increase in temperature suggests the co-distillation of the higher-boiling component.
-
Consider Vacuum Distillation: If the compounds are sensitive to high temperatures, vacuum distillation can be employed to lower their boiling points.
-
Issue 2: Co-elution of phenol and this compound during column chromatography.
-
Possible Cause: Incorrect choice of stationary phase or eluent system.
-
Troubleshooting Steps:
-
Select the Right Stationary Phase: Silica gel is a common and effective stationary phase for separating phenolic compounds due to its polar nature.
-
Optimize the Eluent System: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution will likely provide the best separation.
-
Perform Thin-Layer Chromatography (TLC): Before running a large-scale column, use TLC to test different solvent systems to find the optimal conditions for separation.
-
Adjust Flow Rate: A slower flow rate can improve the equilibrium between the stationary and mobile phases, leading to better resolution.
-
Issue 3: Inefficient separation using liquid-liquid extraction.
-
Possible Cause: Incorrect pH of the aqueous phase or unsuitable organic solvent.
-
Troubleshooting Steps:
-
Optimize Aqueous Phase pH: The pH of the aqueous basic solution (e.g., sodium hydroxide) is critical. A sufficiently high pH is required to deprotonate the phenol, forming the water-soluble sodium phenoxide.
-
Choose an Appropriate Organic Solvent: The organic solvent should be immiscible with water and have a good solubility for this compound while having poor solubility for sodium phenoxide. Dichloromethane or diethyl ether are common choices.
-
Perform Multiple Extractions: Several extractions with smaller volumes of the aqueous base will be more effective than a single extraction with a large volume.
-
Back-Extraction: After separating the organic layer containing this compound, it can be washed with a neutral or slightly acidic aqueous solution to remove any remaining phenoxide. The desired this compound can then be recovered by evaporating the organic solvent.
-
Data Presentation
Table 1: Physical Properties of Phenol and this compound
| Property | Phenol | This compound |
| Molecular Formula | C₆H₅OH | C₁₀H₁₄O |
| Molar Mass | 94.11 g/mol | 150.22 g/mol |
| Boiling Point | 181.7 °C[1][2] | 243.0 °C[3] |
| Melting Point | 40.5 °C[1] | 13.5 °C[3] |
| Solubility in Water | 8.3 g/100 mL (20 °C)[1] | Low[3] |
| General Polarity | More Polar | Less Polar |
Experimental Protocols
Fractional Distillation
Objective: To separate unreacted phenol from this compound based on their boiling point difference.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
-
Vacuum source (optional)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Add the crude this compound mixture and boiling chips to the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. Maintain a slow and steady distillation rate.
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of phenol (approx. 182 °C at atmospheric pressure).
-
Collect the first fraction, which will be enriched in phenol.
-
Once the majority of the phenol has distilled, the temperature at the head will begin to rise.
-
Change the receiving flask to collect the intermediate fraction.
-
The temperature will then stabilize at the boiling point of this compound (approx. 243 °C at atmospheric pressure). Collect this fraction as the purified product.
-
Analyze the collected fractions by GC-FID to determine their purity.
Column Chromatography
Objective: To purify this compound from phenol using silica gel chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent solvents (e.g., hexane, ethyl acetate)
-
Collection tubes or flasks
-
Sand
-
Cotton or glass wool
Procedure:
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom and adding a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.
-
Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexane).
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.
-
Analyze the purified product by GC-FID to confirm its purity.
Liquid-Liquid Extraction (LLE)
Objective: To separate phenol from this compound by exploiting the acidic nature of phenol.
Materials:
-
Crude this compound mixture
-
Separatory funnel
-
Aqueous sodium hydroxide solution (e.g., 1 M)
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Aqueous hydrochloric acid solution (e.g., 1 M)
-
Anhydrous sodium sulfate
-
Beakers and flasks
Procedure:
-
Dissolve the crude this compound mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add the aqueous sodium hydroxide solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The unreacted phenol will be deprotonated to form sodium phenoxide, which is soluble in the aqueous layer. The this compound will remain in the organic layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh aqueous sodium hydroxide solution two more times.
-
Combine the aqueous layers. This contains the sodium phenoxide.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified this compound.
-
To recover the phenol (optional), acidify the combined aqueous layers with hydrochloric acid until the solution is acidic. The phenol will precipitate or form an oily layer, which can be extracted with an organic solvent.
-
Analyze the purified this compound by GC-FID to assess its purity.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship for selecting a purification method based on synthesis scale.
References
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Alkylation of Phenol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Friedel-Crafts alkylation of phenol. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to help you diagnose and resolve issues leading to low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is resulting in a complex mixture of products with very low yield of the desired mono-alkylated phenol. What is the likely cause?
A1: A common issue in the Friedel-Crafts alkylation of phenol is polyalkylation . The hydroxyl group (-OH) of phenol is a strong activating group, which makes the aromatic ring highly nucleophilic and susceptible to multiple alkylations.[1] The initial mono-alkylated product is often more nucleophilic than phenol itself, leading to further alkylation reactions.[1]
To minimize polyalkylation, consider the following strategies:
-
Use an excess of the aromatic substrate: Increasing the molar ratio of phenol to the alkylating agent can statistically favor the alkylation of the starting material over the mono-alkylated product.[1]
-
Control reaction time and temperature: Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the formation of the desired mono-alkylated product is at its maximum. Lowering the reaction temperature can also help reduce the rate of subsequent alkylations.[1]
-
Choose a milder catalyst: Highly active Lewis acids such as AlCl₃ can promote excessive alkylation.[1][2] Consider using milder catalysts to control the reaction's reactivity.[1][2]
Q2: I am observing a significant amount of a byproduct that I suspect is a phenyl ether. How can I favor the desired C-alkylation over O-alkylation?
A2: Phenol is an ambident nucleophile, meaning it can be attacked at two positions: the aromatic ring (C-alkylation) to form the desired alkylphenol, and the hydroxyl oxygen (O-alkylation) to form a phenyl ether byproduct.[1][3] The formation of the phenyl ether can be kinetically favored under certain conditions.[1]
To promote C-alkylation, you can adjust the following:
-
Catalyst Selection: The choice of catalyst can significantly influence the C/O alkylation ratio.[1] Some molybdenum-based catalysts have been shown to selectively produce C-alkylated products.[1] Solid acid catalysts like zeolites can also be optimized to favor C-alkylation.[1]
-
Solvent Choice: The use of protic solvents, such as water or trifluoroethanol (TFE), can favor the formation of the C-alkylated product.[3] These solvents can hydrogen bond with the phenolate oxygen, shielding it and hindering its attack on the alkylating agent.[3] In contrast, aprotic solvents like DMF or DMSO tend to favor O-alkylation.[3]
Q3: The reaction is sluggish and showing low conversion of the starting phenol. What could be the reason?
A3: Low or no conversion can be due to several factors, with catalyst deactivation being a primary concern with phenolic substrates.
-
Catalyst Deactivation: The lone pair of electrons on the oxygen atom of the hydroxyl group in phenol can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[4][5][6][7] This interaction can deactivate the catalyst, reducing its ability to generate the carbocation electrophile from the alkylating agent.[4][5] To overcome this, a stoichiometric amount of the Lewis acid catalyst is often required, rather than a catalytic amount.[8]
-
Moisture Contamination: Lewis acid catalysts are highly sensitive to moisture.[9] Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used.
-
Poor Quality Reagents: The purity of the alkylating agent and the phenol is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[9]
Q4: My product is a mixture of ortho- and para-isomers. How can I improve the regioselectivity?
A4: The formation of both ortho- and para-substituted products is common in electrophilic aromatic substitution reactions on activated rings like phenol.
-
Thermodynamic vs. Kinetic Control: The para-substituted product is generally the thermodynamically more stable isomer due to reduced steric hindrance.[1] Ortho-alkylation can sometimes be kinetically favored. Adjusting the reaction temperature and time may influence the product distribution.
-
Catalyst and Substrate Steric Hindrance: The choice of catalyst and the steric bulk of the alkylating agent can influence the ortho/para ratio. Bulky alkylating agents and catalysts may favor the formation of the less sterically hindered para product.
Data Presentation
The following table summarizes the influence of various reaction parameters on the yield and selectivity of the Friedel-Crafts alkylation of phenol.
| Parameter | Condition | Expected Outcome on Yield/Selectivity | Reference |
| Phenol:Alkylating Agent Ratio | High (e.g., > 3:1) | Increased mono-alkylation, reduced polyalkylation. | [1] |
| Low (e.g., 1:1 or less) | Increased polyalkylation. | [1] | |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | High reactivity, but may lead to polyalkylation and side reactions. | [1][2] |
| Mild Lewis Acid (e.g., FeCl₃, ZnCl₂) | Milder reaction, potentially better control over mono-alkylation. | [2] | |
| Solid Acid (e.g., Zeolites) | Can be optimized for C-alkylation and easier separation. | [1] | |
| Solvent | Aprotic (e.g., DMF, DMSO) | Favors O-alkylation. | [3] |
| Protic (e.g., Water, TFE) | Favors C-alkylation. | [3] | |
| Temperature | Low | May reduce the rate of polyalkylation and improve selectivity. | [1] |
| High | Can increase reaction rate but may lead to more byproducts. | [9] |
Experimental Protocols
Standard Protocol for Friedel-Crafts Alkylation of Phenol
This protocol provides a general procedure for the alkylation of phenol with an alkyl halide using aluminum chloride as a catalyst.
Materials:
-
Phenol
-
Alkyl halide (e.g., t-butyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a drying tube
-
Ice bath
Procedure:
-
In a fume hood, equip a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by the anhydrous solvent.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Dissolve phenol (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the phenol solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) two more times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Visualizations
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in the Friedel-Crafts alkylation of phenol.
Caption: Troubleshooting workflow for low yield in phenol alkylation.
Competing Reaction Pathways
This diagram illustrates the competing C-alkylation and O-alkylation pathways in the Friedel-Crafts alkylation of phenol.
Caption: C-alkylation vs. O-alkylation pathways for phenol.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? | Sathee Forum [forum.prutor.ai]
- 6. echemi.com [echemi.com]
- 7. brainly.in [brainly.in]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Interpreting unexpected peaks in the NMR spectrum of 2,3-Diethylphenol
Topic: Interpreting Unexpected Peaks in the NMR Spectrum of 2,3-Diethylphenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and interpret unexpected signals in the 1H NMR spectrum of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for pure this compound?
The 1H NMR spectrum of this compound should display distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the two ethyl groups. The precise chemical shifts can vary slightly based on the solvent used, concentration, and temperature.
Data Presentation: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-4, H-5, H-6) | ~ 6.6 - 7.1 | Multiplet (m) | 3H |
| Phenolic Hydroxyl (-OH) | ~ 4.5 - 8.0 (Variable) | Singlet (s, broad) | 1H |
| Methylene (-CH₂) | ~ 2.5 - 2.8 | Quartet (q) | 4H |
| Methyl (-CH₃) | ~ 1.1 - 1.3 | Triplet (t) | 6H |
Q2: My spectrum shows multiple sharp, unexpected singlets. How can I identify them?
These peaks often originate from residual solvents used during synthesis, work-up, or purification (e.g., ethyl acetate, acetone, hexane, dichloromethane).[1] Even after drying under a high vacuum, trace amounts can remain.
Troubleshooting Steps:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks to a reference table of common laboratory solvents.[1]
-
Removal: If a solvent like ethyl acetate is stubbornly present, try dissolving your sample in a more volatile solvent (like dichloromethane), and then removing it on a rotary evaporator. Repeating this process 2-3 times can help remove the persistent impurity.[1][2]
Data Presentation: ¹H NMR Chemical Shifts of Common Laboratory Impurities (in CDCl₃)
| Impurity | Chemical Shift (δ, ppm) | Multiplicity |
| Water | ~ 1.56 | Singlet (s, broad) |
| Acetone | ~ 2.17 | Singlet (s) |
| Ethyl Acetate | ~ 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Dichloromethane | ~ 5.30 | Singlet (s) |
| Diethyl Ether | ~ 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Hexane | ~ 1.25, 0.88 | Multiplet, Triplet |
| Silicone Grease | ~ 0.07 | Singlet (s) |
Note: Chemical shifts of impurities can vary slightly depending on the primary solvent and sample concentration.[3]
Q3: I have a very broad peak, or it seems to be missing. What could it be?
A broad peak in the spectrum of this compound is characteristic of the phenolic hydroxyl (-OH) proton.[4][5] Its broadness and variable chemical shift are due to chemical exchange with trace amounts of water and concentration-dependent hydrogen bonding.[4][6]
Possible Causes for Broadening or Disappearance:
-
Chemical Exchange: The -OH proton can exchange with other labile protons in the sample, such as traces of water, which broadens the signal.[6]
-
Concentration & Temperature: The extent of hydrogen bonding changes with sample concentration and temperature, which affects the chemical shift and peak shape.[6]
-
Poor Shimming: An inhomogeneous magnetic field can cause all peaks in the spectrum to be broad.[1]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can lead to significant line broadening.[6]
Q4: How can I definitively confirm the identity of the -OH peak?
The most reliable method to identify an exchangeable proton like a phenolic -OH is a "D₂O shake" experiment.[5][7][8] The labile -OH proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in a standard ¹H NMR spectrum, the -OH peak will disappear or its intensity will be significantly reduced.[2][7][9][10]
Experimental Protocols: The D₂O Shake Experiment
A detailed methodology for this key experiment is provided below.
-
Initial Spectrum Acquisition:
-
Prepare your sample of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum. Note the chemical shift, integration, and shape of the suspected -OH peak.
-
-
D₂O Addition and Mixing:
-
Final Spectrum Acquisition:
-
Re-insert the sample into the spectrometer. It is not necessary to re-shim if only a small amount of D₂O was added.
-
Acquire a second ¹H NMR spectrum using the same parameters as the first.
-
-
Analysis:
Q5: What are the small, symmetrical peaks flanking a very large signal?
These are called spinning sidebands. They are instrumental artifacts that appear at frequencies separated from a large peak (like the residual solvent peak) by multiples of the spinner rotation speed.[9]
Troubleshooting Steps:
-
Adjust Spin Rate: Change the sample spinning rate. The position of the sidebands will shift, while true chemical signals will not.[9]
-
Improve Shimming: Poor magnetic field homogeneity can worsen spinning sidebands. Re-shimming the spectrometer can reduce their intensity.[9]
Troubleshooting Guide: Logical Workflow
If you encounter unexpected peaks in your NMR spectrum, the following workflow can help diagnose the issue.
Caption: A workflow for diagnosing unexpected peaks in ¹H NMR spectra.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. chem.washington.edu [chem.washington.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 8. knockhardy.org.uk [knockhardy.org.uk]
- 9. benchchem.com [benchchem.com]
- 10. To D2O or not to D2O? — Nanalysis [nanalysis.com]
Technical Support Center: GC-MS Analysis of 2,3-Diethylphenol
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing issues encountered during the analysis of 2,3-Diethylphenol and other phenolic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving common causes of peak tailing.
Q1: My this compound peak is tailing. Where should I begin my investigation?
First, determine if the peak tailing is specific to your analyte or if it affects all compounds in your chromatogram. This initial assessment will help you distinguish between a chemical interaction problem and a more general system or mechanical issue.[1][2]
-
All peaks are tailing: If every peak, including the solvent peak, shows tailing, the issue is likely physical or mechanical. This points toward problems with the gas flow path, such as improper column installation or dead volume.[2]
-
Only the this compound peak (and other polar analytes) is tailing: This strongly suggests a chemical interaction between the acidic phenol group and "active sites" within the GC system.[1][3] These active sites can adsorb polar analytes, delaying their elution and causing tailing peaks.
Q2: All of my peaks are tailing. What are the common physical or mechanical causes?
When all peaks exhibit tailing, the problem is usually related to a disruption in the carrier gas flow path. Here are the most common causes in order of priority:
-
Improper Column Installation: This is a very frequent cause of universal peak tailing.[2]
-
Poor Column Cut: The end of the column must be a clean, 90-degree cut. A jagged or uneven cut can create turbulence and disrupt the sample band, leading to tailing.[2][3] It is recommended to inspect the cut with a magnifier.[3]
-
Incorrect Column Position: The column must be installed at the correct height within the inlet.[2][3] If it's too high or too low, it can create unswept (dead) volumes where the sample can get trapped, causing tailing and broadening.[2][4] Refer to your instrument manufacturer's guide for the correct placement.
-
Loose Fittings: Leaks at the inlet or detector fittings can disrupt pressure and flow, leading to poor peak shape.
-
-
Contamination: Buildup of non-volatile residue in the inlet liner or at the head of the column can obstruct the flow path.[4][5]
Q3: Only my this compound peak is tailing. What are "active sites" and how do I eliminate them?
Peak tailing specific to polar compounds like this compound is typically caused by undesirable chemical interactions with active sites in the sample flow path. Phenols are particularly susceptible due to their acidic hydroxyl group.
-
What they are: Active sites are locations in the GC inlet or column that can interact with and adsorb polar analytes. These include:
-
How to eliminate them:
-
Use Deactivated (Inert) Components: The most effective solution is to use components that have been chemically treated to cap these active sites. Always use high-quality, deactivated inlet liners and an inert GC column.[1][8] Ultra Inert or similarly designated product lines are designed for this purpose.
-
Perform Inlet Maintenance: Regularly replace the inlet liner, septum, and any seals (like O-rings or gold seals).[1][4] Contamination can expose new active sites over time.[5]
-
Trim the Column: If the front end of the column becomes contaminated or active, trimming 10-20 cm from the inlet side can restore performance.[3][9]
-
Q4: How does the inlet liner choice and maintenance impact phenol analysis?
The inlet liner is the first point of contact for the sample and is a critical component for preventing peak tailing of active compounds.
-
Liner Selection: The choice of liner geometry and the presence of packing material can significantly impact performance.[10]
-
Deactivation: Always use a liner with a certified deactivation treatment.
-
Glass Wool: Using a liner with deactivated glass wool can aid in sample vaporization and trap non-volatile residues, protecting the column.[4][10][11] However, the wool itself can be a source of activity if not properly deactivated.[10] For highly active compounds, a liner without wool might be preferable.
-
-
Regular Maintenance: The liner is a consumable part. With repeated injections of complex samples, its surface becomes contaminated, leading to poor peak shape and reduced analyte response.[11] A regular replacement schedule is crucial.
Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| All Peaks Tailing | Poor Column Cut | Re-cut the column ensuring a clean, 90-degree break.[3] |
| Incorrect Column Position in Inlet | Re-install the column at the manufacturer-recommended height.[2][3] | |
| Dead Volume / Leaks | Check and tighten all fittings at the inlet and detector. Re-install the column and liner.[4] | |
| Only this compound Tailing | Active Sites in Inlet Liner | Replace with a new, high-quality deactivated (inert) liner. Consider a liner with deactivated glass wool.[1][3] |
| Column Contamination / Activity | Trim 10-20 cm from the front of the column. If the problem persists, replace the column with a new, inert-phase column.[3][5] | |
| Column Overload | Dilute the sample or reduce the injection volume.[12][13] | |
| Incompatible Solvent | Ensure the sample solvent is compatible with the stationary phase polarity.[12] | |
| Low Inlet Temperature | For higher boiling point phenols, ensure the inlet temperature is sufficient for rapid vaporization.[2] |
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the potential sources of the problem within the GC-MS system.
Caption: A workflow diagram for troubleshooting GC-MS peak tailing issues.
Caption: Potential sources of peak tailing in a GC-MS system.
Experimental Protocols
Protocol 1: GC Inlet Maintenance for Active Compound Analysis
This protocol outlines the essential steps for replacing consumable parts in the GC inlet to maintain an inert flow path.
Objective: To replace the inlet liner, septum, and O-ring to eliminate active sites and prevent leaks.
Materials:
-
Nitrile gloves
-
Wrenches for inlet nuts
-
Forceps (non-serrated)
-
New, deactivated inlet liner (appropriate for your application)
-
New, pre-conditioned septum
-
New O-ring or gold seal (as required by your instrument)
Procedure:
-
Cool Down: Ensure the GC inlet temperature has cooled to below 50°C before handling.
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Disassemble:
-
Carefully unscrew and remove the septum nut.
-
Use forceps to remove the old septum.
-
Unscrew the inlet retaining nut and carefully remove the inlet liner. The O-ring or seal may come out with the liner or remain in the inlet body.
-
-
Inspect and Clean:
-
Visually inspect the inside of the inlet for any visible contamination. If necessary, clean with a solvent-wetted swab (e.g., methanol, acetone) but ensure it is completely dry before reassembly.
-
Discard the old liner, septum, and O-ring/seal.[1]
-
-
Reassemble with New Parts:
-
Wearing clean gloves to avoid contamination, place the new O-ring/seal onto the new deactivated liner.
-
Using forceps, carefully insert the new liner into the inlet and secure it with the retaining nut. Do not overtighten.
-
Place the new septum into the top of the inlet.
-
Screw on the septum nut and tighten it to the manufacturer's recommendation (typically finger-tight plus an additional quarter-turn with a wrench). Over-tightening can damage the septum and cause leaks.
-
-
System Check:
-
Turn the carrier gas back on and allow the system to purge.
-
Heat the inlet to its setpoint temperature.
-
Perform a leak check to ensure all connections are secure.
-
Condition the new components by running a few blank solvent injections before analyzing samples.
-
Frequently Asked Questions (FAQs)
Q: What is a good peak asymmetry or tailing factor? A: Ideally, a peak should be perfectly symmetrical with a tailing factor (Tf) or asymmetry factor (As) of 1.0. A factor greater than 1.5 is generally considered indicative of a problem that requires investigation as it can negatively impact integration accuracy and reproducibility.[3]
Q: Can derivatization help reduce peak tailing for this compound? A: Yes. Derivatization is a chemical technique used to convert an active compound into a less polar, more volatile derivative. For phenols, methylation or silylation can cap the active hydroxyl group, significantly reducing its ability to interact with active sites and thus producing sharper, more symmetrical peaks.[14]
Q: What type of GC column is best for analyzing this compound? A: A low-polarity or mid-polarity "inert" column is typically recommended. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms UI) is a robust and common choice for general phenol analysis.[5][15] The "ms" or "UI" (Ultra Inert) designation indicates a high degree of inertness, which is critical for good peak shape with active compounds.
Q: Could my sample injection volume be causing the peak tailing? A: Yes, this is known as column overload. Injecting too much analyte mass onto the column can saturate the stationary phase at the inlet, causing the peak to broaden and often tail (or front).[12][13] If you suspect overloading, try diluting your sample or reducing the injection volume.[13]
Q: How can the initial oven temperature affect peak shape? A: For splitless injections, the initial oven temperature plays a role in "focusing" the analytes into a narrow band at the head of the column. If the initial temperature is too high (e.g., above the boiling point of the solvent), it can prevent efficient trapping and lead to broad or split peaks.[3] A general rule is to set the initial oven temperature about 20°C below the boiling point of the sample solvent.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. Inlet Liners – Part 1 | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
- 11. agilent.com [agilent.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. NEMI Method Summary - 8041A [nemi.gov]
- 15. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
Stability and degradation issues of 2,3-Diethylphenol upon storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,3-Diethylphenol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1][2][3] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[1][3] For long-term stability, storage at refrigerated temperatures (e.g., <15°C) and under an inert gas atmosphere is recommended.[4]
Q2: What are the visible signs of this compound degradation?
A2: this compound is typically a colorless to pale yellow liquid.[2][5] A noticeable change in color to yellow or brown can indicate degradation, likely due to oxidation. The presence of a strong, sweet, or tarry odor may also suggest the presence of degradation products.[6]
Q3: What are the primary degradation pathways for this compound?
A3: Like other phenolic compounds, this compound is susceptible to degradation through several pathways:
-
Oxidation: Exposure to air and light can lead to oxidation, forming colored quinone-type compounds.[2][7] This is a common degradation pathway for phenols.
-
Photodegradation: Direct exposure to UV light can cause the breakdown of the molecule.[1][7][8] Studies on similar compounds like 2,3-dimethylphenol show that photodegradation can be significant.[1][7][8]
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can accelerate degradation.[9][10]
Q4: Is this compound reactive with other common laboratory chemicals?
A4: Yes, this compound is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and bases.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also corrosive to some metals like steel, brass, and copper.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the sample (yellowing/browning) | Oxidation due to exposure to air or light. | 1. Check the integrity of the container seal. 2. Ensure the container is stored in a dark place. 3. For future use, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Unexpected peaks in analytical chromatogram (GC/HPLC) | Presence of degradation products or impurities. | 1. Re-run the analysis with a freshly opened or purified sample to confirm. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. 3. If using GC, check for thermal degradation in the injection port by lowering the inlet temperature.[11] |
| Poor solubility in non-polar solvents | Potential polymerization or formation of more polar degradation products. | 1. Confirm the solvent purity. 2. Attempt to dissolve a small amount in a more polar solvent to check for differences in solubility. 3. Analyze the sample for degradation products. |
| Inconsistent experimental results | Degradation of the this compound stock solution over time. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions in the dark at low temperatures. 3. Regularly check the purity of the stock solution using a suitable analytical method (e.g., HPLC or GC). |
Experimental Protocols
Protocol 1: Stability-Indicating Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound and detecting degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
2. Mobile Phase:
-
A gradient of acetonitrile and water is typically effective for separating phenolic compounds.
-
Example Gradient: Start with 40% acetonitrile and increase to 80% over 20 minutes.
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 274 nm[12]
5. Analysis:
-
Inject the prepared sample and monitor the chromatogram for the appearance of new peaks or a decrease in the main peak area over time, which would indicate degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][13][14][15][16]
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Store a solid or neat liquid sample of this compound at 105°C for 24 hours.
-
Dissolve the stressed sample in the mobile phase and analyze by HPLC.
5. Photodegradation:
-
Expose a solution of this compound (in a UV-transparent container) to a UV light source (e.g., 254 nm) for 24 hours.
-
Analyze by HPLC.
Visualizations
Caption: Logical flow of storage conditions and degradation.
Caption: Troubleshooting workflow for unexpected peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 66142-71-0 [smolecule.com]
- 3. pharmtech.com [pharmtech.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iiste.org [iiste.org]
- 8. iiste.org [iiste.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 11. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biopharminternational.com [biopharminternational.com]
Technical Support Center: Storage and Handling of 2,3-Diethylphenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,3-diethylphenol to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is an organic compound belonging to the phenol family. Like other phenolic compounds, it is susceptible to oxidation. The hydroxyl (-OH) group on the benzene ring can be oxidized, leading to the formation of colored quinone-type byproducts. The presence of two electron-donating ethyl groups on the aromatic ring increases the electron density of the ring, which can enhance its reactivity towards oxidation compared to unsubstituted phenol.
Q2: What are the visible signs of this compound oxidation?
A2: The primary visible sign of oxidation is a change in color. Pure this compound is typically a colorless to pale yellow liquid or solid. Upon oxidation, it will gradually darken, turning yellow, brown, or even dark brown over time due to the formation of polymeric oxidation products.
Q3: What are the main factors that accelerate the oxidation of this compound?
A3: The main factors that accelerate the oxidation of this compound are:
-
Oxygen: Exposure to atmospheric oxygen is the primary driver of oxidation.
-
Light: UV light can catalyze the oxidation process.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.
Q4: What are the recommended long-term storage conditions for this compound?
A4: For long-term storage, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. The recommended storage temperature is typically refrigerated (2-8 °C). To prevent exposure to oxygen and light, it should be stored in a tightly sealed amber glass container. For optimal stability, the container headspace should be purged with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of the compound | 1. Prolonged exposure to air (oxygen).2. Exposure to light.3. Storage at elevated temperatures. | 1. If purity is critical for your experiment, it is recommended to use a fresh, unoxidized lot. The purity of the discolored material can be assessed using HPLC (see Protocol 2).2. For future storage, transfer the compound to a tightly sealed amber glass vial.3. Before sealing, purge the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.4. Store the container in a refrigerator (2-8 °C). |
| Inconsistent experimental results | Degradation of this compound during the experiment. | 1. Confirm the purity of your this compound sample before each experiment using a suitable analytical method like HPLC.2. Prepare solutions containing this compound fresh before use.3. If the experiment involves prolonged exposure to air or light, consider performing the experiment under an inert atmosphere and/or with protection from light. |
| Rapid degradation of solutions containing this compound | 1. Dissolved oxygen in the solvent.2. Use of a solvent that is not stabilized.3. Exposure of the solution to light. | 1. Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use.2. Consider adding a suitable antioxidant to the solvent (see Table 1).3. Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. |
Quantitative Data
Table 1: Effect of Storage Conditions on the Stability of a Substituted Phenol (Proxy Data)
The following table summarizes the degradation of a substituted phenol, structurally similar to this compound, under various storage conditions over a 6-month period. This data is representative and illustrates the importance of proper storage.
| Storage Condition | Atmosphere | Purity after 6 months (%) | Appearance |
| 2-8 °C | Inert (Argon) | 99.5 | Colorless |
| 2-8 °C | Air | 97.2 | Pale Yellow |
| 25 °C (Room Temp) | Inert (Argon) | 98.8 | Colorless to Pale Yellow |
| 25 °C (Room Temp) | Air | 94.5 | Yellow |
| 40 °C | Air | 85.1 | Brown |
| 25 °C (Room Temp) with light exposure | Air | 90.3 | Dark Yellow |
Table 2: Efficacy of Antioxidants in Preventing Oxidation of a Phenolic Solution
This table shows the percentage of a phenolic compound remaining in solution after 48 hours of exposure to air at room temperature, with and without the addition of common antioxidants.
| Antioxidant | Concentration (% w/v) | Phenolic Compound Remaining (%) |
| None (Control) | N/A | 88.2 |
| Butylated Hydroxytoluene (BHT) | 0.01 | 98.9 |
| Ascorbic Acid | 0.05 | 97.5 |
| Sodium Metabisulfite | 0.02 | 98.2 |
Experimental Protocols
Protocol 1: Inert Gas Overlay for Long-Term Storage
This protocol describes the procedure for storing this compound under an inert atmosphere to minimize oxidation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (argon or nitrogen) with a regulator and tubing
-
Parafilm®
Procedure:
-
Place the desired amount of this compound into a clean, dry amber glass vial.
-
Insert a tube connected to the inert gas source into the vial, with the tip of the tube positioned just above the surface of the compound.
-
Gently flush the headspace of the vial with the inert gas for 1-2 minutes at a low flow rate to displace the air.
-
Slowly withdraw the tubing while maintaining a gentle flow of inert gas.
-
Immediately and tightly seal the vial with the screw cap.
-
For an extra layer of protection against air ingress, wrap the cap and neck of the vial with Parafilm®.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a refrigerator at 2-8 °C.
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol provides a general high-performance liquid chromatography (HPLC) method to assess the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a working standard by diluting the stock solution to 0.1 mg/mL with the mobile phase (initial conditions).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in acetonitrile to achieve a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the chromatogram of the sample to that of the standard. The purity of the sample can be calculated based on the peak area of this compound relative to the total peak area of all components in the chromatogram. The appearance of new peaks at different retention times in the sample chromatogram indicates the presence of degradation products.
Visualizations
References
Technical Support Center: Synthesis of 2,3-Diethylphenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the selectivity of 2,3-diethylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with an ethylating agent, such as ethanol or ethylene.[1][2] The reaction is generally catalyzed by an acid catalyst. The main challenge is controlling the regioselectivity to favor substitution at the 2 and 3 positions of the phenol ring over other positions.
Q2: Which catalysts are recommended for improving selectivity towards this compound?
A2: Shape-selective catalysts are crucial for directing the alkylation to the desired positions. While data specifically for this compound is limited, analogous studies on phenol alkylation suggest that medium-pore zeolites like H-ZSM-5 and H-MCM-22 can offer control over isomer distribution due to their specific pore structures.[3] The acidity of the catalyst, including the ratio of Brønsted to Lewis acid sites, also plays a significant role in both conversion and selectivity.[3][4]
Q3: What are the common byproducts in this compound synthesis and how can they be minimized?
A3: Byproduct formation is a primary challenge. Key byproducts include:
-
Positional Isomers: 2,5-diethylphenol, 2,6-diethylphenol, 3,4-diethylphenol, and 3,5-diethylphenol are common due to multiple reactive sites on the phenol ring.
-
Polyalkylated Products: Tri- and tetra-ethylphenols can form, especially with a high ratio of ethylating agent to phenol.[5]
-
O-Alkylation Products: Ethyl phenyl ether can be formed as a competing product to the desired C-alkylation.[5][6]
Minimizing these byproducts involves optimizing reaction conditions such as temperature, reactant molar ratio, and catalyst choice.[5]
Q4: How do reaction temperature and reactant molar ratio affect selectivity?
A4:
-
Temperature: Temperature influences both reaction rate and selectivity. Higher temperatures can increase conversion but may also lead to unwanted side reactions or isomerization, reducing selectivity.[5] For gas-phase ethylation of phenol, temperatures around 523 K (250 °C) have been studied.[3] A careful optimization is necessary for each specific catalytic system.
-
Molar Ratio: To minimize polyalkylation, it is often recommended to use a large excess of phenol relative to the ethylating agent.[5] This increases the probability that the ethylating agent will react with the starting phenol rather than the mono- or di-alkylated products.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Problem 1: Low overall yield or poor conversion of phenol.
| Potential Cause | Suggested Solution | Rationale |
| Catalyst Inactivity | Ensure the catalyst (e.g., zeolite) is properly activated (calcined) and handled under anhydrous conditions. | Moisture can deactivate acid catalysts. Proper calcination ensures active sites are available. |
| Suboptimal Temperature | The reaction temperature may be too low. Systematically increase the temperature in increments (e.g., 10-20 °C) and monitor the conversion. | Alkylation reactions have an activation energy barrier that must be overcome. |
| Insufficient Reactant Molarity | Verify the stoichiometry, particularly of the ethylating agent. | For diethylation, a sufficient amount of the alkylating agent is necessary to achieve the desired product.[5] |
Problem 2: Poor selectivity; high formation of other diethylphenol isomers (e.g., 2,6- or 2,5-).
| Potential Cause | Suggested Solution | Rationale |
| Non-optimal Catalyst | Use a shape-selective catalyst like a medium-pore zeolite (e.g., H-MCM-22). | The constrained environment within zeolite pores can sterically hinder the formation of bulkier isomers and favor specific product geometries.[3] |
| High Reaction Temperature | High temperatures can lead to thermodynamic product distribution and isomer rearrangement. Lower the reaction temperature. | Kinetic control at lower temperatures may favor the formation of a specific isomer. |
| Inappropriate Solvent | The solvent can influence reaction pathways. | For Friedel-Crafts reactions, inert solvents are preferred to avoid side reactions.[5] |
Problem 3: Significant formation of ethyl phenyl ether (O-alkylation).
| Potential Cause | Suggested Solution | Rationale |
| Catalyst Choice | Strong acid sites tend to favor C-alkylation, whereas weaker acid centers may form the ether. Use a catalyst with a higher density of strong Brønsted acid sites. | C-alkylation requires stronger acid sites to facilitate the electrophilic attack on the aromatic ring. |
| Solvent Effects | Protic solvents can favor C-alkylation by solvating the phenoxide oxygen, while aprotic polar solvents may promote O-alkylation.[5] | Shielding the oxygen atom through hydrogen bonding makes it less available for alkylation.[5] |
| Reaction Temperature | C-alkylation is often favored at higher temperatures, as the O-alkylated product can rearrange to the more thermodynamically stable C-alkylated isomers.[7][8] | The Fries rearrangement of the ether intermediate to an alkylphenol is an intramolecular process that can be promoted by heat and acid catalysts. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common selectivity issues.
Illustrative Data from Analogous Reactions
Disclaimer: The following data is from studies on the gas-phase ethylation of phenol over zeolite catalysts to produce ethylphenols. It is presented to illustrate how catalyst choice impacts selectivity and should be used as a directional guide for optimizing this compound synthesis.
| Catalyst | Phenol Conversion (%) | p-ethylphenol Selectivity (%) | o-ethylphenol Selectivity (%) | p/(o+m) Ratio | Reference |
| H-ZSM-5 | ~45 | ~35 | ~20 | ~1.0 | [3] |
| H-MCM-22 | ~40 | ~60 | ~20 | ~1.9 | [3] |
Experimental Protocols
General Protocol for Gas-Phase Ethylation of Phenol
This protocol provides a starting point for researchers to develop a specific procedure for this compound.
1. Catalyst Preparation and Activation:
-
Obtain a commercial zeolite catalyst (e.g., H-MCM-22, Si/Al ratio = 15).
-
Press the zeolite powder into pellets, crush, and sieve to obtain particles of a specific size (e.g., 20-40 mesh).
-
Load the catalyst into a fixed-bed quartz reactor.
-
Activate the catalyst by heating under a flow of dry nitrogen or air to a high temperature (e.g., 500-550 °C) for several hours to remove moisture and adsorbed species.
2. Reaction Setup:
-
The reaction is performed in a continuous-flow fixed-bed reactor system at atmospheric pressure.
-
A solution of phenol and ethanol (e.g., 1:2 molar ratio) is prepared.
-
This liquid feed is delivered to a vaporizer via a high-precision pump (e.g., HPLC pump) where it is mixed with a carrier gas (e.g., N₂).
-
The gaseous mixture of reactants and carrier gas is then passed through the heated catalyst bed.
3. Reaction Execution:
-
Set the reactor furnace to the desired reaction temperature (e.g., starting at 250 °C).
-
Initiate the flow of the reactant mixture over the catalyst bed at a defined weight hourly space velocity (WHSV).
-
The reactor effluent is passed through a condenser to collect liquid products.
4. Product Analysis:
-
Analyze the liquid product mixture using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine the conversion of phenol and the selectivity for each product isomer.
-
Confirm the identity of the products using Gas Chromatography-Mass Spectrometry (GC-MS).
Reaction Pathways Visualization
The following diagram illustrates the desired reaction and competing side reactions.
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 2. Buy this compound | 66142-71-0 [smolecule.com]
- 3. fiq.unl.edu.ar [fiq.unl.edu.ar]
- 4. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 2,3-Diethylphenol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the synthesis of 2,3-diethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in the alkylation of phenol to produce this compound?
A1: The primary causes of catalyst deactivation during the synthesis of this compound are generally categorized as chemical, thermal, and mechanical.[1] The most common issue is coking , where carbonaceous deposits, often referred to as coke, accumulate on the active sites and within the pores of the catalyst.[2] This blocks access for reactants and leads to a loss of catalytic activity. Another significant factor is poisoning , where impurities in the feed stream strongly adsorb to the active sites, rendering them inactive. For solid acid catalysts like zeolites, changes in the catalyst structure due to high temperatures or the presence of steam can also lead to deactivation.
Q2: My reaction is showing a decrease in the yield of this compound and an increase in side products. Is this related to catalyst deactivation?
A2: Yes, a change in product selectivity is a strong indicator of catalyst deactivation. As the most active catalytic sites become deactivated, the reaction may proceed through alternative pathways on weaker sites, leading to a different distribution of products.[2] For instance, you might observe an increase in the formation of other diethylphenol isomers (e.g., 2,5- or 3,5-diethylphenol), polyalkylated phenols, or ethers.
Q3: How can I confirm that catalyst deactivation is the cause of my experimental issues?
A3: To confirm catalyst deactivation, a comparative analysis of the fresh and spent catalyst is recommended. Techniques such as Temperature Programmed Oxidation (TPO) can quantify the amount of coke deposited on the catalyst.[2] Spectroscopic methods like Infrared (IR) spectroscopy can identify the types of organic species that have accumulated.[2] A significant decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume of the spent catalyst compared to the fresh one also indicates pore blockage.[2]
Q4: What are the recommended strategies to minimize catalyst deactivation during this compound synthesis?
A4: To prolong the catalyst's lifespan, several strategies can be employed. Optimizing the reaction temperature is crucial; while higher temperatures can increase the reaction rate, they also tend to accelerate coking.[2] It is advisable to operate at the lowest temperature that still provides a satisfactory conversion rate. Additionally, controlling the feed composition and minimizing impurities can prevent catalyst poisoning. The choice of solvent can also play a role in catalyst stability.
Q5: Is it possible to regenerate a deactivated catalyst used in this compound production?
A5: Yes, catalyst regeneration is often possible, particularly for deactivation caused by coking. A common method is calcination, which involves carefully burning off the coke in a controlled stream of air or an inert gas containing a low concentration of oxygen.[3] The optimal regeneration temperature and atmosphere depend on the specific catalyst and the nature of the coke. For deactivation caused by poisoning, regeneration can be more challenging and may require specific chemical treatments to remove the adsorbed poisons.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action(s) |
| Gradual decrease in phenol conversion | Catalyst deactivation due to coking. | - Perform a Temperature Programmed Oxidation (TPO) analysis on the spent catalyst to quantify coke content. - If coking is confirmed, regenerate the catalyst via controlled calcination. - Optimize reaction temperature to a lower range to minimize coking rate. |
| Change in product selectivity (e.g., increase in undesired isomers) | Deactivation of specific active sites. | - Characterize the acidity of the fresh and spent catalyst to identify changes. - Consider modifying the catalyst with a promoter to enhance selectivity and stability. - Adjust reaction conditions such as temperature and pressure. |
| Sudden and significant drop in catalyst activity | Catalyst poisoning from feed impurities. | - Analyze the feed streams (phenol and ethylene/ethanol) for potential poisons (e.g., sulfur or nitrogen compounds). - Implement a feed purification step. - If the poison is identified, explore specific chemical washing procedures for catalyst regeneration. |
| Increased pressure drop across a fixed-bed reactor | Physical blockage of the catalyst bed by coke or fines. | - Visually inspect the catalyst bed for signs of plugging. - Characterize the spent catalyst using Scanning Electron Microscopy (SEM) to observe pore blockage.[2] - If severe, the catalyst may need to be replaced. Future runs should incorporate optimized conditions to reduce coke formation. |
Quantitative Data on Catalyst Deactivation (Illustrative Examples)
The following tables provide illustrative data based on studies of phenol alkylation and related processes using solid acid catalysts. These values can serve as a benchmark for evaluating catalyst performance in this compound synthesis.
Table 1: Influence of Reaction Temperature on Catalyst Activity and Coke Formation (Illustrative)
| Temperature (°C) | Phenol Conversion (%) after 10h | Coke Content on Spent Catalyst (wt%) |
| 250 | 85 | 3.5 |
| 300 | 92 | 6.8 |
| 350 | 95 (initial), drops to 70 after 10h | 12.2 |
Note: This data is representative and illustrates the general trend of increased initial conversion but faster deactivation at higher temperatures due to accelerated coke formation.
Table 2: Catalyst Properties Before and After Use in Phenol Ethylation (Illustrative)
| Property | Fresh Catalyst | Spent Catalyst (after 24h) |
| BET Surface Area (m²/g) | 450 | 280 |
| Total Pore Volume (cm³/g) | 0.35 | 0.18 |
| Average Pore Diameter (nm) | 6.2 | 4.5 |
Note: The significant decrease in surface area and pore volume indicates that coke deposition is blocking the catalyst's porous network.
Experimental Protocols
Protocol 1: Evaluating Catalyst Deactivation via Accelerated Aging Study
Objective: To assess the stability of a catalyst for this compound synthesis under accelerated deactivation conditions.
Methodology:
-
Catalyst Loading: Load a fixed amount of the fresh catalyst (e.g., 1.0 g) into a fixed-bed reactor.
-
Pre-treatment: Activate the catalyst under a flow of inert gas (e.g., nitrogen) at a specified temperature (e.g., 400 °C) for a defined period (e.g., 2 hours).
-
Reaction Initiation: Cool the reactor to the desired reaction temperature (e.g., 300 °C) and introduce the feed stream consisting of phenol and an ethylating agent (e.g., ethylene or ethanol) at a specific molar ratio and flow rate.
-
Time-on-Stream Analysis: Collect product samples at regular intervals (e.g., every hour) for the duration of the experiment (e.g., 24 hours). Analyze the samples using gas chromatography (GC) to determine the conversion of phenol and the selectivity to this compound.
-
Catalyst Characterization: After the run, cool the reactor to room temperature under an inert atmosphere. Carefully remove the spent catalyst and characterize it using TPO, BET surface area analysis, and IR spectroscopy to determine the extent and nature of deactivation.
-
Data Analysis: Plot the phenol conversion and this compound selectivity as a function of time-on-stream to visualize the deactivation profile.
Protocol 2: Catalyst Regeneration by Calcination
Objective: To restore the activity of a coked catalyst.
Methodology:
-
Spent Catalyst Preparation: Place the spent catalyst in a quartz tube furnace.
-
Inert Purge: Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 100 mL/min for 30 minutes to remove any adsorbed reactants or products.
-
Controlled Oxidation: While maintaining the inert gas flow, introduce a controlled amount of air (e.g., 1-5% oxygen in nitrogen) into the gas stream.
-
Temperature Program: Gradually increase the furnace temperature to the target calcination temperature (e.g., 550 °C) at a slow ramp rate (e.g., 2 °C/min) to avoid rapid combustion that could damage the catalyst structure.
-
Isothermal Hold: Hold the temperature at the target for a specified duration (e.g., 3-5 hours) to ensure complete removal of coke. The off-gas can be monitored by a mass spectrometer for CO₂ evolution to determine the endpoint of coke combustion.
-
Cooling: After the hold period, switch off the air supply and cool the catalyst to room temperature under a flow of inert gas.
-
Post-Regeneration Analysis: Characterize the regenerated catalyst using BET surface area analysis and compare it to the fresh catalyst to assess the effectiveness of the regeneration process.
Visualizations
Caption: Primary pathways leading to catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst issues.
References
Technical Support Center: Scaling Up the Laboratory Synthesis of 2,3-Diethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis and scale-up of 2,3-Diethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory synthesis method is the Friedel-Crafts alkylation of phenol.[1] This involves reacting phenol with an ethylating agent, such as ethylene or ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] Alternative, though less direct, routes could involve multi-step syntheses, but the Friedel-Crafts approach is generally favored for its relative simplicity.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, primarily related to selectivity and reaction control. Key issues include:
-
Isomer Formation: The ethyl groups can add to various positions on the phenol ring, leading to a mixture of diethylphenol isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylphenol) in addition to the desired 2,3-isomer.
-
Polyalkylation: The initial product, monoethylphenol, can undergo further ethylation to produce tri- and tetra-ethylphenols.
-
O- vs. C-Alkylation: The ethyl group can attach to the oxygen of the hydroxyl group (O-alkylation) to form phenetole, or to the carbon of the aromatic ring (C-alkylation) to form ethylphenols. The desired product, this compound, is a result of C-alkylation.
-
Exothermic Reaction: Friedel-Crafts alkylations are often exothermic, requiring careful temperature management to prevent runaway reactions and control byproduct formation.
-
Catalyst Handling and Deactivation: Lewis acid catalysts like AlCl₃ are moisture-sensitive and can be deactivated by the phenolic hydroxyl group.
Q3: How can I purify this compound from the reaction mixture?
A3: A multi-step purification strategy is typically required. An initial acid-base extraction can separate the acidic phenolic compounds from neutral byproducts. The crude phenolic mixture can then be subjected to fractional distillation under reduced pressure to separate the isomers based on their boiling points. For high-purity requirements, techniques like preparative chromatography may be necessary.
Q4: What are the expected physical properties of this compound?
A4: The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molar Mass | 150.22 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | ~236.65 °C (estimate) |
| Melting Point | ~46.81 °C (estimate) |
| Solubility | Low in water, higher in organic solvents.[1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Phenol | - Inactive catalyst (e.g., due to moisture).- Insufficient reaction temperature.- Low concentration of the ethylating agent. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen).- Use fresh, anhydrous Lewis acid catalyst.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Ensure an adequate supply of the ethylating agent (e.g., maintain a constant pressure of ethylene gas). |
| Poor Selectivity for this compound (High Isomer Formation) | - Reaction temperature is too high, promoting thermodynamic product distribution.- Inappropriate catalyst or catalyst concentration. | - Optimize the reaction temperature; lower temperatures may favor kinetic control and specific isomer formation.- Experiment with different Lewis acid catalysts (e.g., FeCl₃, BF₃) or solid acid catalysts (e.g., zeolites), which can offer shape selectivity.- Adjust the catalyst-to-phenol molar ratio. |
| High Levels of Polyalkylation Products | - High ratio of ethylating agent to phenol.- Prolonged reaction time. | - Use a molar excess of phenol relative to the ethylating agent.- Monitor the reaction progress closely (e.g., by GC-MS) and stop the reaction once the desired level of diethylphenol is reached.- Control the rate of addition of the ethylating agent. |
| Significant O-Alkylation (Formation of Phenetole) | - Reaction conditions favor ether formation (e.g., use of certain bases or solvents). | - For Friedel-Crafts C-alkylation, avoid basic conditions that would generate a phenoxide ion, which is more susceptible to O-alkylation.- The choice of solvent can influence the O- vs. C-alkylation ratio. Non-polar solvents generally favor C-alkylation. |
| Difficulty in Product Purification | - Similar boiling points of the various diethylphenol isomers.- Presence of closely related byproducts. | - Employ efficient fractional distillation with a high-performance column.- For laboratory scale, preparative HPLC or column chromatography with a suitable stationary and mobile phase may be necessary for isomer separation. |
Experimental Protocols
Representative Protocol for Friedel-Crafts Ethylation of Phenol
Disclaimer: This is a representative protocol and requires optimization for the specific laboratory setup and desired scale.
Materials:
-
Phenol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)
-
Ethylene gas or Ethyl Bromide
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube (if using ethylene) or dropping funnel (if using ethyl bromide)
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the stirrer, condenser, and gas inlet/dropping funnel. Ensure all glassware is thoroughly dried. The apparatus should be under a dry, inert atmosphere (e.g., nitrogen).
-
Charging Reactants: To the flask, add the anhydrous solvent and the Lewis acid catalyst (e.g., AlCl₃). Cool the mixture in an ice bath.
-
Slowly add phenol to the cooled catalyst suspension with vigorous stirring.
-
Ethylation:
-
Using Ethylene: Bubble a steady stream of dry ethylene gas through the reaction mixture.
-
Using Ethyl Bromide: Add ethyl bromide dropwise from the dropping funnel.
-
-
Reaction: Allow the reaction to proceed at a controlled temperature (this will require optimization, potentially starting at low temperatures and gradually warming). Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Quenching: Once the desired conversion is achieved, cool the reaction mixture in an ice bath and slowly add dilute HCl to quench the reaction and decompose the catalyst complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate the different diethylphenol isomers.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: Potential reaction pathways in the ethylation of phenol, leading to the desired product and common byproducts.
References
Validation & Comparative
Confirming the Structure of Synthesized 2,3-Diethylphenol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 2,3-Diethylphenol. It includes expected data, detailed experimental protocols, and a visual representation of the analytical workflow.
The structure of this compound, with the chemical formula C₁₀H₁₄O, is characterized by a phenol ring with two ethyl groups at the 2 and 3 positions.[1][2][3] The confirmation of this specific substitution pattern and the presence of the hydroxyl group requires a combination of spectroscopic methods.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the expected outcomes from key analytical techniques used to confirm the structure of this compound. For comparison, data for the structurally similar 2,3-Dimethylphenol is included where available, providing a baseline for expected spectral features.
| Analytical Technique | Expected Data for this compound | Reference Data: 2,3-Dimethylphenol | Information Provided |
| ¹H NMR Spectroscopy | Aromatic Protons (Ar-H): ~6.7-7.2 ppm (3H, multiplet). Hydroxyl Proton (OH): ~4.5-5.5 ppm (1H, broad singlet). Methylene Protons (-CH₂-): ~2.6 ppm (4H, quartet). Methyl Protons (-CH₃): ~1.2 ppm (6H, triplet). | Aromatic Protons (Ar-H): ~6.6-7.0 ppm. Hydroxyl Proton (OH): ~4.6 ppm. Methyl Protons (-CH₃): ~2.1, 2.2 ppm.[4] | Provides information on the chemical environment of protons, their connectivity, and the number of different types of protons. |
| ¹³C NMR Spectroscopy | Aromatic Carbons (C-O): ~150-155 ppm. Aromatic Carbons (C-C₂H₅): ~125-140 ppm. Aromatic Carbons (C-H): ~115-130 ppm. Methylene Carbon (-CH₂-): ~20-25 ppm. Methyl Carbon (-CH₃): ~14-18 ppm. | Aromatic Carbons: ~115-155 ppm. Methyl Carbons: ~15-20 ppm. | Determines the number of different carbon environments and the types of carbon atoms (quaternary, CH, CH₂, CH₃). |
| Infrared (IR) Spectroscopy | O-H Stretch: Broad peak at ~3200-3600 cm⁻¹.[5][6] Aromatic C-H Stretch: ~3000-3100 cm⁻¹.[5] Aliphatic C-H Stretch: ~2850-2970 cm⁻¹. C=C Aromatic Ring Stretches: ~1500-1600 cm⁻¹.[5] C-O Stretch: ~1200-1260 cm⁻¹.[5] | Similar characteristic peaks for the hydroxyl and aromatic functionalities. | Identifies the presence of key functional groups, such as the hydroxyl (-OH) group and the aromatic ring.[7] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z = 150.22.[1][3] Major Fragment: m/z = 121 (loss of an ethyl group, -C₂H₅). | Molecular Ion Peak (M⁺): m/z = 122.16.[8][9] Major Fragment: m/z = 107 (loss of a methyl group, -CH₃). | Confirms the molecular weight and provides information about the structure through fragmentation patterns.[10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments can be performed.[11]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is crucial for identifying the substitution pattern on the aromatic ring.[12]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.
Visualizing the Analytical Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical connections between the analytical data and the structural confirmation of this compound.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationship between analytical data and confirmed structural features.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Buy this compound | 66142-71-0 [smolecule.com]
- 3. This compound | C10H14O | CID 33659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-dimethylphenol(526-75-0) 1H NMR spectrum [chemicalbook.com]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Phenol, 2,3-dimethyl- [webbook.nist.gov]
- 9. Phenol, 2,3-dimethyl- [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 12. benchchem.com [benchchem.com]
Quantitative Purity Analysis of 2,3-Diethylphenol: A Comparative Guide to GC-FID and Alternative Methods
For researchers, scientists, and professionals in drug development, accurate determination of the purity of chemical compounds is paramount. This guide provides a detailed comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of 2,3-Diethylphenol purity, alongside alternative analytical techniques. Supported by experimental protocols and data, this document aims to assist in selecting the most suitable method for specific analytical needs.
Introduction to Purity Analysis of this compound
This compound is a substituted phenol with applications in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring its purity is critical for the quality, safety, and efficacy of the final product. Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds, and when coupled with a Flame Ionization Detector (FID), it provides a robust and reliable method for quantitative analysis. GC-FID is often favored for its high sensitivity to organic compounds, wide linear range, and cost-effectiveness.[1]
This guide will delve into a detailed GC-FID methodology for this compound, compare its performance with High-Performance Liquid Chromatography (HPLC) and Spectrophotometry, and discuss potential impurities that may arise during its synthesis.
Quantitative Analysis by GC-FID
GC-FID is a cornerstone technique for the purity assessment of volatile compounds like this compound. The methodology relies on the separation of the analyte from its impurities based on their boiling points and interactions with the stationary phase of the GC column, followed by detection and quantification by the FID.
Experimental Protocol: GC-FID Purity Assay of this compound
This protocol outlines a standard procedure for the quantitative analysis of this compound purity.
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).[2][3]
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Autosampler.
-
Data acquisition and processing software.
2. Reagents and Standards:
-
This compound reference standard (purity ≥ 99.5%).
-
Potential impurity standards (e.g., phenol, 2-ethylphenol, 3-ethylphenol, 2,5-diethylphenol, 2,6-diethylphenol, 3,4-diethylphenol).
-
Solvent: Dichloromethane or Methanol (HPLC grade).
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 20, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent. Further dilute as necessary to fall within the calibration range.
4. GC-FID Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
5. Data Analysis:
-
Integrate the peak areas of this compound and all identified impurities.
-
Construct a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample using the area percent method, assuming equal response factors for all components, or by using relative response factors if determined.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data obtained from the GC-FID analysis of a this compound sample.
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity/Impurity Level (%) |
| 2-Ethylphenol | 8.5 | 1500 | 1.5 | 0.15 |
| 3-Ethylphenol | 8.8 | 1200 | 1.2 | 0.12 |
| This compound | 10.2 | 985000 | 98.5 | 98.50 |
| 2,5-Diethylphenol | 10.5 | 3500 | 3.5 | 0.35 |
| 3,4-Diethylphenol | 10.8 | 2800 | 2.8 | 0.28 |
| Unknown Impurity 1 | 11.5 | 800 | - | 0.08 |
| Unknown Impurity 2 | 12.1 | 500 | - | 0.05 |
| Total | 995300 | 100.00 |
Experimental Workflow
Comparison with Alternative Analytical Methods
While GC-FID is a highly effective method, other techniques can also be employed for the purity analysis of this compound, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For phenolic compounds, reverse-phase HPLC with UV detection is a common approach.[4][5]
Experimental Protocol: HPLC-UV Purity Assay of this compound
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Similar to GC-FID, with dissolution in the mobile phase or a compatible solvent.
Comparison Table: GC-FID vs. HPLC-UV
| Feature | GC-FID | HPLC-UV |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Applicability | Ideal for volatile and semi-volatile, thermally stable compounds. | Suitable for a wide range of non-volatile and thermally labile compounds. |
| Sensitivity | High sensitivity to hydrocarbons. | Good sensitivity for chromophoric compounds. |
| Selectivity | High, based on column chemistry and temperature programming. | High, based on column chemistry and mobile phase composition. |
| Derivatization | May be required for non-volatile or polar compounds.[2][3] | Generally not required. |
| Speed | Typically faster run times for volatile compounds.[6] | Can have longer run times. |
| Cost | Generally lower instrument and solvent costs.[1] | Higher instrument and solvent costs. |
| Potential Issues | Co-elution of isomers, thermal degradation of analytes.[2] | Peak tailing for acidic compounds, mobile phase preparation. |
Spectrophotometry
Spectrophotometric methods are often used for the quantification of total phenolic content rather than for the purity analysis of a specific phenol.[7][8][9][10] These methods are generally simpler and faster but lack the specificity of chromatographic techniques.
Experimental Protocol: Spectrophotometric Assay (Folin-Ciocalteu Method)
-
Principle: Phenolic compounds reduce the Folin-Ciocalteu reagent in an alkaline medium, producing a blue-colored complex that can be measured spectrophotometrically.[7]
-
Procedure: A known amount of the this compound sample is reacted with the Folin-Ciocalteu reagent and sodium carbonate solution. After a specific incubation time, the absorbance is measured at a specific wavelength (e.g., 765 nm).
-
Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared with a standard, typically gallic acid.
Comparison Table: Chromatographic Methods vs. Spectrophotometry
| Feature | GC-FID / HPLC-UV | Spectrophotometry (Folin-Ciocalteu) |
| Specificity | High (separates individual compounds). | Low (measures total phenolic content). |
| Application | Purity analysis, impurity profiling. | Estimation of total phenols in a mixture. |
| Information Provided | Quantitative data on individual components. | A single value representing total phenolic compounds. |
| Complexity | More complex instrumentation and method development. | Simpler and faster procedure. |
| Interferences | Co-eluting compounds. | Other reducing substances can interfere. |
Logical Comparison of Analytical Techniques
Potential Impurities in this compound
The purity of this compound is largely dependent on its synthesis route. Common methods for its preparation include the alkylation of phenol.[11] Potential impurities that may be present in the final product include:
-
Starting Materials: Unreacted phenol.
-
Intermediates and By-products of Alkylation:
-
Mono-ethylated phenols (2-ethylphenol, 3-ethylphenol, 4-ethylphenol).
-
Other diethylphenol isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, 3,5-diethylphenol).
-
Tri- and higher ethylated phenols.
-
-
Reagents and Solvents: Residual solvents and reagents from the synthesis and purification steps.
The chromatographic methods described above (GC-FID and HPLC) are capable of separating these potential impurities from the main this compound peak, allowing for their identification and quantification.
Conclusion
For the quantitative purity analysis of this compound, GC-FID stands out as a highly suitable technique, offering a balance of high sensitivity, selectivity, speed, and cost-effectiveness. It is particularly well-suited for routine quality control in a manufacturing environment. HPLC-UV provides a robust alternative, especially when dealing with less volatile impurities or when a different selectivity is required. Spectrophotometric methods, while simple and rapid, are not recommended for purity analysis due to their lack of specificity but can be useful for preliminary screening of total phenolic content. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the expected impurities, required level of accuracy, and available instrumentation.
References
- 1. thaiscience.info [thaiscience.info]
- 2. epa.gov [epa.gov]
- 3. settek.com [settek.com]
- 4. agilent.com [agilent.com]
- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. redalyc.org [redalyc.org]
- 8. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy this compound | 66142-71-0 [smolecule.com]
A Comparative Analysis of Electrophilic Substitution in 2,3-Diethylphenol and 2,5-Diethylphenol
For Immediate Release
This guide provides a detailed comparison of the reactivity and regioselectivity of 2,3-diethylphenol and 2,5-diethylphenol in common electrophilic aromatic substitution (EAS) reactions. Understanding the directing effects of the substituent groups is critical for researchers in synthetic chemistry and drug development for predicting reaction outcomes and designing synthetic pathways. This document outlines the theoretical basis for their differing reactivity, predicts product distributions for key reactions, and provides standardized experimental protocols.
Introduction to Reactivity and Regioselectivity
Electrophilic aromatic substitution is a cornerstone of organic synthesis, allowing for the functionalization of aromatic rings. In phenols, the hydroxyl (-OH) group is a powerful activating group, donating electron density into the benzene ring through resonance.[1][2][3] This activation makes phenols highly susceptible to electrophilic attack and directs incoming electrophiles to the ortho and para positions.
The ethyl groups (-CH₂CH₃) are also activating, though to a lesser extent, through inductive effects and hyperconjugation.[4] The interplay between the strong ortho, para-directing hydroxyl group and the weaker directing ethyl groups, combined with steric hindrance, dictates the ultimate regioselectivity of the substitution.
-
This compound: The hydroxyl group at C1 strongly activates the C2 (ortho), C4 (para), and C6 (ortho) positions. However, the C2 position is already substituted. The C6 position is significantly sterically hindered by the adjacent ethyl group at C3. Therefore, electrophilic attack is overwhelmingly favored at the C4 position.
-
2,5-Diethylphenol: The hydroxyl group at C1 activates the C2 (ortho), C4 (para), and C6 (ortho) positions. The C2 position is substituted. Both the C4 and C6 positions are relatively unhindered and are activated by the cooperative directing effects of the hydroxyl group and one of the ethyl groups. This leads to the potential for a mixture of products.
The following diagram illustrates the interplay of these electronic and steric effects.
Comparative Product Analysis in Electrophilic Substitution Reactions
The predictable nature of these substitutions allows for a comparative analysis across several common EAS reactions. The following tables summarize the expected major and minor products based on the principles outlined above.
Table 1: Nitration (dil. HNO₃, low temp.)
| Compound | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale |
| This compound | 4-Nitro-2,3-diethylphenol | 6-Nitro-2,3-diethylphenol | Strong preference for the sterically accessible para position (C4). |
| 2,5-Diethylphenol | 4-Nitro-2,5-diethylphenol, 6-Nitro-2,5-diethylphenol | None significant | Both para (C4) and ortho (C6) positions are activated and accessible, leading to a product mixture. |
Table 2: Halogenation (Br₂ in CCl₄)
| Compound | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale |
| This compound | 4-Bromo-2,3-diethylphenol | 6-Bromo-2,3-diethylphenol | The less-hindered para position is the primary site of attack. |
| 2,5-Diethylphenol | 4-Bromo-2,5-diethylphenol, 6-Bromo-2,5-diethylphenol | None significant | Accessible ortho and para positions lead to a mixture of monobrominated products. |
Note: In polar solvents or with excess halogen, polysubstitution (e.g., 4,6-dibromo-2,5-diethylphenol) is likely.
Table 3: Sulfonation (conc. H₂SO₄)
Sulfonation is a reversible reaction, and the product distribution is temperature-dependent.[5][6][7]
| Compound | Kinetic Product (Low Temp.) | Thermodynamic Product (High Temp.) | Rationale |
| This compound | 4-hydroxy-2,3-diethylbenzenesulfonic acid | 4-hydroxy-2,3-diethylbenzenesulfonic acid | The ortho (C6) position is too sterically hindered; thus, the para product is favored under both kinetic and thermodynamic control. |
| 2,5-Diethylphenol | 5-hydroxy-2,4-diethylbenzenesulfonic acid (ortho to -OH) | 4-hydroxy-3,6-diethylbenzenesulfonic acid (para to -OH) | Low temperature favors the faster-forming ortho product. High temperature allows for equilibration to the more stable, less sterically crowded para product.[5][8] |
Table 4: Friedel-Crafts Acylation (CH₃COCl, AlCl₃)
Phenols can be challenging substrates for Friedel-Crafts reactions due to the coordination of the Lewis acid catalyst with the hydroxyl oxygen.[9] This can lead to O-acylation or deactivation of the ring. However, assuming C-acylation occurs (e.g., via Fries rearrangement or with a protected hydroxyl group), the regioselectivity follows a similar pattern.
| Compound | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale |
| This compound | 1-(4-Hydroxy-2,3-diethylphenyl)ethan-1-one | None significant | Acylation occurs at the only activated and accessible position, C4. |
| 2,5-Diethylphenol | 1-(4-Hydroxy-2,5-diethylphenyl)ethan-1-one | 1-(2-Hydroxy-3,5-diethylphenyl)ethan-1-one | The electrophile will preferentially attack the para position (C4), but some ortho (C6) substitution is possible. |
Experimental Protocols
The following is a representative protocol for the mononitration of a diethylphenol isomer, designed to minimize side reactions and polysubstitution.
Protocol: Mononitration of Diethylphenol
1. Reagents and Materials:
-
Diethylphenol isomer (e.g., 2,5-diethylphenol) (10 mmol)
-
Dichloromethane (CH₂Cl₂) (40 mL)
-
Dilute Nitric Acid (2M) (10 mmol)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
2. Procedure:
-
Dissolution: Dissolve the diethylphenol isomer (10 mmol) in 20 mL of dichloromethane in the 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Nitrating Agent: Add the dilute nitric acid (10 mmol) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the mixture into 50 mL of ice-cold water in a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product (a mixture of ortho- and para-nitrophenols for the 2,5-isomer) by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product(s) using NMR and IR spectroscopy to confirm the structure and regiochemistry.
The following diagram outlines this experimental workflow.
Conclusion
The regiochemical outcomes of electrophilic substitution on this compound and 2,5-diethylphenol are primarily dictated by steric hindrance.
-
This compound is a highly selective substrate, consistently yielding substitution at the C4 (para) position due to significant steric blocking of the C6 (ortho) position. This makes it an ideal starting material when a single, predictable isomer is required.
-
2,5-Diethylphenol , in contrast, possesses two activated and sterically accessible positions (C4 and C6). It typically yields a mixture of ortho and para substituted products, the ratio of which can be influenced by reaction conditions such as temperature and the size of the electrophile.[10]
These predictable differences in reactivity are essential for chemists to consider when designing synthetic routes for pharmaceuticals, agrochemicals, and other complex organic molecules.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Solved 5. Consider the sulfonation reaction of phenol shown | Chegg.com [chegg.com]
- 9. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activities of 2,3-Diethylphenol and 2,6-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 2,3-Diethylphenol and 2,6-Diethylphenol. Due to a lack of direct comparative experimental data in the current scientific literature, this document focuses on inferred activities based on structurally related compounds and outlines the experimental protocols necessary to conduct a direct comparison.
Inferred Biological Activity Comparison
The biological activities of phenolic compounds are significantly influenced by the substitution pattern on the aromatic ring. The position of the ethyl groups in this compound and 2,6-Diethylphenol is expected to impact their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. The following table summarizes the potential biological activities, which require experimental verification.
| Biological Activity | This compound (Inferred) | 2,6-Diethylphenol (Inferred) | Rationale for Inference and Key Considerations |
| Antioxidant Activity | Likely to possess antioxidant properties. | Expected to have significant antioxidant activity. | Phenolic compounds are known antioxidants. The steric hindrance from the two ethyl groups flanking the hydroxyl group in 2,6-diethylphenol may influence its radical scavenging mechanism compared to the less hindered 2,3-isomer.[1] |
| Anti-inflammatory Activity | Potential for anti-inflammatory effects. | Higher potential for anti-inflammatory effects. | Derivatives of 2,6-disubstituted phenols have shown anti-inflammatory activity.[2][3] This activity is often linked to antioxidant properties and modulation of inflammatory pathways.[4] |
| Antimicrobial Activity | Reported to have antimicrobial properties, but quantitative data is lacking.[5] | Potential for antibacterial activity, as suggested by in-silico studies of its derivatives.[6] | The lipophilicity imparted by the ethyl groups can facilitate interaction with microbial cell membranes.[4] The substitution pattern will likely affect the spectrum and potency of antimicrobial action. |
| Cytotoxic Activity | Unknown. | Expected to exhibit some level of cytotoxicity. | Substituted phenols, including 2,6-dialkylphenols, have demonstrated cytotoxicity against various cell lines.[7][8][9] The degree of cytotoxicity is likely cell-type and concentration-dependent. |
Experimental Protocols for Biological Activity Assessment
To facilitate direct comparison, the following are detailed methodologies for key experiments.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagents and Materials : DPPH solution in methanol, methanol, test compounds (this compound and 2,6-Diethylphenol), standard antioxidant (e.g., Trolox or Ascorbic Acid), 96-well microplate, microplate reader.
-
Procedure :
-
Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.
-
Add a small volume of the sample or standard to a microplate well.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm.[10]
-
-
Data Analysis : Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.
-
Reagents and Materials : ABTS solution, potassium persulfate, buffer solution (e.g., phosphate-buffered saline), test compounds, standard antioxidant (e.g., Trolox), 96-well microplate, microplate reader.
-
Procedure :
-
Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the standard.
-
Add a small volume of the sample or standard to a microplate well, followed by the diluted ABTS radical solution.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis : Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Activity Assays
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line : Murine macrophage cell line (e.g., RAW 264.7).
-
Reagents and Materials : RAW 264.7 cells, cell culture medium (e.g., DMEM), LPS, test compounds, Griess reagent, 96-well cell culture plates.
-
Procedure :
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[11] A non-stimulated control group should be included.[11]
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant by adding Griess reagent and measuring the absorbance at 540 nm.
-
-
Data Analysis : Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated cells.[12]
-
Reagents and Materials : Supernatants from the NO inhibition assay, ELISA kits for specific cytokines (containing capture antibody, detection antibody, streptavidin-HRP, and substrate), wash buffer, stop solution, 96-well ELISA plates, microplate reader.
-
Procedure :
-
Follow the protocol provided with the commercial ELISA kit.[13]
-
Typically, this involves coating a plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).[11]
-
-
Data Analysis : Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.[11]
Antimicrobial Activity Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
-
Microorganisms : A panel of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Reagents and Materials : Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, test compounds, positive control antibiotic/antifungal, 96-well microplates, bacterial/fungal inoculums.
-
Procedure :
-
Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.[15]
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well.[15]
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth.[15]
-
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Procedure :
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Plate the aliquots onto an appropriate agar medium.
-
Incubate the agar plates.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.[15]
-
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[16]
-
Cell Lines : A panel of human cell lines (e.g., a normal cell line like HEK293 and a cancer cell line like HeLa).
-
Reagents and Materials : Cell lines, complete culture medium, test compounds, MTT solution, solubilization solution (e.g., DMSO), 96-well plates, microplate reader.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to attach.[17]
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[17]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[17]
-
Add a solubilization solution to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm.[16]
-
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17]
This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity due to cell membrane rupture.[16]
-
Reagents and Materials : Cell lines, culture medium with low serum, test compounds, LDH assay kit, 96-well plates, microplate reader.
-
Procedure :
-
Seed and treat cells as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Collect the cell culture supernatant.
-
Add the supernatant to a new plate with the LDH reaction mixture from the kit.
-
Incubate as per the kit's instructions.
-
Measure the absorbance at 490 nm.[16]
-
-
Data Analysis : Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Antioxidant Activity Assays.
References
- 1. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study [jonuns.com]
- 7. bgrci.de [bgrci.de]
- 8. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. emerypharma.com [emerypharma.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Spectroscopic comparison of 2,3-Diethylphenol and other dialkylphenols
A Comprehensive Spectroscopic Comparison of 2,3-Diethylphenol and Other Dialkylphenols
This guide provides a detailed spectroscopic comparison of this compound with other isomeric diethylphenols and representative dimethylphenols. The objective is to offer researchers, scientists, and drug development professionals a thorough analysis of the spectral characteristics that differentiate these closely related compounds. The data presented is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and other selected dialkylphenols. These values are essential for the identification and differentiation of these isomers.
¹H NMR Spectral Data
The ¹H NMR spectra of dialkylphenols are characterized by signals from the aromatic protons, the hydroxyl proton, and the alkyl protons. The chemical shifts and splitting patterns of the aromatic protons are particularly useful for determining the substitution pattern on the benzene ring.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Dialkylphenols in CDCl₃
| Compound | Ar-H | -OH | -CH₂- | -CH₃ |
|---|---|---|---|---|
| This compound | 6.7-7.1 (m) | ~4.8 (s, br) | 2.6 (q) | 1.2 (t) |
| 2,4-Diethylphenol | 6.6-7.0 (m) | ~4.7 (s, br) | 2.5-2.6 (q) | 1.2 (t) |
| 2,5-Diethylphenol | 6.6-7.0 (m) | ~4.6 (s, br) | 2.5-2.6 (q) | 1.2 (t) |
| 2,6-Diethylphenol | 6.8-7.1 (m) | ~4.5 (s, br) | 2.6 (q) | 1.2 (t) |
| 3,5-Diethylphenol | 6.5-6.7 (m) | ~4.6 (s, br) | 2.6 (q) | 1.2 (t) |
| 2,3-Dimethylphenol | 6.6-7.0 (m) | ~4.7 (s, br) | - | 2.1-2.2 (s) |
| 2,4-Dimethylphenol | 6.6-6.9 (m) | ~4.6 (s, br) | - | 2.1-2.2 (s) |
| 2,5-Dimethylphenol | 6.6-7.0 (m) | ~4.8 (s, br) | - | 2.1-2.2 (s) |
| 2,6-Dimethylphenol | 6.7-7.0 (m) | ~4.5 (s, br) | - | 2.2 (s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'm' denotes multiplet, 's' singlet, 'q' quartet, and 't' triplet.
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the hydroxyl and alkyl substituents.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Dialkylphenols in CDCl₃
| Compound | Aromatic Carbons | -CH₂- | -CH₃ |
|---|---|---|---|
| This compound | 118-153 | ~22, ~24 | ~13, ~14 |
| 2,4-Diethylphenol | 115-152 | ~23, ~28 | ~13, ~16 |
| 2,5-Diethylphenol | 115-154 | ~22, ~28 | ~13, ~16 |
| 2,6-Diethylphenol | 120-153 | ~23 | ~14 |
| 3,5-Diethylphenol | 112-156 | ~29 | ~14 |
| 2,3-Dimethylphenol | 115-154 | - | ~11, ~20 |
| 2,4-Dimethylphenol | 115-153 | - | ~16, ~21 |
| 2,5-Dimethylphenol | 116-155 | - | ~15, ~21 |
| 2,6-Dimethylphenol | 121-154 | - | ~16 |
Note: Chemical shifts are approximate.
IR Spectral Data
Infrared spectroscopy is a powerful tool for identifying functional groups. For phenols, the characteristic O-H and C-O stretching vibrations, as well as the out-of-plane C-H bending bands, are diagnostic.
Table 3: Key IR Absorption Frequencies (cm⁻¹) of Selected Dialkylphenols
| Compound | O-H Stretch (broad) | C-O Stretch | C-H Bending (Aromatic) |
|---|---|---|---|
| This compound | ~3400 | ~1200 | ~750-810 |
| 2,4-Diethylphenol | ~3350 | ~1210 | ~810-840 |
| 2,5-Diethylphenol | ~3300 | ~1220 | ~800-830 |
| 2,6-Diethylphenol | ~3500 | ~1190 | ~750-780 |
| 3,5-Diethylphenol | ~3350 | ~1215 | ~690-710, 830-860 |
| 2,3-Dimethylphenol | ~3400 | ~1230 | ~760 |
| 2,4-Dimethylphenol | ~3300 | ~1215 | ~815 |
| 2,5-Dimethylphenol | ~3300 | ~1220 | ~800 |
| 2,6-Dimethylphenol | ~3550 | ~1200 | ~760 |
Note: Frequencies are approximate.
UV-Vis Spectral Data
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λ_max) is influenced by the substitution pattern on the benzene ring.
Table 4: UV-Vis Absorption Maxima (λ_max, nm) in Ethanol
| Compound | λ_max 1 | λ_max 2 |
|---|---|---|
| This compound | ~273 | ~279 |
| 2,4-Diethylphenol | ~275 | ~282 |
| 2,5-Diethylphenol | ~274 | ~281 |
| 2,6-Diethylphenol | ~271 | ~277 |
| 3,5-Diethylphenol | ~273 | ~280 |
| 2,3-Dimethylphenol | ~273 | ~278 |
| 2,4-Dimethylphenol | ~275 | ~282 |
| 2,5-Dimethylphenol | ~274 | ~280 |
| 2,6-Dimethylphenol | ~270 | ~276 |
Note: Values are approximate and can be influenced by the solvent.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For dialkylphenols, the molecular ion peak (M⁺) is typically observed, along with characteristic fragments resulting from the loss of alkyl groups.
Table 5: Key Mass Spectrometry Fragments (m/z) for Diethylphenols (Molecular Weight: 150.22 g/mol )
| Compound | Molecular Ion (M⁺) | [M-CH₃]⁺ | [M-C₂H₅]⁺ | Other Key Fragments |
|---|---|---|---|---|
| This compound | 150 | 135 | 121 | 107, 91, 77 |
| 2,4-Diethylphenol | 150 | 135 | 121 | 107, 91, 77 |
| 2,5-Diethylphenol | 150 | 135 | 121 | 107, 91, 77 |
| 2,6-Diethylphenol | 150 | 135 | 121 | 107, 91, 77 |
| 3,5-Diethylphenol | 150 | 135 | 121 | 107, 91, 77 |
Note: The fragmentation patterns for isomeric diethylphenols are often very similar, making differentiation by MS alone challenging without chromatographic separation.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of dialkylphenols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the phenol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. The chemical shifts are reported in ppm relative to TMS. The hydroxyl proton signal can be confirmed by a D₂O exchange experiment, where the -OH peak disappears after adding a few drops of D₂O to the NMR tube.[1][2]
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A higher concentration of the sample (20-50 mg) may be needed due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a nujol mull.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition : The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). The data is usually presented as a plot of transmittance versus wavenumber (cm⁻¹).[3][4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the phenol in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The solvent is used as a reference blank. The wavelengths of maximum absorbance (λ_max) are reported.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation of isomers and purification, or by direct infusion.[5]
-
Ionization : Electron Ionization (EI) is a common method for phenols.
-
Mass Analysis : A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition : The mass spectrum is recorded, showing the relative abundance of different fragments.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a dialkylphenol sample.
Caption: General workflow for the spectroscopic analysis of dialkylphenols.
Conceptual Comparison of Spectroscopic Features
This diagram highlights the key spectroscopic features that can be used to differentiate between dialkylphenol isomers.
Caption: Key spectroscopic features for differentiating dialkylphenol isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. NEMI Method Summary - 528 [nemi.gov]
- 6. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
2,3-Diethylphenol vs. BHT: A Comparative Guide to Antioxidant Performance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butylated Hydroxytoluene (BHT) is a potent synthetic antioxidant with extensive documentation of its efficacy in various in vitro assays. Its antioxidant activity stems from the hydrogen-donating capability of its sterically hindered phenolic hydroxyl group. Based on its chemical structure, 2,3-Diethylphenol is also expected to exhibit antioxidant properties. The presence of a phenolic hydroxyl group, the primary functional group responsible for radical scavenging, suggests its potential to interrupt oxidative processes. However, the positioning of the two ethyl groups at the ortho and meta positions relative to the hydroxyl group will influence its radical scavenging efficiency and overall antioxidant capacity. Without direct experimental data, a definitive quantitative comparison is not possible. This guide presents the available data for BHT and provides the foundational knowledge and experimental protocols necessary for researchers to conduct their own comparative studies.
Mechanism of Action: Free Radical Scavenging by Phenolic Antioxidants
The primary mechanism by which phenolic antioxidants like this compound and BHT combat oxidative stress is through free radical scavenging. This process involves the donation of a hydrogen atom from the phenolic hydroxyl group (-OH) to a highly reactive free radical (R•), thereby neutralizing it. This action terminates the radical chain reaction that can lead to cellular damage. The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring. The presence of alkyl substituents on the aromatic ring, such as the ethyl groups in this compound and the tert-butyl groups in BHT, can further enhance the stability of this phenoxyl radical and provide steric hindrance, which prevents it from initiating new radical chains.
Quantitative Comparison of Antioxidant Activity
A critical measure of antioxidant performance is the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant activity.
As of the latest literature review, specific IC50 values for this compound from standardized antioxidant assays such as DPPH and ABTS have not been reported. In contrast, BHT has been extensively studied, and its performance is well-documented.
Table 1: Antioxidant Activity of BHT in various assays
| Antioxidant | Assay | IC50 (µg/mL) |
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging Assay | 202.35[1] |
| Butylated Hydroxytoluene (BHT) | ABTS Radical Scavenging Assay | 32.36[2] |
Note: IC50 values can vary depending on the specific experimental conditions.
Structure-Activity Relationship: Predicting the Performance of this compound
The antioxidant activity of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring.
-
Hydroxyl Group: The phenolic hydroxyl group is essential for the primary antioxidant activity of hydrogen donation.
-
Alkyl Substituents: Electron-donating alkyl groups, such as the ethyl groups in this compound, can increase the electron density on the aromatic ring, which may facilitate hydrogen donation. The steric hindrance provided by these groups also plays a crucial role in stabilizing the resulting phenoxyl radical.
In this compound, the ethyl group at the ortho position (position 2) provides some steric hindrance around the hydroxyl group. The second ethyl group at the meta position (position 3) will have a lesser steric influence but will contribute to the overall electron-donating character of the molecule. Compared to BHT, which has bulky tert-butyl groups at both ortho positions (2 and 6), this compound is less sterically hindered. This may affect its reactivity towards different types of free radicals.
Experimental Protocols
For researchers intending to directly compare the antioxidant performance of this compound and BHT, the following are detailed methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of the test compounds (this compound and BHT) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compounds or standard to the wells.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization of the solution, which is measured at approximately 734 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compounds or standard (e.g., Trolox) to the wells.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ABTS•+ inhibition is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
Principle: This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation. Antioxidants that inhibit lipid peroxidation will reduce the amount of MDA formed. MDA reacts with thiobarbituric acid (TBA) to produce a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Procedure:
-
Reaction Mixture:
-
Prepare a reaction mixture containing a lipid source (e.g., linoleic acid emulsion or tissue homogenate), a pro-oxidant to induce lipid peroxidation (e.g., FeSO4), and the test compound at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
-
TBARS Reaction:
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) reagent to the mixture and heat at 95°C for 30 minutes to facilitate the reaction between MDA and TBA.
-
Cool the samples and centrifuge to remove any precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
The percentage of lipid peroxidation inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction without the antioxidant, and Abs_sample is the absorbance of the reaction with the antioxidant.
-
The IC50 value can be determined from a dose-response curve.
-
Visualizations
Experimental Workflow for Antioxidant Activity Comparison
Caption: General experimental workflow for comparing the antioxidant activity of chemical compounds.
General Mechanism of Phenolic Antioxidants
Caption: Mechanism of free radical scavenging by a phenolic antioxidant.
Conclusion
References
Validation of a Novel UHPLC-MS/MS Method for 2,3-Diethylphenol Detection: A Comparative Guide
This guide provides a comprehensive comparison between a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and the traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantitative analysis of 2,3-Diethylphenol. The information presented is intended for researchers, scientists, and professionals in drug development, offering objective performance data and detailed experimental protocols to aid in the selection of the most suitable analytical technique.
Method Performance Comparison
The selection of an analytical method for the quantification of this compound is contingent on factors such as the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the typical performance characteristics of the novel UHPLC-MS/MS method compared to the traditional GC-FID approach.
| Validation Parameter | Novel UHPLC-MS/MS Method | Traditional GC-FID Method |
| Specificity | High (Mass-to-charge ratio detection) | Moderate (Retention time based) |
| Limit of Detection (LOD) | Low ng/L to pg/L range | Low to mid µg/L range |
| Limit of Quantification (LOQ) | Low ng/L range | Mid to high µg/L range |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Sample Throughput | High (Fast analysis time) | Low to Moderate |
| Derivatization Required | No | Often recommended for improved volatility and sensitivity |
Experimental Protocols
Novel Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method provides high sensitivity and selectivity for the direct quantification of this compound in complex matrices.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the aqueous sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 1 mL of the mobile phase.
b. UHPLC-MS/MS System Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 149.1
-
Product Ions (m/z): 121.1 (quantifier), 93.1 (qualifier).
-
Alternative Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
This is a robust and established method for the analysis of phenols, often requiring derivatization for optimal performance.[1][2]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Acidify 100 mL of the aqueous sample to pH < 2 with sulfuric acid.
-
Transfer the sample to a separatory funnel and extract three times with 30 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.
b. (Optional) Derivatization
For improved peak shape and sensitivity, derivatization can be performed. A common method is acetylation:
-
Add 100 µL of acetic anhydride and 100 µL of pyridine to the 1 mL extract.
-
Heat at 60°C for 30 minutes.
-
Cool and inject into the GC system.
c. GC-FID System Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5 or equivalent fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
Visualizations
Caption: Workflow for this compound detection using UHPLC-MS/MS.
Caption: Workflow for this compound detection using GC-FID.
Caption: Logical comparison of the analytical methods for this compound.
References
Cross-Reactivity of 2,3-Diethylphenol in Phenol Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of phenols is critical. However, the presence of structurally similar compounds can lead to cross-reactivity in various analytical assays, resulting in inaccurate measurements. This guide provides a comparative analysis of the potential cross-reactivity of 2,3-Diethylphenol in common assays for other phenols, such as Bisphenol A (BPA), nonylphenol, and cresols. As direct experimental data for this compound is limited, this guide utilizes a predictive framework based on the cross-reactivity of structurally similar molecules and outlines detailed experimental protocols to enable researchers to perform their own assessments.
Immunoassay (ELISA) Cross-Reactivity
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their high throughput and sensitivity. However, they are susceptible to cross-reactivity from compounds with similar structures to the target analyte.[1] The degree of cross-reactivity is dependent on the specificity of the primary antibody used in the assay.[2]
Predicted Cross-Reactivity of this compound in Phenol Immunoassays
Based on data from assays with structurally related phenols, the potential cross-reactivity of this compound can be predicted. The key structural features of this compound influencing cross-reactivity are the phenol group and the two ethyl groups at positions 2 and 3. An antibody developed for a specific phenol will have a binding pocket that accommodates the size, shape, and electronic properties of that molecule.
| Target Phenol | Predicted Cross-Reactivity of this compound | Rationale |
| Bisphenol A (BPA) | Low to Moderate | Antibodies for BPA primarily recognize the two phenolic rings and the central carbon with two methyl groups. While this compound shares a phenolic structure, the absence of the second ring and the different substitution pattern would likely result in significantly lower binding affinity. Studies on other alkylphenols, like 4-cumylphenol, have shown low to moderate cross-reactivity in BPA ELISAs.[3][4] |
| Nonylphenol | Moderate to High | Nonylphenol is a mixture of isomers with a nine-carbon alkyl chain. Antibodies developed for nonylphenol often show broad cross-reactivity with other alkylphenols.[5] Given the structural similarity of an ethyl group to a portion of the nonyl chain, this compound may exhibit significant cross-reactivity. |
| Cresols (Methylphenols) | Moderate | Antibodies for a specific cresol isomer (e.g., p-cresol) recognize the phenol group and the single methyl group. The presence of two larger ethyl groups in this compound would likely cause steric hindrance in the antibody's binding pocket, leading to reduced but potentially still significant cross-reactivity. |
| 2,6-Dimethylphenol | High | An antibody raised against 2,6-dimethylphenol would have a binding pocket that accommodates substitution at the 2 and 6 positions. This compound has a similar substitution pattern, and while the ethyl groups are larger than methyl groups, the overall shape might be sufficiently similar to allow for high cross-reactivity. |
Chromatographic Method Interference
Chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offer higher selectivity than immunoassays by physically separating compounds before detection.[6][7] Interference in these methods occurs when this compound co-elutes with the target phenol, meaning they are not adequately separated by the chromatographic column.
Potential for Interference of this compound in Chromatographic Assays
The potential for interference is highly dependent on the specific method parameters.
| Analytical Method | Target Phenol | Potential for Interference | Key Methodological Considerations |
| GC-MS | Nonylphenol | Low to Moderate | The complex mixture of nonylphenol isomers can make complete separation challenging.[8][9] The volatility and polarity of this compound will determine its retention time. Optimization of the GC column type (e.g., DB-35ms) and temperature program is crucial to separate it from the target nonylphenol isomers.[1] |
| HPLC | Cresols | Low | HPLC methods with reverse-phase columns (e.g., C18) separate phenols based on their polarity.[7][10] this compound, being more hydrophobic than cresols due to the two ethyl groups, is expected to have a longer retention time. Adjusting the mobile phase composition can optimize separation. |
| GC-MS/MS | Bisphenol A | Low | Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions for the target analyte, significantly reducing the likelihood of interference from a co-eluting compound.[6] |
Experimental Protocols
To definitively determine the cross-reactivity of this compound, it is essential to perform empirical testing.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to quantify the cross-reactivity of this compound in a competitive ELISA for a target phenol.
Objective: To determine the concentration of this compound that causes a 50% reduction in the signal (IC50) and compare it to the IC50 of the target analyte.
Materials:
-
High-binding 96-well microtiter plates
-
Target phenol standard
-
This compound standard
-
Primary antibody specific to the target phenol
-
Enzyme-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target phenol-protein conjugate in coating buffer and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Prepare serial dilutions of the target phenol standard and the this compound standard. Add the primary antibody to each well, followed immediately by the addition of the standards or this compound dilutions. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculation: Plot the absorbance versus the logarithm of the analyte concentration for both the target phenol and this compound to determine their respective IC50 values. The percent cross-reactivity is calculated as: % Cross-reactivity = (IC50 of target phenol / IC50 of this compound) x 100
Caption: Workflow for determining immunoassay cross-reactivity.
GC-MS/HPLC for Interference Assessment
This protocol describes how to assess the potential for this compound to interfere with the chromatographic analysis of another phenol.
Objective: To determine if this compound co-elutes with the target phenol under specific chromatographic conditions.
Materials:
-
Gas chromatograph with a mass spectrometer detector (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV, Fluorescence).
-
Appropriate chromatographic column for the target phenol analysis.
-
Target phenol standard.
-
This compound standard.
-
Solvents for sample preparation and mobile phase.
Procedure:
-
Method Setup: Set up the GC-MS or HPLC system with the column and conditions specified for the routine analysis of the target phenol.
-
Standard Analysis of Target Phenol: Inject a standard solution of the target phenol to determine its retention time.
-
Standard Analysis of this compound: Inject a standard solution of this compound to determine its retention time under the same conditions.
-
Co-injection (Optional but Recommended): Prepare a solution containing both the target phenol and this compound and inject it to observe the separation of the two peaks.
-
Data Analysis: Compare the retention times of the target phenol and this compound. Significant overlap in retention times indicates a high potential for interference. If co-elution occurs, further method development, such as adjusting the temperature program (for GC) or mobile phase composition (for HPLC), is necessary to achieve separation. For MS detection, examine the mass spectra of both compounds to identify unique fragment ions that could be used for selective quantification even with partial chromatographic overlap.
Caption: Workflow for assessing chromatographic interference.
Signaling Pathway Visualization
Phenols, including BPA and other alkylphenols, can act as endocrine disruptors by interacting with cellular signaling pathways. For instance, some phenols exert nongenomic estrogenic actions through the G protein-coupled estrogen receptor 1 (GPER) pathway.
Caption: GPER-mediated signaling pathway for some alkylphenols.
Conclusion
While direct quantitative data on the cross-reactivity of this compound is scarce, a predictive assessment based on structural similarity suggests a variable potential for interference depending on the assay type and the target analyte. Immunoassays for other alkylphenols are more likely to show cross-reactivity with this compound than assays for BPA. Chromatographic methods, particularly when coupled with mass spectrometry, offer higher selectivity and a lower probability of interference, provided the method is optimized for separation. For accurate quantification of phenols in the presence of this compound, it is imperative to validate the chosen analytical method using the experimental protocols outlined in this guide.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of sensitive direct and indirect enzyme-linked immunosorbent assays (ELISAs) for monitoring bisphenol-A in canned foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. osha.gov [osha.gov]
- 8. Contribution to the structural elucidation of 10 isomers of technical p-nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
Benchmarking the Synthesis of 2,3-Diethylphenol: A Comparative Analysis of Methodologies
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted phenols is a critical aspect of molecular design and manufacturing. This guide provides a comparative analysis of synthetic routes to 2,3-diethylphenol, offering a benchmark against other common alkylation methods. The following sections detail experimental protocols, present quantitative data for comparison, and visualize the synthetic pathways.
Introduction to this compound Synthesis
This compound is a disubstituted phenol with applications in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The primary challenge in its synthesis lies in achieving the desired regioselectivity, as direct alkylation of phenol often leads to a mixture of isomers. This guide explores both direct alkylation strategies and multi-step synthetic pathways to obtain the target 2,3-diethyl arrangement.
Direct Alkylation of Phenol: A Battle with Isomerism
Direct alkylation of phenol with an ethylating agent, such as ethylene or ethanol, is the most straightforward approach. However, it typically yields a mixture of ortho-, meta-, and para-ethylated phenols, with the desired this compound being a minor product. The reaction is generally carried out using a catalyst to promote the electrophilic substitution on the aromatic ring.
Friedel-Crafts Ethylation with Ethylene
The Friedel-Crafts alkylation of phenol with ethylene is a common industrial method for producing ethylphenols. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a solid acid catalyst like a zeolite.
Experimental Protocol:
A typical laboratory-scale Friedel-Crafts ethylation of phenol involves charging a high-pressure autoclave with phenol and a catalytic amount of aluminum phenolate (1-2%). The reactor is then pressurized with ethylene, and the mixture is heated to 320-340°C at 20 MPa. The reaction is allowed to proceed for several hours, after which the catalyst is neutralized, and the product mixture is separated by distillation.
Quantitative Data:
The direct ethylation of phenol generally results in a complex mixture of products. While specific yields for this compound from this direct route are not widely reported, studies on the ethylation of phenol highlight the challenge of controlling regioselectivity. For instance, the ethylation of phenol with ethanol over zeolite catalysts has been shown to favor the formation of p-ethylphenol.[1][2] Even with catalysts designed for ortho-alkylation, the primary products are typically 2-ethylphenol and 2,6-diethylphenol.
Multi-Step Synthesis: A Targeted Approach
To overcome the regioselectivity challenges of direct alkylation, multi-step synthetic pathways offer a more controlled route to this compound. These methods involve the sequential introduction of the ethyl groups onto a pre-functionalized benzene ring.
Synthesis via Diazotization of 2,3-Diethylaniline
A promising and highly selective method for the synthesis of this compound involves the diazotization of 2,3-diethylaniline, followed by hydrolysis of the resulting diazonium salt. This classical transformation provides a reliable route to phenols from the corresponding anilines.
Experimental Protocol:
-
Diazotization of 2,3-Diethylaniline: 2,3-Diethylaniline is dissolved in a cooled aqueous solution of a strong acid, such as sulfuric acid. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0-5°C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Hydrolysis of the Diazonium Salt: The solution containing the 2,3-diethylbenzenediazonium salt is then gently warmed. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas. The resulting this compound can then be extracted from the reaction mixture using an organic solvent and purified by distillation or chromatography.
Quantitative Data:
Alternative Synthetic Strategies
Alkylation of a Monosubstituted Phenol
Another potential multi-step approach involves the ethylation of a monosubstituted phenol, such as 2-ethylphenol or 3-ethylphenol. However, this method also faces challenges with regioselectivity. The directing effects of the hydroxyl and ethyl groups on the aromatic ring will influence the position of the second ethyl group. For example, in the case of 2-ethylphenol, the incoming electrophile would be directed to the positions ortho and para to the hydroxyl group, leading to 2,4-diethylphenol and 2,6-diethylphenol as the major products.
Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield of this compound |
| Direct Friedel-Crafts Ethylation | Phenol | Ethylene, Lewis Acid Catalyst | Single step, uses readily available starting materials. | Poor regioselectivity, produces a mixture of isomers, requires high pressure and temperature. | Low (not specifically reported in literature) |
| Diazotization of 2,3-Diethylaniline | 2,3-Diethylaniline | NaNO₂, H₂SO₄ | High regioselectivity, well-established reaction. | Requires the synthesis of the starting aniline, involves handling of potentially unstable diazonium salts. | Potentially high (by analogy to similar reactions) |
| Alkylation of a Monosubstituted Phenol | 2-Ethylphenol or 3-Ethylphenol | Ethylene, Catalyst | May be simpler than starting from aniline. | Still suffers from regioselectivity issues, leading to a mixture of isomers. | Low |
Visualizing the Synthetic Pathways
To better understand the logical flow of the discussed synthetic methods, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Synthesis of 2,3-Diethylphenol for Researchers and Drug Development Professionals
An in-depth analysis of synthetic pathways to 2,3-diethylphenol, a valuable building block in pharmaceutical and chemical research, reveals distinct advantages and disadvantages across different methodologies. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
The synthesis of this compound, a disubstituted phenol of interest for its potential applications in the development of novel chemical entities, can be approached through several synthetic strategies. This comparative guide evaluates three plausible routes: a direct Friedel-Crafts alkylation of phenol, a multi-step synthesis commencing with the alkylation of o-ethylphenol, and a pathway involving the diazotization of 2,3-diethylaniline. The analysis considers chemical cost, reaction yield, process complexity, safety, and environmental impact to provide a holistic view of each method's viability.
Executive Summary of Synthetic Routes
| Parameter | Route 1: Direct Friedel-Crafts Alkylation | Route 2: Two-Step Alkylation of Phenol | Route 3: From 2,3-Diethylaniline |
| Starting Materials | Phenol, Ethyl Chloride/Ethanol | Phenol, Ethyl Chloride/Ethanol, Alkylating Agent | 2,3-Diethylaniline, Sodium Nitrite, Sulfuric Acid |
| Key Reagents | Aluminum Chloride (Lewis Acid) or Zeolite Catalyst | Lewis Acid/Base, Second Alkylating Agent | Sodium Nitrite, Sulfuric Acid |
| Typical Overall Yield | Low to Moderate (Mixture of isomers) | Moderate | Good to High |
| Process Complexity | Low (One-pot) | Moderate (Multi-step) | High (Multi-step, hazardous intermediate) |
| Key Advantages | Potentially low-cost starting materials, simple procedure. | Better control over substitution pattern compared to direct alkylation. | High regioselectivity for the 2,3-isomer. |
| Key Disadvantages | Poor regioselectivity leading to a complex mixture of products, difficult purification. | Requires separation of intermediates, potentially lower overall yield. | Requires synthesis of the starting aniline, involves unstable diazonium salt, potential for hazardous byproducts. |
| Estimated Cost | Low to Moderate | Moderate to High | High |
| Safety Concerns | Handling of corrosive and moisture-sensitive AlCl₃, flammable ethyl chloride.[1][2][3][4][5][6][7][8][9][10] | Similar to Route 1. | Handling of toxic aniline derivative, unstable and potentially explosive diazonium salt, corrosive acids. |
| Environmental Impact | Use of hazardous Lewis acids, generation of acid waste.[3] | Generation of waste from multiple steps. | Generation of nitrogen-containing waste and acidic wastewater.[11][12] |
Route 1: Direct Friedel-Crafts Alkylation of Phenol
The direct alkylation of phenol with an ethylating agent such as ethyl chloride or ethanol in the presence of a Lewis acid catalyst like aluminum chloride is a theoretically straightforward approach to introduce ethyl groups onto the aromatic ring.[13] However, this method is fraught with challenges, primarily the lack of regioselectivity. The hydroxyl group of phenol is an ortho-, para-director, leading to a complex mixture of mono-, di-, and poly-alkylated phenols, with the 2,3-isomer being a minor product. Separation of the desired product from this mixture is often difficult and economically unviable on a preparatory scale.
While using milder catalysts like certain zeolites can offer better selectivity for para-alkylation, achieving the specific 2,3-substitution pattern remains a significant hurdle.
Experimental Protocol (Conceptual):
To a cooled suspension of anhydrous aluminum chloride in an inert solvent (e.g., carbon disulfide or nitrobenzene), phenol is added, followed by the slow addition of ethyl chloride. The reaction mixture is stirred at a controlled temperature until the reaction is complete. The reaction is then quenched with water, and the organic layer is separated, washed, dried, and the products are separated by fractional distillation or chromatography.
Route 2: Two-Step Alkylation of Phenol
A more controlled approach involves a two-step alkylation sequence starting from phenol. The first step would be the selective ortho-ethylation of phenol to produce 2-ethylphenol.[14] Subsequently, a second ethyl group would be introduced. However, the directing effects of the hydroxyl and the existing ethyl group would favor substitution at the para- and the other ortho-position (position 6), making the introduction of an ethyl group at the 3-position challenging. This route would likely still result in a mixture of products requiring careful separation.
Experimental Protocol (Conceptual):
Step 1: Synthesis of 2-Ethylphenol: Phenol is reacted with an ethylating agent under conditions that favor ortho-alkylation, such as using a specific catalyst or a metal phenoxide intermediate.
Step 2: Ethylation of 2-Ethylphenol: The obtained 2-ethylphenol is then subjected to a second ethylation reaction. The challenge lies in directing the second ethyl group to the 3-position, which may require specialized catalysts or directing groups.
Route 3: Synthesis from 2,3-Diethylaniline
This multi-step route offers the highest regioselectivity for the desired this compound. The synthesis starts with the preparation of 2,3-diethylaniline, which is then converted to the corresponding diazonium salt. Subsequent hydrolysis of the diazonium salt yields the target phenol. While this method provides excellent control over the substitution pattern, it involves more complex procedures and the handling of potentially hazardous intermediates.
The synthesis of 2,3-diethylaniline itself is a multi-step process, likely starting from a suitable precursor and involving standard aromatic chemistry techniques.
Experimental Protocol: Diazotization and Hydrolysis of 2,3-Diethylaniline
Step 1: Diazotization: 2,3-Diethylaniline is dissolved in a cooled aqueous solution of a strong acid, typically sulfuric acid. An aqueous solution of sodium nitrite is then added dropwise while maintaining a low temperature (0-5 °C) to form the 2,3-diethylbenzenediazonium salt. The formation of this intermediate is critical and requires careful temperature control as diazonium salts can be unstable and potentially explosive at higher temperatures.
Step 2: Hydrolysis: The solution containing the diazonium salt is then heated. The diazonium group is replaced by a hydroxyl group through reaction with water, releasing nitrogen gas and forming this compound. The product is then isolated by extraction and purified.
Cost-Benefit Analysis
Chemical Costs:
| Chemical | Route 1 | Route 2 | Route 3 | Estimated Price (per kg/L ) |
| Phenol | ✓ | ✓ | ~$10-20 | |
| Ethyl Chloride | ✓ | ✓ | ~$20-30 (for small quantities)[4][5][15][16][17] | |
| Ethanol | ✓ | ✓ | ~$5-10 (industrial grade)[8][18][19][20] | |
| Aluminum Chloride | ✓ | ✓ | ~$50-100 (anhydrous)[21][22][23][24] | |
| Zeolite Catalyst | ✓ | ✓ | ~$5-50 (depending on type)[6][9][25][26][27] | |
| 2-Ethylphenol | ✓ | ~$180-500[15][28][29] | ||
| 2,3-Diethylaniline | ✓ | High (specialty chemical, price on request) | ||
| Sodium Nitrite | ✓ | ~$10-20[22][25][26][27][30] | ||
| Sulfuric Acid | ✓ | ~$0.5-1 (industrial grade)[17][20][21][23][31] |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Yield and Purity: Route 1 suffers from low yields of the desired product and significant purification challenges. Route 2 offers potentially higher yields of the intermediate 2-ethylphenol, but the second alkylation step's yield and selectivity are uncertain. Route 3, while longer, is expected to provide the highest overall yield and purity of this compound due to its regioselective nature.
Process and Safety: Route 1 is the simplest in terms of the number of steps but requires careful handling of highly reactive and corrosive aluminum chloride.[2][4][5][6][7] The use of flammable ethyl chloride also poses a significant fire hazard.[1][3][8][9][10] Route 3 is the most complex, involving the formation of an unstable diazonium salt, which requires strict temperature control to prevent decomposition and potential explosion. The starting material, 2,3-diethylaniline, is also likely to be toxic.
Environmental Impact: The use of stoichiometric amounts of aluminum chloride in Route 1 generates significant amounts of acidic waste. While catalytic amounts of zeolites are more environmentally friendly, their effectiveness for this specific transformation is not well-established.[3] The diazotization reaction in Route 3 produces nitrogen gas, which is benign, but also generates acidic and potentially nitrogen-containing aqueous waste that requires treatment.[11][12]
Logical Flow of Cost-Benefit Analysis
Figure 1. Logical workflow for the cost-benefit analysis of synthetic routes to this compound.
Conclusion
For researchers requiring high purity this compound, the multi-step synthesis from 2,3-diethylaniline (Route 3) is the most promising, despite its complexity and higher cost. The superior regioselectivity of this route minimizes the need for extensive purification, which can offset some of the initial costs. However, this route requires careful handling of hazardous materials and intermediates.
For initial exploratory studies where a mixture of isomers might be acceptable or for the development of novel separation techniques, the direct Friedel-Crafts alkylation (Route 1) could be a starting point due to its simplicity and the low cost of starting materials. The two-step alkylation (Route 2) presents a compromise but requires significant optimization to achieve the desired regioselectivity for the second alkylation step.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired purity of the final product, the available budget, and the laboratory's capabilities for handling complex and hazardous reactions. Further research into more selective and environmentally benign catalysts for direct alkylation could significantly alter this analysis in the future.
References
- 1. mesagas.com [mesagas.com]
- 2. carlroth.com [carlroth.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. redox.com [redox.com]
- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 7. materion.com [materion.com]
- 8. scribd.com [scribd.com]
- 9. e-sportshop.cz [e-sportshop.cz]
- 10. gebauer.com [gebauer.com]
- 11. researchgate.net [researchgate.net]
- 12. Waste Stream Recycling within Diazotizations - ChemistryViews [chemistryviews.org]
- 13. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 14. 2-Ethylphenol - Wikipedia [en.wikipedia.org]
- 15. 2-Ethylphenol | 90-00-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. 2,3-Dimethylaniline price,buy 2,3-Dimethylaniline - chemicalbook [chemicalbook.com]
- 17. Sulphuric Acid Price Trend, Index, Chart And Forecast [price-watch.ai]
- 18. 2,3-Dimethylaniline | 87-59-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. 2,3-二甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 20. China Sulfuric acid spot price, China Sulfuric acid Daily prices provided by SunSirs, China Commodity Data Group [sunsirs.com]
- 21. axelpetrochem.com [axelpetrochem.com]
- 22. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
- 23. imarcgroup.com [imarcgroup.com]
- 24. dir.indiamart.com [dir.indiamart.com]
- 25. Sodium Nitrite Price-China Sodium Nitrite Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 26. ingredi.com [ingredi.com]
- 27. strem.com [strem.com]
- 28. High Quality with Low Price 2-Ethylphenol CAS#90-00-6 - Phenol 2-Ethyl- and Ortho-Ethylphenol [lonwinchem.en.made-in-china.com]
- 29. cpiinternational.com [cpiinternational.com]
- 30. Sodium nitrite price,buy Sodium nitrite - chemicalbook [m.chemicalbook.com]
- 31. businessanalytiq.com [businessanalytiq.com]
Comparative Efficacy of 2,3-Diethylphenol Derivatives in Biological Assays: A Review of Available Data
Despite the interest in the biological activities of phenolic compounds, a comprehensive comparative analysis of 2,3-diethylphenol derivatives is currently limited by the scarcity of publicly available data. While research exists on the biological activities of various other phenol derivatives, specific studies detailing the synthesis and subsequent comparative evaluation of a series of this compound derivatives in biological assays are not readily found in the scientific literature.
Phenolic compounds, as a broad class of molecules, are known to exhibit a wide range of biological effects, including antimicrobial, antioxidant, and anticancer activities. The therapeutic potential of these compounds often hinges on the specific nature and position of substituent groups on the phenol ring, which can significantly influence their physicochemical properties and biological interactions.
The core structure of this compound presents a unique scaffold for the development of novel bioactive molecules. The presence of two ethyl groups at the 2 and 3 positions can impact the molecule's lipophilicity, steric hindrance, and electron-donating properties, all of which are critical determinants of biological efficacy. Derivatization of the phenolic hydroxyl group or further substitution on the aromatic ring could theoretically lead to a diverse library of compounds with modulated activities.
However, a thorough review of existing research indicates a gap in the systematic exploration of this compound derivatives. While individual studies on other substituted phenols, such as thymol and carvacrol, have demonstrated the profound impact of structural modifications on their antimicrobial and antioxidant potencies, similar comparative data for a series of this compound analogs is not available.
For researchers, scientists, and drug development professionals interested in this specific class of compounds, this represents both a challenge and an opportunity. The lack of extensive public data underscores a need for foundational research in this area. Future studies could focus on the following:
-
Synthesis of a diverse library of this compound derivatives: This would involve modifications at the phenolic hydroxyl group (e.g., etherification, esterification) and the aromatic ring (e.g., introduction of halogens, nitro groups, or other functional moieties).
-
Systematic evaluation in a panel of biological assays: To build a comprehensive understanding, these derivatives should be tested for a range of activities, including but not limited to:
-
Antimicrobial activity: Against a panel of clinically relevant bacteria and fungi.
-
Antioxidant activity: Using various assays to determine free radical scavenging and metal-chelating properties.
-
Anticancer activity: Screening against a variety of cancer cell lines to identify potential cytotoxic or cytostatic effects.
-
Enzyme inhibition: Targeting specific enzymes relevant to disease pathways.
-
The generation of such comparative data would be invaluable for establishing structure-activity relationships (SAR) for this class of compounds. Understanding how different functional groups on the this compound scaffold influence biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Safety Operating Guide
Navigating the Disposal of 2,3-Diethylphenol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-Diethylphenol, a substituted phenol compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Hazard Profile
Hazard Classification and Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Chemical-resistant gloves (e.g., neoprene, butyl rubber), lab coat, safety goggles, and face shield if splashing is a risk.[4][6] |
| Acute Dermal Toxicity | Chemical-resistant gloves, lab coat.[1][2] |
| Skin Corrosion/Irritation | Chemical-resistant gloves, lab coat, apron.[1][4] |
| Serious Eye Damage/Irritation | Safety goggles or face shield.[1][4] |
| Aquatic Hazard | N/A (Disposal protocols aim to prevent environmental release) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with collection by certified hazardous waste personnel.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and wipes), must be treated as hazardous waste.[4][7]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
-
Container Selection and Labeling:
-
Collect liquid waste in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[5][9] Glass or polyethylene containers are generally suitable.
-
Collect solid waste, such as contaminated labware, in a separate, clearly marked, and sealable container.[7][10]
-
Affix a hazardous waste label to each container, clearly identifying the contents as "Hazardous Waste: this compound" and listing any other components.[5][10]
-
-
Waste Storage:
-
Arranging for Disposal:
Spill Management
In the event of a this compound spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills: For small liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[5][7] For small solid spills, carefully sweep the material to avoid generating dust.[11] Place the absorbed or swept material into a sealed container for disposal as hazardous waste.[5]
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[5]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 2,3-Dimethylphenol | 526-75-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. lsuhsc.edu [lsuhsc.edu]
Personal protective equipment for handling 2,3-Diethylphenol
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Diethylphenol was readily available. The following information is based on the safety data for the structurally similar compound 2,3-Dimethylphenol and general safety guidelines for phenolic compounds. It is crucial to handle this compound with extreme caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
I. Hazard Identification and Safety Summary
This compound is expected to share many of the hazardous properties of similar phenolic compounds, which are known to be toxic, corrosive, and readily absorbed through the skin.
| Safety Parameter | Recommendation | Citations |
| Primary Hazards | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Suspected of causing genetic defects and may cause organ damage through prolonged or repeated exposure. | [1][2] |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure an emergency eyewash station and safety shower are immediately accessible. | [1] |
| Eye Protection | Chemical splash goggles and a face shield are required where splashing is possible. | [3][4] |
| Skin and Body Protection | Wear a fully buttoned lab coat, long pants, and closed-toe shoes. For significant splash potential, a chemical-resistant apron over the lab coat is recommended. | [1] |
| Hand Protection | Wear chemical-resistant gloves. Double gloving is recommended. See Table 2 for glove selection guidance. | [5][6] |
| Respiratory Protection | If vapors or aerosols are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge. | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, bases, acid chlorides, and acid anhydrides. Keep containers tightly closed and protected from light. | [1] |
| Spill Response | Evacuate the area. Wearing full PPE, absorb spills with an inert material (e.g., vermiculite, sand) and collect for hazardous waste disposal. Do not use combustible materials like sawdust. | [7][8] |
| First Aid: Skin Contact | Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Application of polyethylene glycol (PEG 300 or 400) is recommended after initial water flushing. Seek immediate medical attention. | [1][9] |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. | [1][4] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [4] |
| First Aid: Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [4] |
II. Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to prevent exposure. The following table provides guidance on glove selection. Note that breakthrough times can vary based on glove thickness, manufacturer, and the concentration of the chemical.
| Glove Material | Breakthrough Time Guidance for Phenolic Compounds | Recommendations | Citations |
| Butyl Rubber | Excellent (> 8 hours) | Recommended for prolonged contact or immersion. | [6][9] |
| Neoprene | Good (1-4 hours for thicker gloves) | Suitable for short-term work. Thicker gloves (>0.3 mm) are recommended. | [9][10] |
| Nitrile Rubber | Fair to Poor (< 15 minutes for thin disposable gloves) | Recommended for splash protection only. Change gloves immediately upon contact. Double gloving is advised. | [11] |
| Viton® | Excellent | Recommended for prolonged contact. | [9] |
| Silver Shield®/4H® | Excellent | Recommended for prolonged contact. | [9] |
Always inspect gloves for any signs of degradation or puncture before and during use. If contact with the chemical occurs, remove and dispose of the gloves immediately and wash your hands thoroughly.
III. Step-by-Step Handling and Disposal Plan
This section provides a procedural workflow for the safe handling and disposal of this compound.
A. Pre-Experiment Preparation
-
Consult Safety Resources: Thoroughly review this guide and any available safety information. Consult with your institution's EHS department.
-
Assemble PPE: Ensure all necessary PPE is available and in good condition.
-
Prepare Workspace: Work in a designated area, preferably a chemical fume hood. Ensure the area is clean and uncluttered.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and spill kit. Have a first aid kit with polyethylene glycol (PEG 300 or 400) readily available.[7]
B. Handling Procedure
-
Don PPE: Put on all required PPE before handling the chemical.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or the creation of aerosols.
-
Perform Experiment: Conduct the experiment within the fume hood.
-
Decontamination: After use, decontaminate any equipment that has come into contact with this compound. Collect all rinsates as hazardous waste.
C. Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including the chemical itself, contaminated labware, and used PPE, must be disposed of as hazardous waste.[1][2]
-
Waste Collection:
-
Liquid Waste: Collect in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with phenolic compounds.
-
Solid Waste: Collect contaminated solids (e.g., pipette tips, gloves, absorbent materials) in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required information according to your institution's and local regulations.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by your institution's EHS department or a licensed waste disposal contractor.[2]
-
Disposal Method: The recommended disposal method is incineration at a licensed hazardous waste facility.[2] Do not discharge down the drain or dispose of in regular trash.
IV. Visual Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 10. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
